molecular formula C8H6BrNS B13029409 5-Bromo-3-methylbenzo[d]isothiazole CAS No. 73437-06-6

5-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13029409
CAS No.: 73437-06-6
M. Wt: 228.11 g/mol
InChI Key: FBFJWKGJYZIEJK-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[d]isothiazole (CAS 73437-06-6) is a brominated benzisothiazole derivative of significant interest in research and development, particularly as a versatile chemical intermediate. This compound features a benzisothiazole core, a heterocyclic framework known for its presence in various biologically active molecules and functional materials . The molecular structure incorporates a bromine atom at the 5-position and a methyl group at the 3-position, providing distinct sites for further synthetic modification via cross-coupling reactions and other functional group transformations . With a molecular formula of C 8 H 6 BrNS and a molecular weight of 228.11 g/mol , it serves as a valuable precursor in organic synthesis. Researchers utilize this scaffold in the development of novel compounds for applications such as advanced material science and the synthesis of complex pharmacophores. Benzo[d]isothiazole derivatives are recognized for their utility in creating dyes and fluorescent probes; for instance, related thiazole orange analogues are widely used as fluorogenic binders for nucleic acids . This highlights the potential of the 5-Bromo-3-methylbenzo[d]isothiazole scaffold in the design of new spectroscopic tools. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJWKGJYZIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291544
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
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Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73437-06-6
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73437-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-1,2-benzisothiazole
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Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-methylbenzo[d]isothiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-methylbenzo[d]isothiazole (CAS: 73437-06-6) is a highly functionalized heteroaromatic scaffold critical to modern medicinal chemistry[1],[2]. Characterized by its fused bicyclic system, this compound presents a unique physicochemical profile that dictates its solubility, reactivity, and behavior in biological systems. This whitepaper deconstructs the physical properties of the scaffold, outlines self-validating protocols for thermodynamic characterization, and explores its translational role in the development of cyclin-dependent kinase 2 (CDK2) inhibitors[3].

Fundamental Physicochemical Properties

The physical state and behavior of 5-bromo-3-methylbenzo[d]isothiazole are governed by the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group on the benzisothiazole core.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Causality
Molecular Formula C8H6BrNSDefines the fundamental atomic composition[1].
Molecular Weight 228.11 g/mol The heavy bromine atom significantly increases the mass relative to the parent heterocycle[4].
Physical State Crystalline SolidDriven by strong π−π stacking interactions of the planar bicyclic core.
Topological Polar Surface Area (TPSA) 41.03 ŲDictated by the exposed nitrogen and sulfur heteroatoms; optimal for kinase hinge-binding.
Predicted LogP ~3.2The lipophilic bromine atom (+0.86) and methyl group (+0.5) drive partition into organic phases.

Structural Causality: Atomic Influence on Physical State

  • The Halogen Effect (C5-Bromine): The introduction of bromine at the C5 position dramatically alters the crystal lattice energy. Bromine's large van der Waals radius and polarizability enhance intermolecular dispersion forces, ensuring the compound remains a stable solid at room temperature. Furthermore, the electronegativity of bromine modulates the pKa of the adjacent ring system, subtly reducing the basicity of the isothiazole nitrogen.

  • Steric and Electronic Role of the C3-Methyl: The methyl group at the C3 position provides steric shielding to the sulfur-nitrogen bond, enhancing the thermal stability of the isothiazole ring. Electronically, it acts as a weak σ -donor, partially offsetting the electron-withdrawing effect of the bromine atom and maintaining the electron density required for subsequent electrophilic or nucleophilic interactions.

Experimental Workflow: Self-Validating Physicochemical Characterization

To accurately determine the partition coefficient (LogP) and thermodynamic solubility of 5-bromo-3-methylbenzo[d]isothiazole, we employ a highly controlled, self-validating shake-flask methodology coupled with HPLC-UV quantification, adapted from.

Step-by-Step Protocol: Closed-Loop LogP Determination

Causality of Design: Traditional partition experiments often fail due to solvent flux (water dissolving into octanol and vice versa) and micro-emulsion artifacts. This protocol eliminates these variables through rigorous pre-equilibration and phase separation techniques, ensuring that the measured concentrations reflect true thermodynamic equilibrium.

  • Solvent Pre-Saturation: Stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C.

    • Causality: The pH 7.4 buffer is specifically chosen to mimic physiological blood plasma conditions. Pre-saturation prevents volume shifts during the assay, maintaining precise phase ratios.

  • Analyte Introduction & Equilibration: Dissolve 5-bromo-3-methylbenzo[d]isothiazole in the pre-saturated octanol phase. Combine with the pre-saturated aqueous phase in a sealed vial and agitate via slow inversion (50 rpm) for 48 hours.

    • Causality: Slow inversion prevents the formation of stable micro-emulsions that occur with vigorous vortexing, which would artificially inflate the aqueous concentration.

  • Phase Separation: Centrifuge the biphasic mixture at 4000 × g for 30 minutes at 25°C.

  • HPLC-UV Quantification: Extract aliquots from both the aqueous ( Caq​ ) and organic ( Coct​ ) phases. Quantify using a C18 reverse-phase column.

  • Self-Validating Mass Balance Check: Calculate total recovered mass: Mtotal​=(Caq​×Vaq​)+(Coct​×Voct​) .

    • System Validation: If Mtotal​ is < 95% of the initial input mass, the system automatically flags the run for interfacial precipitation or vial adsorption. The dataset is invalidated, and a dilution protocol is triggered. Only runs achieving 95% recovery are used to calculate LogP=log10​(Coct​/Caq​) .

Workflow n1 Compound Prep (CAS 73437-06-6) n2 Phase Equilibration (Octanol/Water pH 7.4) n1->n2 n3 Phase Separation (Centrifugation at 4000xg) n2->n3 n4 HPLC-UV Quantification (C18 Column) n3->n4 n5 Mass Balance Validation (Recovery ≥ 95%?) n4->n5 n6 Data Accepted (LogP Calculated) n5->n6 Yes n7 Data Rejected (Dilution Triggered) n5->n7 No

Fig 1. Self-validating shake-flask workflow for determining the partition coefficient (LogP).

Translational Application: Scaffold Utility in Drug Development

The physical and structural properties of 5-bromo-3-methylbenzo[d]isothiazole make it an exceptional starting pharmacophore in oncology drug discovery. Recent advancements in patent literature highlight its critical role in synthesizing anilino-pyrazole derivatives, which act as potent cyclin-dependent kinase 2 (CDK2) inhibitors[3].

The C5-bromine atom serves as an ideal leaving group for palladium-catalyzed Buchwald-Hartwig aminations, allowing for the precise attachment of anilino moieties. Once synthesized, these CDK2 inhibitors leverage the benzisothiazole core's specific TPSA and lipophilicity to navigate cellular membranes and selectively bind to the ATP-competitive active site of CDK2. This target engagement leads to profound biological cascades, including cell cycle arrest in the G1/S phase and the subsequent induction of apoptosis in tumor cells[5]. To further optimize the physical delivery properties, such as aqueous solubility for oral administration, researchers often formulate these derivatives as prodrugs[6].

Pathway s1 5-Bromo-3-methylbenzo[d]isothiazole (Lipophilic Scaffold) s2 Buchwald-Hartwig Amination (Pd-Catalyzed Coupling) s1->s2 C5-Br Substitution s3 Anilino-Pyrazole Derivative (CDK2 Inhibitor API) s2->s3 s4 CDK2 Active Site Binding (ATP-Competitive) s3->s4 Target Engagement s5 Cell Cycle Arrest & Apoptosis (Tumor Inhibition) s4->s5 Kinase Inhibition

Fig 2. Synthetic utility of the scaffold in generating CDK2 inhibitors and biological cascade.

References

  • Title: CAS:73437-06-6, 5-Bromo-3-methylbenzo[d]isothiazole Source: Bidepharm URL
  • Title: 5-bromo-3-methylbenzo[d]isothiazole - CAS号73437-06-6 Source: Molaid URL
  • Title: 73437-06-6 CAS Manufactory Source: ChemicalBook URL
  • Title: US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (Step A Synthesis)
  • Title: US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (Prodrug Physical Properties)
  • Title: US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (Biological Cascade)
  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

The Biological Activity and Therapeutic Potential of Benzisothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisothiazole scaffold—specifically the 1,2-benzisothiazole isomer—has emerged as a "privileged structure" in modern medicinal chemistry. Characterized by a bicyclic system containing adjacent sulfur and nitrogen heteroatoms, this pharmacophore exhibits exceptional structural tunability. This technical guide explores the in-depth biological activity of benzisothiazole derivatives, focusing on their dual role as neurotropic agents (atypical antipsychotics) and targeted anticancer therapeutics (metalloenzyme inhibitors).

The 1,2-Benzisothiazole Scaffold: Structural Rationale

Unlike its 1,3-benzothiazole counterpart, the 1,2-benzisothiazole core possesses unique electronic distribution and lipophilicity profiles. The adjacent N-S bond creates a highly polarized region capable of acting as both a hydrogen-bond acceptor and a hydrophobic anchor. This dual nature allows the scaffold to seamlessly intercalate into the deep, hydrophobic orthosteric pockets of G-protein coupled receptors (GPCRs) [[1]]() and coordinate with metal ions in enzymatic active sites [[2]]().

Neurotropic Activity: Engineering Atypical Antipsychotics

Receptor Binding Causality

The most prominent clinical application of the 1,2-benzisothiazole core is found in atypical antipsychotics such as Lurasidone and Ziprasidone 3. These molecules utilize a 3-(1-piperazinyl)-1,2-benzisothiazole substructure 4.

The causality behind this specific structural choice lies in molecular mimicry. The benzisothiazole ring mimics the indole ring of serotonin (5-HT) and the catechol ring of dopamine. When coupled with a basic piperazine nitrogen, the molecule forms a critical salt bridge with the conserved Asp3.32 residue in the transmembrane domain of 5-HT2A and D2 receptors. The benzisothiazole core then engages in π−π stacking with surrounding aromatic residues (e.g., Phe, Trp), locking the receptor in an inactive conformation and preventing G-protein coupling 1.

Signaling Pathway Modulation

G Lurasidone Benzisothiazole Derivative (e.g., Lurasidone) 5 5 Lurasidone->5 D2 D2 Receptor (Antagonism) Lurasidone->D2 HT2A 5-HT2A Receptor (Antagonism) Gq Gq Protein Uncoupling HT2A->Gq Gi Gi Protein Uncoupling D2->Gi PLC Decreased PLC / IP3 Gq->PLC cAMP Normalized cAMP Levels Gi->cAMP Clinical Antipsychotic Efficacy & Reduced EPS PLC->Clinical cAMP->Clinical

Figure 1: Dual antagonism mechanism of benzisothiazole-based atypical antipsychotics.

Anticancer Activity: Exploiting Tumor Hypoxia

The Hypoxic Tumor Microenvironment

Solid tumors rapidly outgrow their vascular supply, creating a hypoxic microenvironment. To survive, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates Carbonic Anhydrase IX (CA IX) 2. CA IX hydrates extracellular CO2​ to bicarbonate and protons, acidifying the extracellular space (promoting metastasis) while maintaining a neutral intracellular pH.

Mechanism of Zinc-Binding Inhibition

Derivatives of 1,2-benzisothiazole-1,1-dioxide (saccharin analogs) bearing alkyl/arylcarboxamide moieties have been developed as highly selective CA IX inhibitors 5. The causality of their potency is two-fold:

  • Zinc Coordination: The sulfonamide/carboxamide functional group acts as an anion, directly coordinating the catalytic Zn2+ ion in the CA IX active site, displacing the nucleophilic water molecule required for CO2​ hydration.

  • Tail Approach: The rigid benzisothiazole core fits perfectly into the hydrophobic half of the CA IX active site, while the variable tail groups extend outward to interact with isoform-specific residues, conferring selectivity over off-target cytosolic CA I and CA II 6.

CAIX Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Block Blockade of CO2 Hydration CAIX->Block Target Inhibitor 1,2-Benzisothiazole Inhibitor Zn Active Site Zn2+ Binding Inhibitor->Zn Zn->Block Acidosis Intracellular Acidosis / Cell Death Block->Acidosis

Figure 2: Mechanism of CA IX inhibition by benzisothiazole derivatives in hypoxic tumors.

Quantitative Pharmacological Data

The structural versatility of the benzisothiazole core allows for extreme precision in target binding. Table 1 summarizes the binding affinities of key derivatives.

Compound / DerivativePrimary Target(s)Binding Affinity ( Ki​ or IC50​ )Clinical Status
Lurasidone D2 / 5-HT2A / 5-HT7 Ki​ = 1.0 nM (D2), 0.5 nM (5-HT7)FDA Approved (Antipsychotic)
Ziprasidone D2 / 5-HT2A Ki​ = 4.8 nM (D2), 0.4 nM (5-HT2A)FDA Approved (Antipsychotic)
Compound 5c (Carboxamide)Carbonic Anhydrase IX Ki​ = 223 nMPreclinical (Anticancer)
Compound 5j (Carboxamide)Carbonic Anhydrase IX Ki​ = High nM rangePreclinical (Anticancer)
Saccharin Carbonic Anhydrase IX Ki​ = ~1000 nMFDA Approved (Sweetener) / Probe

Data synthesized from authoritative pharmacological assays 2, 3.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of benzisothiazole derivatives requires rigorous, self-validating experimental designs. Below are the standard protocols for evaluating their primary biological activities.

Stopped-Flow CO2 Hydration Assay for CA IX Inhibition

Causality of Choice: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106 s−1 ). Standard microplate readers suffer from dead-time artifacts and cannot capture the initial velocity of the CO2​ hydration reaction. Stopped-flow spectrophotometry resolves pre-steady-state kinetics within milliseconds, allowing for accurate Ki​ determination 7.

Self-Validating System:

  • Baseline Control: Measure the uncatalyzed CO2​ hydration rate (buffer + indicator only) to subtract background spontaneous hydration.

  • Positive Control: Acetazolamide is run in parallel to ensure enzyme activity and assay sensitivity are within historical norms.

Step-by-Step Protocol:

  • Prepare 10 nM recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Incubate the enzyme with varying concentrations of the benzisothiazole inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C to achieve thermodynamic equilibrium.

  • Rapidly mix the enzyme-inhibitor complex 1:1 with CO2​ -saturated water (substrate) using a stopped-flow syringe drive.

  • Monitor the absorbance decay at 557 nm (indicating Phenol Red protonation as H+ is generated) over a 10-second window.

  • Calculate initial velocities from the linear portion of the progress curve and derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Prep Prepare Recombinant hCA IX & Inhibitor Incubate Incubate (15 min, Room Temp) Prep->Incubate Mix Rapid Mixing with CO2 Substrate Incubate->Mix Read Stopped-Flow Spectrophotometry Mix->Read Analyze Calculate Ki via Cheng-Prusoff Read->Analyze

Figure 3: Stopped-flow spectrophotometry workflow for CA IX inhibition kinetics.

Radioligand Displacement Assay for 5-HT2A Receptor Affinity

Causality of Choice: Direct binding assays cannot easily distinguish between agonists and antagonists without functional readouts. However, radioligand displacement provides a highly reproducible, high-throughput measure of orthosteric pocket affinity, which is essential for Structure-Activity Relationship (SAR) optimization of neurotropic benzisothiazoles.

Self-Validating System:

  • Total Binding (TB) & Nonspecific Binding (NSB): Define TB using only the radioligand. Define NSB using a massive excess (10 μM) of unlabelled ketanserin. Specific binding is calculated as TB minus NSB.

Step-by-Step Protocol:

  • Harvest CHO cells stably expressing human 5-HT2A receptors and isolate membrane fractions via ultracentrifugation at 40,000 × g.

  • Resuspend 15 μg of membrane protein in 50 mM Tris-HCl assay buffer (pH 7.4).

  • Add 1 nM [3H] -Ketanserin (radioligand) and serial dilutions of the benzisothiazole test compound.

  • Incubate the mixture for 60 minutes at 37°C to reach steady-state equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantify retained radioactivity using liquid scintillation counting and calculate the IC50​ via non-linear regression analysis.

Conclusion

The 1,2-benzisothiazole scaffold represents a masterclass in rational drug design. By leveraging its unique electronic properties and spatial geometry, medicinal chemists can engineer molecules that either precisely antagonize complex GPCR networks in the central nervous system or selectively inhibit metalloenzymes driving tumor survival. As synthetic methodologies improve 8, the therapeutic horizon for benzisothiazole derivatives will continue to expand.

References

  • 5 Coviello, V., et al. "1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions." Journal of Medicinal Chemistry, ACS Publications.

  • [[2]]() ACS Publications. "1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)." Journal of Medicinal Chemistry.

  • 6 ACS Publications. "1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions." Journal of Medicinal Chemistry.

  • 7 Krasavin, M., et al. "Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.

  • 8 PMC - NIH. "Phosphine Mediated Conjugation of S-Nitrosothiols and Aldehydes." National Institutes of Health.

  • 1 Zaręba, P., et al. "Chemical puzzles in the search for new, flexible derivatives of lurasidone as antipsychotic drugs." Bioorganic & Medicinal Chemistry, ResearchGate.

  • 3 ACS Publications. "An Aryne-Based Route to Substituted Benzoisothiazoles." Organic Letters.

  • [[4]]() Google Patents. "EP0874834B1 - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole."

Sources

Engineering the Benzisothiazole Scaffold: Discovery, Mechanistic Pharmacology, and Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Benzisothiazole Pharmacophore

The benzisothiazole bicyclic ring system—comprising a benzene ring fused to an isothiazole ring—is a highly privileged structural motif in contemporary medicinal chemistry. Recognized predominantly for its foundational role in next-generation atypical antipsychotics such as lurasidone, ziprasidone, and perospirone, this scaffold imparts unique spatial geometry and electronic distribution crucial for multi-target receptor modulation[1][2].

As a Senior Application Scientist, I approach the discovery and synthesis of these compounds not merely as a sequence of chemical transformations, but as a deliberate engineering process. Every synthetic choice must be dictated by structural causality, ensuring that the final molecule possesses the precise physicochemical properties required for target engagement.

Mechanistic Pharmacology: The "Why" Behind the Structure

Before designing a synthetic route, we must deeply understand the target biology. Benzisothiazole derivatives act via a multimodal receptor profile. For example, lurasidone functions as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, while acting as a partial agonist at the 5-HT1A receptor[1][3].

The benzisothiazole moiety itself is critical for anchoring the molecule within the deep hydrophobic pockets of these G-protein coupled receptors (GPCRs). The high binding affinity for the 5-HT7 receptor, in particular, is hypothesized to drive the cognitive-enhancing and antidepressant properties of these molecules, setting them apart from older generations of antipsychotics[2][3].

G Lurasidone Benzisothiazole Scaffold (e.g., Lurasidone) D2 Dopamine D2 Receptor (Antagonism) Lurasidone->D2 HT2A Serotonin 5-HT2A (Antagonism) Lurasidone->HT2A HT7 Serotonin 5-HT7 (Antagonism) Lurasidone->HT7 HT1A Serotonin 5-HT1A (Partial Agonism) Lurasidone->HT1A PosSymp Reduction of Positive Symptoms D2->PosSymp NegSymp Reduction of Negative Symptoms HT2A->NegSymp Cognition Cognitive Enhancement & Antidepressant Effects HT7->Cognition HT1A->Cognition

GPCR signaling pathway modulated by benzisothiazole-based atypical antipsychotics.

Strategic Synthesis: Evolution of Benzisothiazole Construction

Historically, synthesizing the benzo[d]isothiazole core required harsh conditions, toxic reagents (such as chlorine gas or sulfuryl chloride), and suffered from poor atom economy. Modern synthetic paradigms have shifted toward green chemistry, specifically focusing on the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides[4].

Causality in Catalyst Selection: Why rely on oxidative cyclization? By employing molecular oxygen (O₂) as the sole terminal oxidant alongside a transition metal (like Cu(I)) or a metal-free catalyst (like KBr or electrochemical methods), we facilitate the direct coupling of N–H and S–H bonds[4]. This circumvents the need for pre-functionalized halogenated precursors and prevents the formation of dead-end disulfide byproducts. The causality is clear: controlled single-electron transfer (SET) prevents over-oxidation of the sulfur atom, selectively driving the formation of the critical N–S bond.

Workflow Start 2-Mercaptobenzamide Precursor Oxidation Anodic / Catalytic Oxidation (e.g., Cu(I) or KBr) Start->Oxidation Intermediate Radical Cation Intermediate (S-centered radical) Oxidation->Intermediate -e⁻, -H⁺ Cyclization Intramolecular N-S Coupling & Deprotonation Intermediate->Cyclization Product Benzo[d]isothiazol-3(2H)-one Derivative Cyclization->Product High Yield

Mechanistic workflow for the oxidative dehydrogenative cyclization to benzisothiazoles.

Quantitative Data: Evaluation of Synthetic Methodologies

To guide experimental design, it is critical to compare the efficacy of various catalytic systems used in the synthesis of the benzisothiazole core. The table below summarizes recent advancements in oxidative cyclization protocols.

Synthetic MethodologyCatalyst / ReagentsOxidantYield RangeKey Advantages
Cu-Catalyzed Cyclization Cu(I) salts (e.g., CuI)O₂ (1 atm)75 - 95%Broad functional group tolerance; utilizes inexpensive transition metals[4].
Halide-Catalyzed (Metal-Free) KBr or KIO₂80 - 98%Completely avoids transition metal contamination; highly ideal for pharmaceutical scale-up[4].
Electrochemical Cyclization (n-Bu)₄NBr (electrolyte)Electricity70 - 90%Greenest profile; generates H₂ as the sole non-hazardous byproduct; highly scalable[4].
Tandem Amidation-Cyclization Cu-catalyzed (from o-bromobenzamide)KSCN / H₂O30 - 89%Uses water as a solvent; highly atom-economical tandem S-C and S-N bond formation[5].

Self-Validating Experimental Protocol: Synthesis of Benzo[d]isothiazol-3(2H)-one

A robust protocol must be a self-validating system. The following procedure details the KBr-catalyzed oxidative cyclization of 2-mercaptobenzamides. This specific method is chosen for its metal-free nature, which is paramount in drug discovery to avoid heavy metal toxicity interference in downstream biological assays[4].

Materials Required:
  • Substituted 2-mercaptobenzamide (1.0 mmol)

  • Potassium bromide (KBr) (0.2 mmol, 20 mol%)

  • Solvent: Dimethyl sulfoxide (DMSO) (5.0 mL)

  • Oxygen balloon (1 atm)

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-mercaptobenzamide precursor (1.0 mmol) and KBr (0.2 mmol).

    • Causality: KBr acts as a redox mediator. Under an O₂ atmosphere, the bromide ion is oxidized to active bromine species (Br₂), which subsequently oxidizes the thiol to a sulfenyl bromide intermediate, priming it for intramolecular nucleophilic attack by the nitrogen[4].

  • Solvent Addition & Purging: Add 5.0 mL of DMSO. Seal the tube with a rubber septum. Evacuate the flask and backfill with O₂ gas three times. Attach an O₂ balloon to maintain a constant 1 atm pressure.

    • Validation Check: DMSO is selected to stabilize the polar transition states. Ensure the O₂ balloon remains inflated throughout the reaction; deflation indicates a leak, which will immediately stall the catalytic cycle.

  • Cyclization: Stir the reaction mixture at 80 °C for 6–12 hours.

    • Validation Check (TLC): Monitor reaction progress via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The disappearance of the highly polar thiol starting material and the emergence of a UV-active, less polar spot confirms successful N-S bond formation.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual active bromine species. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

  • Analytical Validation:

    • ¹H NMR: Confirm the disappearance of the S-H and N-H protons (typically broad singlets at 3-5 ppm and 8-10 ppm, respectively) and the appearance of a single sharp N-H proton for the cyclized product.

    • HRMS: Confirm the exact mass corresponding to the loss of 2 Daltons (loss of 2H during oxidative dehydrogenation).

Conclusion

The discovery and synthesis of novel benzisothiazole compounds require a delicate balance of rational drug design and innovative synthetic methodologies. By transitioning from classical, harsh cyclization techniques to modern, catalytic oxidative dehydrogenation, medicinal chemists can access these privileged scaffolds with higher fidelity. Understanding the causality behind both the pharmacological target and the synthetic mechanism paves the way for the next generation of highly selective neurotherapeutics and anti-infective agents.

Sources

5-Bromo-3-methylbenzo[d]isothiazole mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Postulated Mechanisms of Action of 5-Bromo-3-methylbenzo[d]isothiazole

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for 5-Bromo-3-methylbenzo[d]isothiazole. It is intended for researchers, scientists, and professionals in drug discovery and development. While direct experimental evidence for this specific compound is not extensively available in current literature, this document synthesizes information from structurally related benzisothiazole, benzothiazole, and benzo[d]isoxazole derivatives to postulate plausible biological activities and molecular targets. The guide details hypothetical mechanisms, including enzyme inhibition and modulation of key signaling pathways, and provides robust, detailed protocols for the experimental validation of these hypotheses. Our approach is grounded in established knowledge of the bioactivity of the core benzisothiazole scaffold, offering a scientifically rigorous framework for future research.

Introduction: The Benzisothiazole Scaffold in Medicinal Chemistry

The benzisothiazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the benzo[d]isothiazole ring, as in 5-Bromo-3-methylbenzo[d]isothiazole, is anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for therapeutic development.

Given the nascent stage of research on this specific analog, this guide will extrapolate from the known mechanisms of action of related compounds to build a foundational understanding. We will explore potential enzymatic targets and signaling pathways that 5-Bromo-3-methylbenzo[d]isothiazole may modulate.

Postulated Mechanisms of Action

Based on the established pharmacology of the benzisothiazole and related scaffolds, we can hypothesize several primary mechanisms of action for 5-Bromo-3-methylbenzo[d]isothiazole.

Inhibition of Key Bacterial and Fungal Enzymes

The benzothiazole and benzisothiazole cores are present in numerous antimicrobial agents.[4] A plausible mechanism for their efficacy is the inhibition of essential microbial enzymes that are absent in humans, providing a therapeutic window.

  • Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids.[2] Competitive inhibition of DHPS by sulfonamide-containing benzisothiazole derivatives has been documented.[4] The electronic properties of 5-Bromo-3-methylbenzo[d]isothiazole may allow it to bind to the active site of DHPS, disrupting folate synthesis and leading to bacterial cell death.

  • Carbonic Anhydrase Inhibition: Various benzothiazole derivatives have been shown to inhibit carbonic anhydrase isoforms.[2][4] This enzyme is involved in pH regulation and other physiological processes in both microbes and human cancer cells.

Anticancer Activity via Modulation of Signaling Pathways

Numerous benzisothiazole and benzothiazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, particularly those of hematological origin.[5][6]

  • Kinase Inhibition: A prominent mechanism of anticancer action for this class of compounds is the inhibition of protein kinases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. It is hypothesized that 5-Bromo-3-methylbenzo[d]isothiazole could act as an inhibitor of one or more kinases within this critical pathway.

  • Inhibition of the PD-1/PD-L1 Interaction: Recent studies have identified benzo[d]isothiazole derivatives as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[7] This interaction is a major immune checkpoint that cancer cells exploit to evade immune surveillance. By blocking this interaction, 5-Bromo-3-methylbenzo[d]isothiazole could potentially restore T-cell activity against tumors. Molecular modeling studies suggest that the bromobenzene moiety can form crucial π-π stacking interactions within the PD-L1 binding pocket.[7]

  • Cytotoxicity in Leukemia Cell Lines: Studies on benzo[d]isothiazole Schiff bases and hydrazones have highlighted their marked cytotoxicity against leukemia cell lines.[5][6] The precise molecular targets for this cytotoxicity are still under investigation but may involve the induction of apoptosis.

Modulation of Ion Channels

A series of benzo[d]isothiazole derivatives have been identified as potent and selective agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[8] TRPM5 is a calcium-activated nonselective cation channel expressed in the gastrointestinal system. Agonism of this channel has been shown to have a prokinetic effect, suggesting a potential therapeutic application in disorders of gut motility.[8]

Experimental Protocols for Mechanistic Validation

To investigate the hypothesized mechanisms of action of 5-Bromo-3-methylbenzo[d]isothiazole, a series of in vitro and cell-based assays are required. The following protocols provide a framework for this validation.

General Experimental Workflow

A logical progression of experiments is crucial for elucidating the mechanism of action. This workflow begins with broad screening and progresses to more specific target-based assays.

G cluster_0 Primary Screening cluster_1 Secondary Assays (Hypothesis-Driven) cluster_2 Target Validation Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Screening\n(e.g., MTT Assay) Enzyme Inhibition Assays\n(DHPS, Kinases) Enzyme Inhibition Assays (DHPS, Kinases) Cytotoxicity Screening\n(e.g., MTT Assay)->Enzyme Inhibition Assays\n(DHPS, Kinases) Cell-Based Pathway Analysis\n(Western Blot, Reporter Assays) Cell-Based Pathway Analysis (Western Blot, Reporter Assays) Cytotoxicity Screening\n(e.g., MTT Assay)->Cell-Based Pathway Analysis\n(Western Blot, Reporter Assays) Receptor/Ion Channel Assays\n(Binding Assays, Electrophysiology) Receptor/Ion Channel Assays (Binding Assays, Electrophysiology) Cytotoxicity Screening\n(e.g., MTT Assay)->Receptor/Ion Channel Assays\n(Binding Assays, Electrophysiology) In-depth Mechanistic Studies In-depth Mechanistic Studies Enzyme Inhibition Assays\n(DHPS, Kinases)->In-depth Mechanistic Studies Cell-Based Pathway Analysis\n(Western Blot, Reporter Assays)->In-depth Mechanistic Studies Receptor/Ion Channel Assays\n(Binding Assays, Electrophysiology)->In-depth Mechanistic Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In-depth Mechanistic Studies->Structure-Activity Relationship (SAR) Studies

Caption: General workflow for the in-depth evaluation of a novel compound.

Protocol: Kinase Inhibition Assay (PI3K/Akt Pathway)

This protocol outlines the steps to assess the inhibitory effect of 5-Bromo-3-methylbenzo[d]isothiazole on key kinases in the PI3K/Akt signaling pathway using a cell-based Western blot analysis.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-3-methylbenzo[d]isothiazole (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of 5-Bromo-3-methylbenzo[d]isothiazole (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol: PD-1/PD-L1 Interaction Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) binding assay to measure the inhibition of the PD-1/PD-L1 interaction.[7]

Materials:

  • Recombinant human PD-1 and PD-L1 proteins

  • HTRF-compatible assay buffer

  • Terbium-cryptate labeled anti-tag antibody (donor)

  • d2-labeled anti-tag antibody (acceptor)

  • 5-Bromo-3-methylbenzo[d]isothiazole

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Bromo-3-methylbenzo[d]isothiazole in assay buffer.

  • Assay Plate Preparation: Add the test compound, recombinant PD-1, and recombinant PD-L1 to the wells of the 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

  • Detection: Add the HTRF donor and acceptor antibodies to the wells.

  • Final Incubation: Incubate the plate for a final period (e.g., 2 hours) at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the PD-1/PD-L1 interaction.

Visualizing the Signaling Pathways

Diagrams are essential for conceptualizing the complex signaling networks that may be modulated by 5-Bromo-3-methylbenzo[d]isothiazole.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Bromo-3-methyl- benzo[d]isothiazole Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of PD-1/PD-L1 Interaction

G T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 binds Inhibition T-Cell Inhibition PDL1->Inhibition leads to Compound 5-Bromo-3-methyl- benzo[d]isothiazole Compound->PDL1 blocks interaction Activation T-Cell Activation Compound->Activation

Caption: Blocking the PD-1/PD-L1 immune checkpoint.

Quantitative Data Summary

While specific data for 5-Bromo-3-methylbenzo[d]isothiazole is pending experimental validation, the following table illustrates how data for related compounds is typically presented.

Compound ClassAssayTarget Cell Line / ProteinIC50 / ActivityReference
Benzo[d]isothiazole HydrazonesAntiproliferativeLeukemia Cell Lines0.5 - 8.0 µM[6]
Benzo[d]isothiazole DerivativesPD-1/PD-L1 HTRFRecombinant Proteins5.7 nM (for compound D7)[7]
Benzo[d]isothiazole Schiff BasesCytotoxicityMT-4 (CD4+ Lymphocytes)4 - 9 µM[5]

Conclusion and Future Directions

5-Bromo-3-methylbenzo[d]isothiazole represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the extensive research into the broader family of benzisothiazole and benzothiazole derivatives, it is reasonable to postulate that this compound may exhibit potent biological activity through mechanisms such as kinase inhibition, modulation of immune checkpoints, or antimicrobial enzyme inhibition. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic investigation of these hypotheses. Future research should focus on the synthesis and in-depth biological evaluation of 5-Bromo-3-methylbenzo[d]isothiazole to validate these postulated mechanisms and to determine its therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.

References

  • BenchChem. (2025).
  • Various Authors. (n.d.).
  • Various Authors. (2024).
  • de Oliveira, G. A., et al. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. PubMed.
  • Govoni, M., et al. (2002).
  • BenchChem. (2025). Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs.
  • BenchChem. (2025). 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry.
  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
  • Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • Maccioni, E., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Drug design.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Various Authors. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
  • Various Authors. (n.d.). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents.

Sources

Pharmacological Profiling and Therapeutic Targeting of 5-Bromo-3-methylbenzo[d]isothiazole Scaffolds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzo[d]isothiazole system and its derivatives have emerged as highly privileged pharmacophores. Specifically, 5-bromo-3-methylbenzo[d]isothiazole (CAS: 73437-06-6) and its oxidized counterpart, 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide (CAS: 2010978-98-8), serve as critical structural anchors in the design of highly selective kinase inhibitors and receptor modulators.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic molecular tool. The 1,1-dioxide moiety acts as a potent hydrogen bond acceptor, while the bromo group provides essential halogen bonding and steric bulk, allowing the scaffold to perfectly occupy hydrophobic pockets in target proteins. This whitepaper details the primary and emerging therapeutic targets for this scaffold, the causality behind its experimental validation, and the self-validating protocols required for its development.

Core Target: Cyclin-Dependent Kinase 2 (CDK2) in Oncology

The most prominent and recently validated therapeutic application for the 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide scaffold is in the synthesis of novel anilino-pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) [1].

Mechanistic Causality

A broad range of aggressive tumors—including ovarian, breast, and gastric cancers—exhibit amplification of the Cyclin E gene (CCNE1)[1]. Cyclin E binds to and hyperactivates CDK2, driving the cell cycle uncontrollably from the G1 phase into the S phase. While inhibiting CDK2 is a highly desirable therapeutic strategy, historical attempts have failed due to a critical structural challenge: the extreme homology between the active sites of CDK2 and CDK1[1]. Because CDK1 is essential for normal cellular division, off-target inhibition of CDK1 leads to severe, dose-limiting toxicity[1].

Derivatives incorporating the 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide core have demonstrated a breakthrough in overcoming this hurdle. The precise steric geometry of the scaffold exploits subtle conformational differences in the CDK2 hinge region, achieving high potency and profound selectivity over CDK1[1].

CDK2_Pathway CCNE Cyclin E (CCNE1 Amp) Complex CDK2-Cyclin E Complex CCNE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry E2F->SPhase Promotes Inhibitor 5-Br-3-Me-BIT Derivative Inhibitor->Complex Inhibits

Mechanism of CDK2-Cyclin E inhibition by 5-Br-3-Me-BIT derivatives in oncology.

Expanding the Pharmacophore: Neuropsychiatric & Metabolic Targets

Beyond oncology, the broader benzo[d]isothiazole and related benzothiazole scaffolds are utilized to target several other complex disease pathways:

  • Dopamine D4 Receptor (D4R): Benzothiazole and isothiazole analogues have been synthesized as highly selective D4R ligands. Targeting D4R—which is expressed in brain regions controlling decision-making—is a promising strategy for treating Substance Use Disorders (SUDs), particularly cocaine addiction, and ADHD[2].

  • Metabotropic Glutamate Receptor 4 (mGlu4): Benzo[d]isothiazole-based compounds act as highly potent Positive Allosteric Modulators (PAMs) for mGlu4, offering disease-modifying therapeutic potential for Parkinson's disease[3].

  • Transient Receptor Potential Cation Channel (TRPM5): Specific benzo[d]isothiazole derivatives serve as the first non-calcium positive regulators of TRPM5, demonstrating significant in vivo gastrointestinal prokinetic activity for motility disorders[4].

Quantitative Target Profiling

To facilitate rapid comparison, the following table summarizes the quantitative binding and selectivity data for the benzo[d]isothiazole scaffold across its validated targets.

TargetScaffold / DerivativePrimary IndicationBinding Affinity / ActivitySelectivity Profile
CDK2 5-Br-3-Me-BIT 1,1-dioxide (Anilino-pyrazoles)Breast/Ovarian Cancer (CCNE1 Amp)IC50 < 10 nMHigh (>50-fold vs CDK1)
D4R Benzothiazole arylpiperazinesSubstance Use DisordersKi ≤ 6.9 nM>91-fold vs D2R/D3R
mGlu4 Benzo[d]isothiazole PAMsParkinson's DiseaseEC50 in nanomolar rangeHigh allosteric selectivity
TRPM5 Benzo[d]isothiazole-6-aminesGastrointestinal MotilityNanomolar activation>100-fold vs related channels

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: Synthesis of 5-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide

This protocol details the critical Grignard addition used to construct the core building block[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (500 mg, 1.91 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M solution[1].

    • Causality: Anhydrous THF is selected because its oxygen lone pairs coordinate with and stabilize the magnesium ion of the Grignard reagent. Moisture must be strictly excluded to prevent the premature destruction of the reagent.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath[1].

    • Causality: Kinetically controlling the reaction at 0°C ensures that the nucleophilic attack of the methyl group occurs selectively at the target carbonyl, preventing runaway exothermic over-alkylation or ring-opening side reactions.

  • Reagent Addition: Dropwise add Methylmagnesium bromide (MeMgBr) (5.7 mL, 5.72 mmol, 1M in THF)[1].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature overnight[1].

  • Quench & Extraction: Quench the reaction carefully with deionized water and extract with Ethyl Acetate (EtOAc)[1].

    • Causality: The water neutralizes unreacted MeMgBr and hydrolyzes the intermediate magnesium alkoxide to yield the final product. EtOAc is chosen for extraction due to its optimal polarity for partitioning the organic product away from aqueous magnesium salts.

  • Self-Validation: Monitor the organic layer via LC-MS. The protocol is validated when the starting material mass completely disappears and the expected product mass (m/z ~260 in negative ionization mode) is dominant.

Synthesis_Workflow SM 5-Br-Benzothiazole Trione Intermediate Grignard Addition SM->Intermediate Reagent MeMgBr / THF (0°C) Reagent->Intermediate Workup Aqueous Quench Intermediate->Workup Product 5-Br-3-Me-BIT 1,1-dioxide Workup->Product

Step-by-step synthesis workflow of 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide.

Protocol B: Orthogonal Kinase Selectivity Assay (CDK2 vs. CDK1)

Once the 5-Br-3-Me-BIT derivative is synthesized, its therapeutic viability hinges on its selectivity profile.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate master mixes of recombinant human CDK2/Cyclin E and CDK1/Cyclin B in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Normalization (Critical Step): Add ATP to each respective master mix at a concentration exactly matching the apparent Michaelis constant ( Km​ ) for that specific kinase.

    • Causality: According to the Cheng-Prusoff equation, running the assay at the ATP Km​ ensures that the resulting IC50​ values are directly proportional to the true binding affinity ( Ki​ ). If ATP concentrations were arbitrary, differences in ATP affinity between CDK1 and CDK2 would artificially skew the selectivity data.

  • Compound Titration: Dispense the synthesized 5-Br-3-Me-BIT derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Self-Validation Controls:

    • Positive Control: Include wells treated with Staurosporine (a pan-kinase inhibitor) to validate that the assay can successfully detect active-site inhibition.

    • Negative Control: Include DMSO-only vehicle wells to establish the 0% inhibition baseline.

  • Detection: After a 60-minute incubation, quantify residual kinase activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. A compound is validated for further development if the IC50​ for CDK1 is >50 times higher than the IC50​ for CDK2.

References

  • From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Source: ResearchGate URL
  • Source: KU Leuven (Lirias)
  • Source: National Institutes of Health (PMC)
  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL

Sources

5-Bromo-3-methylbenzo[d]isothiazole solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 5-Bromo-3-methylbenzo[d]isothiazole

Executive Summary

5-Bromo-3-methylbenzo[d]isothiazole (CAS: 73437-06-6) and its oxidized derivative, 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide (CAS: 2010978-98-8), are critical heterocyclic scaffolds utilized extensively in modern oncology drug discovery. Most notably, these intermediates serve as foundational building blocks in the synthesis of highly selective cyclin-dependent kinase 2 (CDK2) inhibitors, such as novel anilino-pyrazole derivatives [1].

For researchers and drug development professionals, mastering the solubility and stability profiles of this compound is non-negotiable. The unique electronic environment created by the electron-withdrawing bromine atom, combined with the inherently labile sulfur-nitrogen (S-N) bond of the isothiazole ring, dictates strict handling, storage, and reaction parameters. This whitepaper provides a comprehensive, mechanistically grounded guide to optimizing the solubility and stability of 5-bromo-3-methylbenzo[d]isothiazole.

Structural Analytics & Mechanistic Causality

To understand the macroscopic properties of 5-bromo-3-methylbenzo[d]isothiazole, we must first analyze its molecular architecture:

  • The Isothiazole Core: The S-N bond is the primary locus of chemical reactivity. Due to the electronegativity difference and orbital mismatch between sulfur and nitrogen, this bond is polarized and susceptible to nucleophilic attack (e.g., ring-opening hydrolysis) and oxidation.

  • Halogenation at C5: The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density of the fused aromatic system, slightly stabilizing the S-N bond against electrophilic attack but increasing the molecule's overall lipophilicity (estimated LogP ~ 3.5).

  • Methylation at C3: The C3 methyl group provides mild steric hindrance, which can influence the trajectory of incoming reagents during subsequent functionalization steps (e.g., cross-coupling reactions).

The Role of Oxidation in Drug Design

In many synthetic routes for CDK2 inhibitors, the parent compound is intentionally oxidized to its 1,1-dioxide form [1]. This transformation converts the reactive thioether-like sulfur into a highly stable sulfone. This not only prevents unwanted side reactions during downstream organometallic coupling but also dramatically alters the compound's solubility profile by increasing its topological polar surface area (TPSA).

Solubility Profiling: Thermodynamics & Solvent Compatibility

Due to its high lipophilicity and planar aromatic structure, the parent compound exhibits poor aqueous solubility. However, the presence of the polarizable sulfur and electronegative nitrogen creates a distinct dipole moment, making the compound highly compatible with polar aprotic solvents.

Table 1: Empirical Solubility Matrix & Mechanistic Rationale
Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Mechanistic Rationale
Aqueous Water (pH 7.4)80.1< 0.05High lattice energy and lack of hydrogen-bond donors prevent aqueous solvation.
Polar Aprotic DMSO / DMF46.7 / 36.7> 50.0Strong dipole-dipole interactions effectively solvate the isothiazole heteroatoms.
Ethers THF / 1,4-Dioxane7.5 / 2.220.0 - 40.0Moderate polarity; oxygen lone pairs coordinate with the electron-deficient aromatic system.
Halogenated Dichloromethane8.9> 40.0"Like-dissolves-like" principle; excellent solvation of the brominated aromatic ring.
Protic Methanol / EtOH32.7 / 24.55.0 - 15.0Protic solvents can form weak H-bonds with the isothiazole nitrogen, but lipophilicity limits total capacity.

Chemical & Environmental Stability

  • Oxidative Vulnerability: Ambient oxygen can slowly oxidize the sulfur atom over prolonged periods. Storage under an inert atmosphere (Argon or N2) at 2–8°C is strictly required for the parent compound.

  • Hydrolytic Cleavage: Under strongly basic conditions (pH > 10), hydroxide ions can nucleophilically attack the sulfur atom, leading to the irreversible cleavage of the S-N bond and subsequent ring opening.

  • Photolytic Dehalogenation: Prolonged exposure to UV radiation (specifically in the 280–320 nm range) can induce homolytic cleavage of the C-Br bond, generating radical species that lead to dimerization or degradation.

G Parent 5-Bromo-3-methylbenzo[d]isothiazole (Intact Scaffold) Oxidation Oxidation (H2O2 / mCPBA) Parent->Oxidation Hydrolysis Strong Base (pH > 10) Parent->Hydrolysis Photolysis UV Light (280-320nm) Parent->Photolysis Dioxide 1,1-Dioxide Derivative (CAS: 2010978-98-8) Oxidation->Dioxide RingOpen S-N Bond Cleavage (Ring Opening) Hydrolysis->RingOpen Dehalogenation Photolytic Dehalogenation (Loss of Bromine) Photolysis->Dehalogenation

Caption: Primary degradation and synthetic oxidation pathways of 5-bromo-3-methylbenzo[d]isothiazole.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility in drug development, solubility and stability must be quantified using rigorous, self-validating workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)

Unlike kinetic solubility assays, this thermodynamic approach ensures the system has reached true chemical equilibrium, preventing false positives from supersaturation.

  • Preparation: Weigh 5.0 mg of 5-bromo-3-methylbenzo[d]isothiazole into a 2 mL amber glass vial (amber glass prevents photolytic degradation).

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 300 RPM at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the high crystal lattice energy of the solid API.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and analyze via HPLC-UV at λ = 254 nm. Calculate concentration against a pre-validated standard curve (R² > 0.999).

Protocol B: Forced Degradation Profiling (ICH Q1A Guidelines)

This protocol identifies the specific degradation markers of the compound, ensuring that analytical methods are "stability-indicating" [2].

  • Acid/Base Hydrolysis: Dissolve the compound in THF (to ensure solubility). Add 1N HCl (Acidic) or 1N NaOH (Basic) to achieve a 1:1 v/v ratio. Heat at 60°C for 24 hours.

  • Oxidative Stress: Treat a THF solution of the compound with 3% H2O2 at room temperature for 24 hours. Expected Outcome: Near-quantitative conversion to the 1,1-dioxide derivative.

  • Thermal/Photolytic Stress: Expose the solid powder to 105°C for 48 hours (Thermal) and 1.2 million lux hours of UV light (Photolytic).

  • Analysis: Quench all liquid reactions, neutralize, and analyze via LC-MS to identify degradation product masses (e.g.,[M-Br]+ peaks for photolysis, or [M+32]+ for oxidation).

Workflow Start Compound Dispensing (Solid API in Amber Vials) Sol Thermodynamic Solubility (48h Shake-Flask Method) Start->Sol Stab Forced Degradation (ICH Q1A Stress Conditions) Start->Stab HPLC HPLC-UV / LC-MS Analysis (Identify Degradants & Quantify) Sol->HPLC Stab->HPLC Data Data Synthesis: LogS & Degradation Kinetics HPLC->Data

Caption: High-throughput solubility and forced degradation screening workflow.

Conclusion & Handling Recommendations

For successful integration of 5-bromo-3-methylbenzo[d]isothiazole into synthetic pipelines:

  • Solvent Selection: Utilize THF or DMSO for stock solutions to ensure complete dissolution. Avoid protic solvents if long-term stock stability is required.

  • Storage: Store the neat solid at 2–8°C in a desiccator, protected from light and moisture.

  • Synthetic Strategy: If the S-N bond is not required for the final pharmacophore, consider oxidizing the compound to the 1,1-dioxide early in the synthetic route to lock the molecule into a highly stable, functionalizable state.

References

  • Title: Anilino-Pyrazole Derivatives, Compositions and Methods Thereof (US20240246950A1)
  • Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

1H and 13C NMR Spectroscopy of Substituted Benzisothiazoles: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzisothiazoles, particularly 1,2-benzisothiazoles, are privileged heterocyclic scaffolds in medicinal chemistry and agrochemicals. They form the critical pharmacophoric core of numerous atypical antipsychotics, including ziprasidone and lurasidone, as well as saccharin-derived sweeteners and antimicrobial agents[1]. In drug development, confirming the exact substitution pattern of these molecules—most frequently functionalized at the C3 position or across the benzenoid ring (C4–C7)—is a strict regulatory requirement.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most definitive analytical technique for this purpose. However, the electron-withdrawing nature of the heteroatoms (nitrogen and sulfur) combined with the fused bicyclic system creates complex, highly deshielded electronic environments. This whitepaper provides an in-depth, self-validating framework for the acquisition, interpretation, and unambiguous assignment of 1 H and 13 C NMR spectra for substituted benzisothiazoles[2].

Structural Fundamentals and Chemical Shift Causality

To accurately interpret the NMR spectra of benzisothiazoles, one must first understand the causality behind their chemical shifts. The 1,2-benzisothiazole ring system consists of a benzene ring fused to an isothiazole ring.

  • The C3 Position: In an unsubstituted 1,2-benzisothiazole, the C3 proton is highly deshielded (typically δ 8.6–8.9 ppm) due to the combined inductive effects of the adjacent nitrogen and sulfur atoms, as well as the diamagnetic anisotropy of the imine-like C=N double bond. In 3-substituted derivatives (e.g., 3-alkyl or 3-amino benzisothiazoles), this proton is absent, and the 13 C signal for the C3 carbon shifts significantly downfield to δ 150–165 ppm depending on the substituent's electronegativity[3].

  • The Bridgehead Carbons (C3a and C7a): The quaternary carbons are critical for 2D NMR anchoring. C7a, being directly adjacent to the highly electronegative sulfur atom, is strongly deshielded and typically resonates at δ 148–153 ppm. Conversely, C3a is further from the heteroatoms and resonates upfield at δ 125–130 ppm[3].

  • The Benzenoid Protons (C4–C7): The protons on the fused benzene ring exhibit typical aromatic multiplet patterns. However, H4 and H7 are often shifted further downfield than H5 and H6 due to their proximity to the heteroaromatic ring current and the lone pairs of the nitrogen and sulfur atoms.

Quantitative Data: Chemical Shift Reference Tables

The following tables summarize the expected chemical shift ranges for substituted 1,2-benzisothiazoles in CDCl 3​ . These values serve as a baseline for structural elucidation[4],[3],[2].

Table 1: Representative 1 H NMR Chemical Shifts of 1,2-Benzisothiazoles
PositionTypical Shift ( δ ppm)MultiplicityCausality / Structural Notes
C3-H 8.60 – 8.90SingletHighly deshielded by N and S. Absent in 3-substituted analogs.
C4-H 7.80 – 8.00DoubletDeshielded by the proximity to the isothiazole ring current.
C5-H 7.30 – 7.50Triplet / MultipletTypical aromatic resonance; ortho/meta coupling observed.
C6-H 7.40 – 7.60Triplet / MultipletTypical aromatic resonance; ortho/meta coupling observed.
C7-H 7.90 – 8.10DoubletDeshielded by spatial proximity to the sulfur atom.
Sub-CH 2​ 3.50 – 4.50Multiplet/Triplet α -protons of C3-substituents (e.g., piperazine)[1].
Table 2: Representative 13 C NMR Chemical Shifts of 1,2-Benzisothiazoles
PositionTypical Shift ( δ ppm)Carbon TypeCausality / Structural Notes
C3 150.0 – 165.0Quaternary (if sub.)Imine-like carbon. Shifts to ~161-165 ppm in 3-alkyl derivatives[3].
C3a 125.0 – 130.0QuaternaryBridgehead carbon; shielded relative to C7a[3].
C4 120.0 – 125.0Tertiary (CH)Aromatic carbon.
C5 124.0 – 128.0Tertiary (CH)Aromatic carbon.
C6 124.0 – 128.0Tertiary (CH)Aromatic carbon.
C7 120.0 – 125.0Tertiary (CH)Aromatic carbon.
C7a 148.0 – 153.0QuaternaryBridgehead carbon heavily deshielded by adjacent Sulfur[3].

Experimental Workflow: Self-Validating NMR Protocols

To ensure scientific integrity and reproducibility, NMR acquisition must follow a self-validating protocol. The following methodology is optimized for substituted benzisothiazoles[5].

Step 1: Sample Preparation and Shimming

  • Action: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified benzisothiazole in 0.6 mL of deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High sample concentration is strictly required for 13 C NMR to achieve an adequate signal-to-noise (S/N) ratio for the quaternary bridgehead carbons (C3a, C7a) without necessitating excessively long acquisition times. TMS provides an internal standard ( δ 0.00 ppm) to prevent chemical shift drift.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire using a standard 30° pulse sequence (zg30) with a spectral width of at least 12 ppm and a relaxation delay (D1) of 1.5 seconds.

  • Causality: Benzisothiazole aromatic protons are highly deshielded. A wide spectral window prevents signal aliasing. The 1.5s D1 ensures complete relaxation of the protons, allowing for accurate integration of the benzenoid vs. substituent protons.

Step 3: 1D 13 C NMR Acquisition

  • Action: Acquire using a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans. Crucially, extend the relaxation delay (D1) to 2.5–3.0 seconds.

  • Causality: Quaternary carbons (C3, C3a, C7a) lack directly attached protons to facilitate efficient dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A standard 1.0s D1 will cause these critical diagnostic peaks to artificially diminish or disappear into the baseline.

Step 4: 2D HSQC and HMBC Acquisition

  • Action: For HMBC, optimize the long-range coupling constant parameter ( JCH​ ) to 8 Hz.

  • Causality: The 8 Hz optimization specifically targets 3JCH​ couplings. This is the exact coupling constant required to observe the correlation between the α -protons of a C3-substituent and the quaternary C3 carbon of the benzisothiazole core, definitively proving the site of substitution.

2D NMR Strategies for Unambiguous Assignment

1D NMR alone is often insufficient to distinguish between isomeric substitution patterns (e.g., 5-substituted vs. 6-substituted benzisothiazoles)[2]. A robust 2D NMR workflow is mandatory.

  • COSY (Correlation Spectroscopy): Used to map the spin systems of the benzenoid ring. H4 couples with H5, and H7 couples with H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protonated carbons. It quickly separates the benzenoid carbons (C4-C7) from the quaternary carbons (C3, C3a, C7a), which will not appear in the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural validation. A 3JCH​ correlation from H4 to C3a and C7a will unambiguously identify the bridgehead carbons. Furthermore, if a substituent (e.g., a methyl or piperazine group) is at C3, its protons will show a strong 3JCH​ cross-peak to the C3 carbon ( δ 150–165 ppm), locking the substituent to the heterocyclic core.

Workflow N1 Sample Preparation (Deuterated Solvent & TMS) N2 1D 1H & 13C NMR (Chemical Shift Profiling) N1->N2 Acquire Data N3 2D COSY (Vicinal H-H Coupling) N2->N3 Spin Systems N4 2D HSQC (Direct C-H Correlation) N2->N4 C-H Pairs N5 2D HMBC (Long-Range C-H & Quaternary) N3->N5 Connect Fragments N4->N5 Filter Direct C-H N6 Unambiguous Assignment (Benzisothiazole Core) N5->N6 Finalize Structure

Workflow for unambiguous NMR structural elucidation of substituted benzisothiazoles.

References

  • Product Class 16: Benzisothiazoles. Thieme Connect. Available at:[Link]

  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. ResearchGate. Available at: [Link]

  • Amino-substituted benzisothiazoles. Molecular structure. Quantum chemical calculations. Matrix-isolation infrared spectroscopy. Journal of Molecular Structure (Estudo Geral). Available at: [Link]

  • New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs. ACS Publications. Available at: [Link]

Sources

The Benzisothiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzisothiazole Scaffold

The benzisothiazole motif, a bicyclic aromatic heterocycle comprising a fused benzene and isothiazole ring, stands as a cornerstone in medicinal chemistry. Its rigid, yet subtly modifiable, structure provides a versatile framework for interacting with a diverse array of biological targets. This "privileged structure" status is not merely a consequence of its synthetic accessibility but is rooted in its intrinsic electronic properties and its ability to present pharmacophoric elements in a defined three-dimensional space. This guide, intended for drug development professionals, will delve into the core attributes of the benzisothiazole scaffold, from its fundamental synthesis to its profound impact on contemporary therapeutic landscapes. We will explore the causality behind its biological activity, provide detailed experimental protocols for its synthesis and evaluation, and illuminate the structure-activity relationships that drive the design of novel therapeutics.

The Chemical Biology of Benzisothiazole: More Than Just a Scaffold

The benzisothiazole core is not a passive carrier of functional groups; its inherent chemical properties are pivotal to its biological activity. The presence of both a nitrogen and a sulfur atom within the five-membered ring imparts a unique electronic distribution, creating opportunities for a variety of non-covalent interactions, including hydrogen bonding, and π-π stacking. Furthermore, the isothiazolone ring, a common derivative, possesses a reactive N-S bond that can engage in covalent interactions with biological nucleophiles, a mechanism exploited in some antimicrobial agents.

The true power of the benzisothiazole scaffold lies in its synthetic tractability. The benzene ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity. The isothiazole ring, particularly at the 3-position, serves as a key anchor point for introducing a wide range of substituents that can modulate target affinity and selectivity. This adaptability has enabled the development of benzisothiazole-containing compounds across a remarkable spectrum of therapeutic areas.

A Legacy of Therapeutic Innovation: FDA-Approved Drugs and Beyond

The clinical and commercial success of benzisothiazole-based drugs underscores the profound impact of this privileged structure. Two notable examples in the realm of neuroscience are Ziprasidone and Lurasidone, both atypical antipsychotics that have provided significant therapeutic benefit to patients with schizophrenia and bipolar disorder.

Ziprasidone , approved by the FDA for the treatment of schizophrenia and bipolar mania, functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Its mechanism of action is believed to involve the modulation of these key neurotransmitter systems in the brain, leading to the alleviation of both positive and negative symptoms of psychosis.[1][2] The benzisothiazole core in Ziprasidone is crucial for its interaction with these G-protein coupled receptors.

Lurasidone , also an FDA-approved treatment for schizophrenia and bipolar depression, shares a similar pharmacological profile with Ziprasidone, acting as a full antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][4] It also exhibits high affinity for the serotonin 5-HT7 receptor, which may contribute to its antidepressant effects.[4][5] The benzisothiazole moiety is a key component of the pharmacophore responsible for its high-affinity binding to these targets.

The success of these drugs has spurred further exploration of the benzisothiazole scaffold for a wide range of other therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Strategies: Building the Benzisothiazole Core

The construction of the benzisothiazole ring system can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the cyclization of an ortho-substituted benzene derivative containing both a sulfur and a nitrogen precursor.

Below is a representative experimental protocol for the synthesis of a key intermediate, 1,2-benzisothiazolin-3-one, a foundational building block for many therapeutic agents.

Experimental Protocol: Synthesis of 1,2-Benzisothiazolin-3-one

This protocol outlines a common method for the preparation of 1,2-benzisothiazolin-3-one from o-chlorobenzonitrile.

Materials:

  • o-chlorobenzonitrile

  • Anhydrous sodium sulfhydrate (NaSH)

  • Hydrochloric acid (HCl)

  • Chlorine gas (Cl₂)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Water

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of o-mercaptobenzonitrile:

    • In a suitable reaction vessel, dissolve o-chlorobenzonitrile and anhydrous sodium sulfhydrate in dimethylformamide.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and remove the DMF under reduced pressure.

    • Add water to the residue and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain o-mercaptobenzonitrile.[6]

  • Cyclization to 1,2-benzisothiazolin-3-one (crude):

    • Suspend the o-mercaptobenzonitrile in water and cool the mixture to 0-15°C.[6]

    • Bubble chlorine gas through the suspension while maintaining the temperature. The reaction is typically complete within 4-12 hours.[6]

    • Heat the reaction mixture to facilitate crystallization of the crude product.

    • Cool the mixture and filter the crude 1,2-benzisothiazolin-3-one.

  • Purification of 1,2-benzisothiazolin-3-one:

    • Dissolve the crude product in an aqueous sodium hydroxide solution to a pH of 9-10.[6]

    • Add activated carbon and heat the solution to decolorize it.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate and acidify with hydrochloric acid to a pH of 2-3 to precipitate the purified 1,2-benzisothiazolin-3-one.[6]

    • Filter the pure product, wash with water, and dry.

Biological Evaluation: Uncovering Therapeutic Potential

The diverse biological activities of benzisothiazole derivatives necessitate a range of in vitro and in vivo assays to elucidate their therapeutic potential. Anticancer and antimicrobial activities are among the most extensively studied properties of this scaffold.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile culture plates

  • Benzisothiazole test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzisothiazole test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationships (SAR): Rational Design of Benzisothiazole-Based Therapeutics

The therapeutic efficacy of benzisothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is paramount for the rational design of new and improved drug candidates.

For antipsychotic agents like Ziprasidone and Lurasidone, the piperazine moiety attached to the 3-position of the benzisothiazole ring is a critical pharmacophoric element. Modifications to this piperazine ring and its substituents can significantly impact affinity for dopamine and serotonin receptors. For instance, the introduction of specific side chains can enhance binding to the D2 receptor, a key target for antipsychotic activity.

In the context of anticancer agents, substitutions on the benzene ring of the benzisothiazole scaffold have been shown to modulate cytotoxic activity. Electron-withdrawing groups at certain positions can enhance the compound's ability to induce apoptosis in cancer cells. The nature of the substituent at the 2-position of the benzothiazole ring (a closely related scaffold) is also a key determinant of biological activity, with various moieties impacting interactions with biological targets.[7]

The following table summarizes the in vitro anticancer activity of a series of hypothetical benzisothiazole derivatives against the MCF-7 breast cancer cell line, illustrating the impact of substitution on cytotoxic potency.

CompoundR1 (Position 5)R2 (Position 3)IC50 (µM) on MCF-7
1 H-NH₂> 100
2 Cl-NH₂52.3
3 NO₂-NH₂15.8
4 H-piperazinyl-phenyl25.1
5 Cl-piperazinyl-phenyl8.9
6 NO₂-piperazinyl-phenyl2.1

This is a representative table for illustrative purposes.

Visualizing the Core: Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize a general synthetic scheme for benzisothiazole derivatives and a simplified representation of their interaction with a key signaling pathway.

G cluster_synthesis General Synthetic Pathway Start o-substituted Benzene Derivative Intermediate Cyclization Precursor Start->Intermediate Functionalization Product Benzisothiazole Core Intermediate->Product Cyclization G cluster_pathway Simplified Drug-Target Interaction Drug Benzisothiazole Derivative Receptor Target Receptor (e.g., D2 Receptor) Drug->Receptor Binds and Modulates Signaling Downstream Signaling Receptor->Signaling Inhibits/ Activates Response Cellular Response Signaling->Response Leads to

Caption: A simplified schematic of a benzisothiazole derivative modulating a target receptor.

Conclusion: The Future of Benzisothiazole in Drug Discovery

The benzisothiazole privileged structure continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its proven track record, exemplified by the clinical success of drugs like Ziprasidone and Lurasidone, combined with its synthetic versatility, ensures its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of new benzisothiazole derivatives, guided by detailed structure-activity relationship studies and innovative synthetic methodologies, will undoubtedly lead to the next generation of targeted and effective medicines. This guide has provided a foundational understanding of this remarkable scaffold, equipping researchers and drug development professionals with the knowledge to harness its full potential in the ongoing quest for improved human health.

References

  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (URL: [Link])

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. (URL: [Link])

  • Ziprasidone: A Potent Drug as an Antipsychotic. International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Lurasidone. StatPearls - NCBI Bookshelf. (URL: [Link])

  • Lurasidone for the Treatment of Schizophrenia: Design, Development, and Place in Therapy. (URL: [Link])

  • Ziprasidone. StatPearls - NCBI Bookshelf. (URL: [Link])

  • Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? PMC - NIH. (URL: [Link])

  • Ziprasidone. New Drug Approvals. (URL: [Link])

  • Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences. (URL: [Link])

  • What is the mechanism of Ziprasidone Hydrochloride? Patsnap Synapse. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. (URL: [Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. (URL: [Link])

  • A Practical Synthesis of N-Substituted 1,2-Benzisothiazolin-3-ones from N,N′-Disubstituted 2,2′-Dithiodibenzamides. ResearchGate. (URL: [Link])

  • Simple and efficient methods to ziprasidone, an anti-psychotic drug substance. TSI Journals. (URL: [Link])

  • View of Alternate Synthetic Approaches to Ziprasidone, Preparation and Characterization of Its Related Compounds. (URL: [Link])

  • Process for preparing benzisothiazolinones.
  • Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. (URL: [Link])

  • Synthesis and sar study of 2-substituted imidazo[2,1-b]b[3][7]enzothiazoles and related compounds endowed with affinity for dopamine D 2 receptors as potential antipsychotics. ResearchGate. (URL: [Link])

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers. (URL: [Link])

  • Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Process for the preparation of ziprasidone. Patent 1975169 - EPO. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (URL: [Link])

  • Controlled synthesis of ziprasidone.
  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. ResearchGate. (URL: [Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. (URL: [Link])

  • SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. PubMed. (URL: [Link])

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. (URL: [Link])

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. (URL: [Link])

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-3-methylbenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 5-Bromo-3-methylbenzo[d]isothiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The protocol herein is designed for optimal yield and purity, leveraging a robust and well-precedented three-step synthetic pathway starting from commercially available 2-amino-4-bromotoluene. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible execution by skilled researchers and drug development professionals.

Introduction and Synthetic Strategy

5-Bromo-3-methylbenzo[d]isothiazole is a valuable scaffold in the synthesis of complex organic molecules. The benzisothiazole core is present in numerous compounds with diverse biological activities.[1] The strategic placement of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group at the 3-position influences the molecule's steric and electronic properties.

The synthesis of the benzisothiazole ring system can be approached through various strategies, often categorized by the precursors used.[1] This protocol details a logical and reliable three-step approach that constructs the isothiazole ring onto a pre-functionalized benzene precursor. The chosen pathway is as follows:

  • Diazotization-Cyanation (Sandmeyer Reaction): Conversion of the starting material, 2-amino-4-bromotoluene, to the corresponding benzonitrile intermediate, 4-Bromo-2-methylbenzonitrile. This classic transformation is highly efficient for replacing an aromatic amino group.[2][3]

  • Thionation: Transformation of the nitrile group of 4-Bromo-2-methylbenzonitrile into a thioamide functionality to yield 4-Bromo-2-methylbenzothioamide. This step introduces the necessary sulfur atom for the subsequent cyclization.

  • Oxidative Cyclization: Intramolecular ring closure of the thioamide intermediate to form the final N-S bond of the isothiazole ring, yielding the target compound, 5-Bromo-3-methylbenzo[d]isothiazole. This oxidative process is a cornerstone of isothiazole synthesis.[4][5]

This strategy was selected for its reliability, use of readily available starting materials, and the well-documented nature of each individual transformation, which allows for robust process control and troubleshooting.

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below.

G cluster_0 PART 1: Synthesis of Intermediates cluster_1 PART 2: Final Product Synthesis A 2-Amino-4-bromotoluene B 4-Bromo-2-methylbenzonitrile A->B Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCN) C 4-Bromo-2-methylbenzothioamide B->C Step 2: Thionation (NaHS or Lawesson's Reagent) D 5-Bromo-3-methylbenzo[d]isothiazole C->D Step 3: Oxidative Cyclization (e.g., NBS, I₂)

Caption: Overall workflow for the synthesis of 5-Bromo-3-methylbenzo[d]isothiazole.

Quantitative Data and Materials

This table summarizes the key physical properties of the starting material, intermediates, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
2-Amino-4-bromotolueneC₇H₈BrN186.05583-75-5Solid
4-Bromo-2-methylbenzonitrileC₈H₆BrN196.0567832-11-5Solid
4-Bromo-2-methylbenzothioamideC₈H₈BrNS230.13397845-03-3Solid[6]
5-Bromo-3-methylbenzo[d]isothiazoleC₈H₆BrNS228.11Not AvailableSolid (Predicted)

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

This procedure employs a Sandmeyer reaction to convert the aromatic amine to a nitrile.[7][8]

Materials:

  • 2-Amino-4-bromotoluene (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Sodium Nitrite (NaNO₂), (1.1 eq)

  • Copper(I) Cyanide (CuCN), (1.2 eq)

  • Sodium Cyanide (NaCN), (1.2 eq)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromotoluene in a mixture of concentrated HCl and water.

    • Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite in a minimal amount of cold deionized water and add it dropwise to the amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of CuCN and NaCN in water. Warm the solution gently to ~60-70 °C with stirring.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, heat the reaction mixture to 70-80 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3x volumes).

    • Combine the organic layers and wash sequentially with dilute NaOH solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-2-methylbenzonitrile as a solid.[9]

Step 2: Synthesis of 4-Bromo-2-methylbenzothioamide

This step converts the benzonitrile into the corresponding thioamide, a key precursor for cyclization.[6]

Materials:

  • 4-Bromo-2-methylbenzonitrile (1.0 eq)

  • Sodium Hydrosulfide (NaHS), hydrated (1.0 eq)

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O), (0.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 2N Hydrochloric Acid (HCl)

  • Hexane

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add DMF, followed by sodium hydrosulfide and magnesium chloride hexahydrate. Stir to form a slurry.

    • Add 4-Bromo-2-methylbenzonitrile to the slurry in one portion.

    • Stir the resulting mixture vigorously at room temperature for 90-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing a large volume of cold water (~5x the reaction volume). A precipitate will form.

    • Filter the solid precipitate and wash it thoroughly with deionized water.

    • Suspend the collected solid in 2N HCl and stir for 1 hour to remove basic impurities.

    • Filter the solid again, wash with water, and then with cold hexane.

    • Dry the purified product, 4-Bromo-2-methylbenzothioamide, under vacuum.[6]

Step 3: Synthesis of 5-Bromo-3-methylbenzo[d]isothiazole

This final step involves an intramolecular oxidative cyclization to form the target benzisothiazole ring.

Materials:

  • 4-Bromo-2-methylbenzothioamide (1.0 eq)

  • N-Bromosuccinimide (NBS) or Iodine (I₂) (1.1 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

Procedure:

  • Reaction Setup:

    • Dissolve 4-Bromo-2-methylbenzothioamide in an appropriate solvent (e.g., DCM or CHCl₃) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Oxidative Cyclization:

    • Add the oxidizing agent (e.g., NBS or I₂) portion-wise to the cooled solution over 20-30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess oxidant.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Bromo-3-methylbenzo[d]isothiazole.

Scientific Integrity and Mechanistic Rationale

The choice of each step in this synthesis is grounded in established chemical principles to ensure a high-yielding and reliable protocol.

Step 1: The Sandmeyer Reaction The conversion of an arylamine to a diazonium salt (Ar-N₂⁺) at low temperatures followed by its displacement with a nucleophile is a cornerstone of aromatic chemistry.[2] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This highly reactive aryl radical then abstracts the cyanide ligand from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst.[2] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Thionation of the Nitrile The conversion of a nitrile to a thioamide can be achieved with various reagents. The use of sodium hydrosulfide is a direct and effective method.[6] Alternatively, Lawesson's reagent is a widely used thionating agent for converting carbonyls and other functional groups to their sulfur analogs.[10][11] The choice of NaHS is often preferred for its simplicity and favorable atom economy in this specific transformation.

Step 3: Oxidative Cyclization This key ring-forming step is an example of an intramolecular electrophilic cyclization. The mechanism is believed to proceed as follows:

Note: The DOT graph above is a schematic representation. Actual chemical structure images would be used in a publication.

Caption: Proposed mechanism for the oxidative cyclization of 4-Bromo-2-methylbenzothioamide.

  • Activation: The oxidizing agent (e.g., NBS) acts as an electrophilic halogen source, which activates the sulfur atom of the thioamide.

  • Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks the ortho-methyl group's carbon, which is activated by the electron-withdrawing thioamide group. In a more likely pathway for this specific substrate, the nitrogen attacks the activated sulfur, and subsequent rearrangement or direct attack on an activated methyl group (less likely) occurs. A more accepted mechanism for this type of cyclization involves the formation of a sulfenyl halide intermediate, followed by intramolecular nucleophilic attack of the nitrogen atom onto the activated carbon of the ring, leading to cyclization and aromatization.

  • Deprotonation/Elimination: Loss of HBr and the succinimide byproduct drives the reaction to completion, resulting in the stable, aromatic benzisothiazole ring system.

Trustworthiness: Product Validation and Troubleshooting

Validation of the final product's identity and purity is paramount. The following techniques are recommended for full characterization.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a singlet for the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the isothiazole ring, and the carbons of the bromo-substituted benzene ring.

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • HPLC: A single major peak indicating high purity.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete diazotization; diazonium salt decomposition.Ensure temperature is strictly maintained at 0-5 °C. Add NaNO₂ solution slowly. Use freshly prepared diazonium salt immediately.
Step 2: Reaction Stalls Inactive NaHS; poor quality solvent.Use fresh, anhydrous DMF. Use a fresh bottle of sodium hydrosulfide or test its activity.
Step 3: Multiple Products Over-oxidation or side reactions.Add the oxidizing agent portion-wise and maintain low temperature. Carefully monitor the reaction by TLC to avoid over-reaction.
Purification Difficulties Persistent impurities from reagents (e.g., Lawesson's).Perform a thorough aqueous work-up before chromatography.[12] For Step 3, ensure all excess oxidant is quenched with sodium thiosulfate.

References

  • Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • Devarie-Baez, N. O., & Xian, M. (2010). Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. Organic Letters, 12(4), 752–754.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, June 26). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Parveen, M., et al. (2014). Conversion of Thioamide to Benzothiazole with Oxidizing Agents. Asian Journal of Chemistry, 26(4), 1145-1147.
  • PMC. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

Sources

The Vanguard of Synthesis: A Guide to Metal-Free Routes for Benzo[d]isothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzo[d]isothiazoles and the Imperative of Metal-Free Synthesis

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and pharmacological activities.[1][2] Its derivatives have shown promise as anti-inflammatory, antimicrobial, and antiproliferative agents, making them a focal point in medicinal chemistry and drug development.[2][3] The oxidized analogs of benzo[d]isothiazoles are also of great interest due to their biological activities, which include acting as HIV-1 inhibitors and plant defense activators.[1]

Traditionally, the synthesis of this important scaffold has often relied on transition-metal-catalyzed reactions. While effective, these methods can present challenges, including the cost and toxicity of metal catalysts, and the need for stringent purification to remove metal contaminants from the final products, a critical consideration in pharmaceutical applications. Consequently, the development of metal-free synthetic methodologies has become a paramount objective, aligning with the principles of green and sustainable chemistry.[4][5] These approaches not only mitigate the environmental impact but also offer pathways to novel reactivity and molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, metal-free synthesis methods for benzo[d]isothiazoles. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed, step-by-step protocols to facilitate their implementation in the laboratory.

Strategic Approaches to Metal-Free Benzo[d]isothiazole Synthesis

The metal-free synthesis of benzo[d]isothiazoles can be broadly categorized based on the nature of the starting materials and the bond-forming strategies employed. This guide will focus on several innovative and practical approaches that have emerged in recent years.

Method 1: Oxidative N-S/C-S Bond Formation from o-Haloarylamidines and Elemental Sulfur

This strategy provides an efficient and direct route to 3-aminobenzo[d]isothiazoles, which are versatile intermediates for further functionalization. The reaction proceeds through a one-pot process involving the formation of both N-S and C-S bonds, utilizing readily available starting materials.[2]

Application Notes and Mechanistic Insights

The key to this transformation is the in-situ generation of a reactive sulfur species from elemental sulfur, which then engages with the amidine functionality. The reaction is typically carried out at elevated temperatures in the presence of a base. The proposed mechanism involves the initial reaction of the amidine with elemental sulfur to form a sulfur-containing intermediate. Subsequent intramolecular nucleophilic substitution leads to the formation of the benzo[d]isothiazole ring system.[2] This method is notable for its operational simplicity and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 3-(Phenylamino)benzo[d]isothiazole[2]

Materials:

  • 2-Bromo-N-phenylbenzimidamide

  • Elemental Sulfur (S₈)

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2-bromo-N-phenylbenzimidamide (0.5 mmol), elemental sulfur (1.0 mmol), and potassium phosphate (1.5 mmol).

  • Add DMSO (2.0 mL) to the flask.

  • Place the flask in a preheated oil bath at 135 °C and stir the reaction mixture for 12 hours under an air atmosphere.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-(phenylamino)benzo[d]isothiazole.

Data Summary:

Starting MaterialProductYield
2-Bromo-N-phenylbenzimidamide3-(Phenylamino)benzo[d]isothiazoleGood to high yields[2]
2-Chloro-N-methyl-N-phenylbenzimidamide3-(Methyl(phenyl)amino)benzo[d]isothiazoleModerate yield[2]

Method 2: Visible-Light-Promoted Synthesis from α-Imino-oxy Acids

This innovative approach leverages the power of photoredox catalysis to construct the N-S bond of the benzo[d]isothiazole ring under mild and environmentally friendly conditions.[6][7] The reaction proceeds through the generation of iminyl radicals, offering a sustainable alternative to traditional methods.[6]

Application Notes and Mechanistic Insights

The reaction is initiated by the visible-light-induced excitation of a photocatalyst, typically an acridinium salt. The excited photocatalyst then engages in a single-electron transfer (SET) with the α-imino-oxy acid substrate to generate an iminyl radical. This radical intermediate undergoes intramolecular cyclization onto the sulfur atom, followed by rearomatization to yield the benzo[d]isothiazole product.[6] The use of a commercially available acridinium photocatalyst and blue LED light irradiation makes this method highly accessible.[6]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Radical Formation cluster_2 Cyclization and Product Formation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (blue LED) PC_excited->PC Regeneration Iminyl_Radical Iminyl Radical PC_excited->Iminyl_Radical SET Substrate α-Imino-oxy Acid Cyclized_Intermediate Cyclized Radical Intermediate Iminyl_Radical->Cyclized_Intermediate Intramolecular Cyclization Product Benzo[d]isothiazole Cyclized_Intermediate->Product Oxidation/Rearomatization

Caption: Photocatalytic cycle for benzo[d]isothiazole synthesis.

Experimental Protocol: Visible-Light-Promoted Synthesis of Benzo[d]isothiazole[6]

Materials:

  • α-Imino-oxy acid of 2-mercaptobenzophenone

  • Acridinium salt photocatalyst (e.g., PC1)

  • Sodium Acetate (NaOAc)

  • Acetone

  • Schlenk tube or vial

  • Blue LED light source (e.g., 40W)

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, dissolve the α-imino-oxy acid (0.1 mmol), the acridinium salt photocatalyst (1-2 mol%), and sodium acetate (0.2 mmol) in acetone (1.0 mL).

  • Stir the reaction mixture under an air atmosphere at room temperature.

  • Irradiate the mixture with a blue LED light source for the specified reaction time (typically several hours, monitored by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired benzo[d]isothiazole product.

Data Summary:

Substituent on Aromatic RingYield
Electron-donating groups (e.g., MeO)Good to excellent yields[6]
Electron-withdrawing groups (e.g., Br, F, CF₃)Good to excellent yields[6]

Method 3: Metal-Free Synthesis from 2-Mercaptobenzamides

2-Mercaptobenzamides are versatile precursors for the synthesis of benzo[d]isothiazol-3(2H)-ones. Metal-free approaches for this transformation often employ electrophilic halogenating agents or electrochemical methods to facilitate the intramolecular N-S bond formation.

Application Notes and Mechanistic Insights

The use of N-chlorosuccinimide (NCS) or Selectfluor enables the efficient synthesis of a diverse range of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in excellent yields.[8][9] Mechanistic studies suggest that these reactions may proceed through a disulfide intermediate.[8] Furthermore, an electrochemical approach offers a green and sustainable alternative, utilizing constant-current electrolysis to achieve the dehydrogenative cyclization with hydrogen gas as the only byproduct.[4][10]

G cluster_0 Chemical Oxidation cluster_1 Electrochemical Oxidation Start 2-Mercaptobenzamide Intermediate Disulfide Intermediate Start->Intermediate Oxidation Product Benzo[d]isothiazol-3(2H)-one Start->Product Dehydrogenative Cyclization Intermediate->Product Intramolecular Cyclization NCS NCS or Selectfluor Electrolysis Constant Current Electrolysis

Caption: Pathways from 2-mercaptobenzamides.

Experimental Protocol: NCS-Mediated Synthesis of 2-Phenylbenzo[d]isothiazol-3(2H)-one[8]

Materials:

  • 2-Mercapto-N-phenylbenzamide

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-mercapto-N-phenylbenzamide (0.5 mmol) in acetonitrile (5.0 mL) in a round-bottom flask, add N-chlorosuccinimide (0.6 mmol).

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-phenylbenzo[d]isothiazol-3(2H)-one.

Conclusion and Future Outlook

The metal-free synthesis of benzo[d]isothiazoles has witnessed significant advancements, offering a diverse toolkit of methodologies for accessing this important heterocyclic scaffold. The approaches detailed in this guide, from oxidative cyclizations to visible-light-promoted reactions, underscore the progress towards more sustainable and efficient synthetic chemistry. As the demand for novel bioactive molecules continues to grow, the development of innovative, metal-free strategies will remain a critical area of research, enabling the environmentally benign production of next-generation pharmaceuticals and functional materials.

References

  • Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146. [Link]

  • Cabrera-Afonso, M. J., Cembellín, S., Halima-Salem, A., Berton, M., de la Peña, M. A., & Almendros, P. (2022). Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions. Green Chemistry, 24(1), 239-244. [Link]

  • Yang, K., Zhang, H., Niu, B., Tang, T., & Ge, H. (2018). Metal‐Free and Selective Synthesis of Benzo[d]Isothiazol‐3(2H)‐Ones and Corresponding 1‐Oxides. Advanced Synthesis & Catalysis, 360(23), 4545-4550. [Link]

  • Chen, J., Li, Y., & Chen, Y. (2021). Electrochemical Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. The Journal of Organic Chemistry, 86(17), 12133-12140. [Link]

  • Xie, H., Li, G., Zhang, F., Xiao, F., & Deng, G. J. (2018). Efficient synthesis of 1, 2-benzisothiazoles from o-haloarylamidines and elemental sulfur via N–S/C–S bond formation under transition-metal-free conditions. Green Chemistry, 20(4), 827-831. [Link]

  • Yang, K., Zhang, H., Niu, B., Tang, T., & Ge, H. (2018). Metal‐free and selective synthesis of benzo[d]isothiazol‐3(2H)‐ones and corresponding 1‐oxides. Advanced Synthesis & Catalysis, 360(23), 4545-4550. [Link]

  • Chen, J., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][8]Thiazin-4-One Derivatives. Molecules, 30(10), 2099. [Link]

  • Heredia, A. A., Argüello, J. E., & Schmidt, L. C. (2021). Metal- and Base-Free, Aerobic Photoredox Catalysis with Riboflavin to Synthesize 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 86(17), 12141-12148. [Link]

  • Cabrera-Afonso, M. J., Cembellín, S., Halima-Salem, A., Berton, M., de la Peña, M. A., & Almendros, P. (2022). Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions. Green Chemistry, 24(1), 239-244. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & La Colla, P. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(22), 4785-4789. [Link]

Sources

application of 5-Bromo-3-methylbenzo[d]isothiazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-3-methylbenzo[d]isothiazole in Medicinal Chemistry & Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, metabolically stable heterocyclic scaffolds. 5-Bromo-3-methylbenzo[d]isothiazole (CAS: 73437-06-6) and its 1,1-dioxide derivative have emerged as privileged building blocks in modern medicinal chemistry[1]. Offering a unique combination of hydrogen-bonding capability, tunable lipophilicity, and a highly reactive halogen handle, this scaffold is increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), ranging from Cyclin-dependent kinase 2 (CDK2) inhibitors for oncology[2] to Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) agonists for gastrointestinal motility disorders[3].

This application note provides a comprehensive mechanistic rationale, validated synthetic protocols, and quantitative yield analyses for integrating the 5-bromo-3-methylbenzo[d]isothiazole scaffold into drug discovery workflows.

Mechanistic Rationale: The Benzo[d]isothiazole Scaffold in Drug Design

The selection of 5-bromo-3-methylbenzo[d]isothiazole as a starting material is driven by three distinct structural advantages:

  • The 5-Bromo Substituent (The Synthetic Handle): The bromine atom at the C5 position serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). This allows for rapid library generation by appending various anilino, pyrazole, or aryl pharmacophores[2].

  • The 3-Methyl Group (Steric Shielding & Lipophilicity): The methyl group at the C3 position increases the overall lipophilicity of the molecule, aiding in membrane permeability. Furthermore, it provides steric hindrance that can lock appended functional groups into specific bioactive conformations, a critical factor in achieving target selectivity (e.g., >100-fold selectivity for TRPM5 over related cation channels)[4].

  • The Isothiazole Core (Bioisosterism): The sulfur-nitrogen bond acts as a potent hydrogen-bond acceptor. When oxidized to the 1,1-dioxide state, it mimics sulfonamide geometries, dramatically altering the aqueous solubility and electrostatic surface of the molecule, which is highly beneficial for kinase hinge-binding motifs[5].

ScaffoldLogic Core Benzo[d]isothiazole Core (Bioisostere & H-Bond Acceptor) Bromo 5-Bromo Substituent (Pd-Catalyzed Coupling Handle) Core->Bromo Functionalization Methyl 3-Methyl Substituent (Steric Tuning & Metabolic Stability) Core->Methyl Lipophilicity Dioxide 1,1-Dioxide Oxidation State (Aqueous Solubility & Target Affinity) Core->Dioxide Oxidation

Fig 1: Structural rationale of the 5-bromo-3-methylbenzo[d]isothiazole scaffold in drug design.

Experimental Workflows & Protocols

The following protocols detail the synthesis of the critical 1,1-dioxide intermediate and its subsequent functionalization.

Protocol A: Synthesis of 5-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide via Grignard Addition

This protocol describes the conversion of 5-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione to the 3-methylated dioxide derivative, a key step in the synthesis of CDK2 inhibitors[2].

Mechanistic Causality: Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate with and stabilize the organomagnesium (Grignard) reagent. The reaction must be initiated at 0 °C to control the highly exothermic nucleophilic attack of the methyl carbanion on the C3 carbonyl, preventing over-alkylation or ring-opening side reactions[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 5-bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (500 mg, 1.91 mmol) and anhydrous THF (19.1 mL, to achieve a 0.1 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dropwise add Methylmagnesium bromide (MeMgBr) solution (5.7 mL, 5.72 mmol, 1.0 M in THF) over 10 minutes using a syringe pump. Observation: A slight color change and gas evolution may occur.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir continuously overnight (approx. 12-14 hours) under argon[2].

  • Quenching (Self-Validation Step 1): Cool the flask back to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide intermediate without degrading the isothiazole ring.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation (Self-Validation Step 2):

    • TLC: Run a TLC plate (Hexane:EtOAc 7:3). The product should appear as a distinct UV-active spot with an Rf value higher than the highly polar trione starting material.

    • LC-MS: Confirm product formation via LC-MS (ESI+). Look for the characteristic 1:1 bromine isotopic pattern at m/z 260.0 and 262.0 [M+H]⁺.

Protocol B: Buchwald-Hartwig Amination for API Functionalization

Once the 5-bromo scaffold is secured, it can be coupled with complex amines (e.g., anilines or pyrazoles) to generate the final API[7].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine 5-bromo-3-methylbenzo[d]isothiazole 1,1-dioxide (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture by bubbling argon through the solution for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Seal the vial and heat at 100 °C for 8 hours.

  • Validation: Monitor via LC-MS until the bromine isotopic doublet is completely consumed and replaced by the product mass.

SynthesisWorkflow Start 5-Bromo-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (Starting Material) Grignard Grignard Addition (MeMgBr, THF, 0 °C to RT) Start->Grignard Step 1: Methylation Intermediate 5-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide (Key Intermediate) Grignard->Intermediate Workup & Isolation Coupling Buchwald-Hartwig / Suzuki Coupling (Pd-Catalyst, Base, Ligand) Intermediate->Coupling Step 2: Cross-Coupling API Target API (e.g., CDK2 Inhibitor / TRPM5 Agonist) Coupling->API Final Purification

Fig 2: Two-step synthetic workflow for functionalizing the benzo[d]isothiazole scaffold.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes for the functionalization of the 5-bromo-3-methylbenzo[d]isothiazole scaffold based on optimized medicinal chemistry campaigns.

Reaction StepCatalyst / ReagentSolventTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
Grignard Methylation MeMgBr (3.0 eq)THF0 to 2512 - 1665 - 75%>95%
Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, Cs₂CO₃1,4-Dioxane90 - 1008 - 1255 - 80%>98%
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80 - 904 - 870 - 85%>98%

Note: Yields for cross-coupling reactions are highly dependent on the steric bulk and electronic nature of the incoming nucleophile/boronic acid. The use of XPhos is specifically recommended to overcome the steric hindrance imparted by the adjacent 3-methyl group during oxidative addition.

References

  • Title: US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof Source: Google Patents URL
  • Title: From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Medicinal significance of benzothiazole scaffold: an insight view Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Application Note: 5-Bromo-3-methylbenzo[d]isothiazole as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The benzo[d]isothiazole core is a highly privileged heterocyclic scaffold in modern drug discovery. It is the defining structural motif in several FDA-approved atypical antipsychotics, most notably ziprasidone, which acts as a potent 5-HT2 and dopamine D2 receptor antagonist [1]. Beyond central nervous system (CNS) indications, recent structure-activity relationship (SAR) studies have identified benzo[d]isothiazole derivatives as potent inhibitors of the PD-1/PD-L1 immune checkpoint interaction, offering novel avenues for tumor immunotherapy [2]. Additionally, oxidized and functionalized analogs show promise as SGLT2 inhibitors and antimalarial agents [3].

Among the various functionalized building blocks, 5-Bromo-3-methylbenzo[d]isothiazole (CAS: 73437-06-6) stands out as a highly versatile research intermediate. Its strategic substitution pattern provides two orthogonal sites for late-stage functionalization:

  • The 5-Bromo Handle: Serves as an ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the benzo[d]isothiazole ring enhances the rate of oxidative addition of Pd(0) to the C–Br bond [4].

  • The 3-Methyl Handle: Can be selectively activated via radical halogenation (e.g., Wohl-Ziegler reaction) to yield a 3-bromomethyl intermediate, enabling subsequent nucleophilic substitutions without disrupting the aromatic core.

Divergent Functionalization Pathways

The true utility of 5-Bromo-3-methylbenzo[d]isothiazole lies in its ability to act as a divergent node in parallel synthesis workflows. By selecting the appropriate reaction conditions, researchers can selectively functionalize either the aromatic ring or the aliphatic side chain.

Pathways SM 5-Bromo-3-methyl- benzo[d]isothiazole Suzuki 5-Aryl-3-methyl- benzo[d]isothiazole (Suzuki Coupling) SM->Suzuki Pd cat., Ar-B(OH)2 Base, Heat Buchwald 5-Amino-3-methyl- benzo[d]isothiazole (Buchwald-Hartwig) SM->Buchwald Pd cat., HNR2 Base, Heat Bromination 5-Bromo-3-(bromomethyl)- benzo[d]isothiazole (Radical Halogenation) SM->Bromination NBS, AIBN CCl4, Reflux

Divergent synthetic functionalization pathways of 5-Bromo-3-methylbenzo[d]isothiazole.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies are designed not just to yield products, but to incorporate logical checkpoints that verify the success of each mechanistic step.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: The Suzuki-Miyaura reaction is employed to construct C–C bonds at the 5-position. We recommend Pd(dppf)Cl₂ as the catalyst; its bidentate dppf ligand provides steric bulk and electron density that accelerates reductive elimination while preventing catalyst degradation into inactive palladium black. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the hydrophobic intermediate and the inorganic base (K₂CO₃), which is mechanistically required to activate the boronic acid into a reactive boronate complex [4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 5-Bromo-3-methylbenzo[d]isothiazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Inert Atmosphere (Critical Checkpoint): Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times). Rationale: Oxygen rapidly quenches the Pd(0) active species, halting the catalytic cycle.

  • Solvent Addition: Syringe in a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 8–12 hours. Monitor progression via TLC (Hexane/EtOAc 4:1) or LC-MS until the starting material spot is completely consumed.

  • Workup & Validation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Rationale: The aqueous wash selectively removes the inorganic salts and boronic acid byproducts, self-purifying the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 3.2: Benzylic Radical Bromination of the 3-Methyl Group

Causality & Design: To functionalize the 3-position without causing cross-reactivity at the 5-bromo group, a radical mechanism is utilized. N-Bromosuccinimide (NBS) provides a low, steady-state concentration of Br₂, while Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-3-methylbenzo[d]isothiazole (1.0 equiv) in anhydrous (trifluoromethyl)benzene (a greener alternative to CCl₄) at a 0.1 M concentration.

  • Reagent Addition: Add NBS (1.05 equiv) and AIBN (0.1 equiv). Rationale: A slight excess of NBS ensures complete conversion, while 10 mol% AIBN is sufficient to sustain the radical chain reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 4–6 hours. The reaction is driven by the homolytic cleavage of AIBN and subsequent hydrogen abstraction from the benzylic 3-methyl group.

  • Workup: Cool the reaction to 0 °C. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine, dry over MgSO₄, and concentrate.

Quantitative Data & Reaction Optimization

When scaling up or optimizing the Suzuki-Miyaura coupling for 5-Bromo-3-methylbenzo[d]isothiazole, the choice of base and solvent heavily dictates the yield. The following table summarizes benchmark optimization data for this class of heterocycles [4].

Catalyst System (5 mol%)Base (2.5 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O801265 - 72%
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O90885 - 92%
Pd₂(dba)₃ / XPhosK₃PO₄DMF110678 - 84%
Pd(OAc)₂ / SPhosCs₂CO₃Toluene1001080 - 88%

Table 1: Optimization matrix for the Suzuki cross-coupling of 5-bromobenzo[d]isothiazole derivatives. The Pd(dppf)Cl₂ / K₂CO₃ system demonstrates the highest efficiency due to optimal transmetalation kinetics.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is typically due to a failure in the transmetalation step (often requiring a stronger base like Cs₂CO₃) or the oxidative addition step (requiring a more electron-rich ligand).

SuzukiCycle Pd0 Pd(0)L_n OxAdd Pd(II) Complex Pd0->OxAdd Oxidative Addition TransMet Trans- metalation OxAdd->TransMet Base Exchange RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the 5-bromo position.

References

  • Source: newdrugapprovals.
  • Title: Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
  • Source: kuleuven.be (Arkivoc)
  • Source: benchchem.

A Comprehensive Framework for In Vitro Cytotoxicity Profiling of Benzisothiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzisothiazole and its analogs represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery, particularly in oncology.[1] A critical step in the preclinical evaluation of these novel chemical entities is the accurate assessment of their cytotoxic potential. This application note provides a comprehensive, multi-assay framework for determining the in vitro cytotoxicity of benzisothiazole analogs. We detail robust, step-by-step protocols for assays measuring metabolic viability (MTT), membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity), underpinned by a rationale for this orthogonal approach. By integrating these methods, researchers can generate a detailed cytotoxic profile, elucidating not only the potency (IC50) but also the primary mechanism of cell death. This guide is designed to ensure scientific rigor, data reproducibility, and a deeper understanding of the pharmacological properties of benzisothiazole derivatives.

Introduction: The Rationale for a Multi-Faceted Approach

Therefore, this guide advocates for a tripartite assessment strategy:

  • Metabolic Competence: Does the compound impair cellular metabolism?

  • Membrane Integrity: Does the compound cause physical damage to the cell membrane?

  • Apoptotic Pathways: Does the compound trigger programmed cell death?

Answering these questions provides a high-resolution view of the compound's cellular impact, which is essential for lead optimization and mechanism-of-action studies.

Foundational Principles: Selecting the Right Tools

The choice of cytotoxicity assay should be hypothesis-driven, informed by the potential mechanisms of action of the test compounds. Benzisothiazole derivatives have been shown to induce apoptosis and inhibit key cell survival pathways, making it crucial to select assays that can dissect these effects.[1][4]

Assay Selection Rationale
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells. It provides a robust measure of cell viability and proliferation.[5]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[7][8] It serves as an excellent counterpoint to the MTT assay, specifically measuring cell death via membrane rupture.[9]

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, generating a light signal proportional to caspase activity.[10] Its high sensitivity makes it ideal for detecting early apoptotic events.

The Importance of Cell Line Selection

The choice of cell line is critical and should align with the research objectives.[12] For anticancer drug screening, a panel of relevant cancer cell lines is appropriate (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13] To assess general toxicity, a non-cancerous, normal cell line (e.g., mouse fibroblast Balb/c 3T3 or human fibroblasts) should be included to determine the compound's therapeutic index.[12][14]

Integrated Experimental Workflow

A systematic workflow is essential for generating reliable and comparable data across different assays. The following diagram outlines the general procedure from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Maintain & Passage Selected Cell Lines C Harvest & Count Cells (Logarithmic Growth Phase) A->C B Prepare Benzisothiazole Analog Stock & Serial Dilutions D Seed Cells in 96-Well Plates (Determine Optimal Density) C->D E Allow Cells to Adhere (18-24 hours) D->E F Treat Cells with Compound Dilutions (Include Vehicle & Positive Controls) E->F G Incubate for Exposure Period (e.g., 24, 48, 72 hours) F->G H MTT Assay: Add MTT, Incubate, Solubilize Formazan G->H Perform Assays on Parallel Plates I LDH Assay: Transfer Supernatant, Add Reaction Mix G->I Perform Assays on Parallel Plates J Caspase-3/7 Assay: Add Caspase-Glo® Reagent, Incubate G->J Perform Assays on Parallel Plates K Read Absorbance (MTT, LDH) or Luminescence (Caspase) H->K I->K J->K L Calculate % Viability / Cytotoxicity vs. Controls K->L M Plot Dose-Response Curves L->M N Determine IC50 Values M->N

Caption: General experimental workflow for cytotoxicity profiling.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format. Always include appropriate controls: untreated cells, vehicle control (e.g., DMSO at <0.5%), and a positive control (a known cytotoxic agent).[15]

Protocol 1: MTT Assay for Metabolic Viability

Principle: Mitochondrial dehydrogenases in living cells convert the water-soluble MTT into an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density.[16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[6]

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well clear, flat-bottom tissue culture plates.

  • Microplate reader (absorbance at 570 nm, reference at 630 nm).

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing the benzisothiazole analogs at 2x the final desired concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully remove 100 µL of the culture medium. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple precipitates are visible.[6][17]

  • Formazan Solubilization: Aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16]

  • Incubation & Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[6] Measure the absorbance at 570 nm.[16]

Data Analysis:

  • Subtract the background absorbance (media-only wells).

  • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

  • Plot % Viability against log[Compound Concentration] to determine the IC50 value.[16]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: LDH released from the cytosol of damaged cells into the supernatant is measured. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[7]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher, Promega, or Cayman Chemical).[7][8]

  • 96-well clear, flat-bottom plates.

  • Lysis Buffer (10X, typically provided in the kit).

  • Microplate reader (absorbance at 490 nm, reference at 680 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Induce Maximum Lysis: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[18]

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH Reaction Mixture to each well.[7][18]

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution.[7] Measure absorbance at 490 nm.

Data Analysis:

  • Subtract background absorbance (media-only wells).

  • Calculate % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

  • Plot % Cytotoxicity against log[Compound Concentration] to determine the IC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for cell lysis and caspase activity. Cleavage of the substrate by caspase-3/7 generates a "glow-type" luminescent signal.[10]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • 96-well opaque-walled, white plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding & Treatment: Seed cells in 100 µL of medium in an opaque-walled plate. Follow step 2 from the MTT protocol.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.[10]

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract background luminescence (media-only wells).

  • Data is often presented as Relative Luminescent Units (RLU) or as fold-change over the vehicle control.

  • Plot RLU against log[Compound Concentration].

G cluster_assays Orthogonal Assay Principles A MTT Assay Measures Mitochondrial Reductase Activity Metabolic Viability B LDH Release Assay Measures Cytosolic Enzyme in Supernatant Membrane Integrity (Necrosis) C Caspase-3/7 Assay Measures Executioner Caspase Activity Apoptosis Induction Compound Benzisothiazole Analog Cell Target Cell Compound->Cell Cell->A Cell->B Cell->C

Caption: Points of measurement for the multi-assay approach.

Data Presentation and Interpretation

Consolidating results into a clear format is crucial for comparative analysis. The table below provides a template for summarizing hypothetical data.

Analog ID Cell Line MTT IC50 (µM) LDH IC50 (µM) Caspase-3/7 Activation (Fold Change at 10 µM) Primary Cytotoxic Mechanism
BIT-001 MCF-7 (Cancer)5.24.98.5Apoptosis / Necrosis
BIT-001 Balb/c 3T3 (Normal)> 50> 501.2Low Toxicity
BIT-002 MCF-7 (Cancer)8.9> 501.5Cytostatic / Metabolic
BIT-002 Balb/c 3T3 (Normal)> 50> 501.1Low Toxicity

Interpretation Insights:

  • BIT-001: Shows potent cytotoxicity in cancer cells with similar IC50 values in both MTT and LDH assays, suggesting cell death involves membrane rupture. Strong caspase activation confirms apoptosis is a primary mechanism. Its high IC50 in normal cells indicates cancer cell selectivity.

  • BIT-002: Shows a reduction in metabolic activity (MTT assay) but does not cause significant membrane damage (high LDH IC50) or apoptosis. This profile suggests a cytostatic rather than cytotoxic effect at the tested concentrations.

Troubleshooting Common Issues

Problem Potential Cause Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[15]Ensure a homogenous cell suspension. Use calibrated pipettes. Avoid using outer wells or fill them with sterile PBS.[19]
Low absorbance/luminescence signal Too few cells; Insufficient incubation time.[15]Perform a cell titration experiment to find the optimal seeding density. Optimize incubation time for the assay reagent.[17]
Compound precipitation in media Poor solubility of the analog at tested concentrations.Check the compound's solubility limit. Use a suitable solvent like DMSO, ensuring the final concentration is non-toxic to cells (typically <0.5%).[15]
High background in LDH assay LDH present in serum; Mechanical stress on cells during handling.[7]Use a low-serum medium during the treatment period if possible. Handle cell plates gently.[15]

Conclusion

The described multi-assay approach provides a robust and comprehensive strategy for characterizing the in vitro cytotoxicity of novel benzisothiazole analogs. By combining measures of metabolic health (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can move beyond a simple IC50 value to a more nuanced understanding of a compound's mechanism of cell death. This detailed profiling is indispensable for making informed decisions in the drug discovery and development pipeline, enabling the selection of candidates with the most promising efficacy and safety profiles. Adherence to these detailed protocols and controls will ensure the generation of high-quality, reproducible data.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Gomez, J. C., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1). Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Allevi. (2022). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • Kandasamy, D., et al. (2020). Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. Anticancer Agents in Medicinal Chemistry, 20(6), 715-723. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole- piperazine derivatives. Marmara Pharmaceutical Journal, 18(3), 129-133. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 270-271. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • Bio-protocol. (2025). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Nocentini, A., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry, 59(13), 6465-6471. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Singh, N., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

Sources

Introduction: The Benzo[d]isothiazole Scaffold - A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the Benzo[d]isothiazole Ring System

The benzo[d]isothiazole ring system, a bicyclic heterocycle containing a fused benzene and isothiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid structure make it a cornerstone for designing potent inhibitors of various biological targets, including enzymes and receptors.[1][3] Derivatives of this core are found in therapeutics for type 2 diabetes, Parkinson's disease, and have shown promise as anticancer and antimicrobial agents.[1][3] Furthermore, the oxidized form, benzo[d]isothiazole-1,1-dioxide, is the parent structure of saccharin, a widely known artificial sweetener, whose derivatives are continuously explored for new biological activities.[4][5][6]

This guide provides a comprehensive overview of the primary strategies for the functionalization of the pre-formed benzo[d]isothiazole ring system. We will delve into the chemical logic behind site-selectivity and provide field-proven protocols for key transformations, aimed at researchers, scientists, and drug development professionals.

Part 1: Strategic Functionalization of the Carbocyclic Ring

The benzene portion of the benzo[d]isothiazole nucleus is amenable to a variety of transformations, most notably electrophilic aromatic substitution and modern transition-metal-catalyzed C-H functionalization/cross-coupling reactions.

Electrophilic Aromatic Substitution: Halogenation and Nitration

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing functional groups onto the benzene ring. The regioselectivity is governed by the electronic nature of the fused isothiazole moiety, which is generally electron-withdrawing.

Causality of Experimental Choice: The isothiazole ring deactivates the fused benzene ring towards electrophilic attack. Theoretical and experimental studies show that substitution typically occurs at the C7 and C5 positions. The choice of halogenating agent (e.g., N-Bromosuccinimide for bromination) and reaction conditions can be tuned to favor mono- or di-substitution. Stronger conditions, such as using elemental bromine with a Lewis acid, may be required but can lead to lower selectivity.

Protocol 1 provides a standard procedure for the selective bromination of a benzo[d]isothiazole derivative.

Direct C-H Functionalization and Cross-Coupling Reactions

Transition metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for derivatization.[1] These methods often employ a directing group to achieve high regioselectivity, allowing for the introduction of aryl, alkyl, and other fragments at positions that are difficult to access via classical methods.

Expertise & Experience: Palladium-catalyzed direct C-H arylation, for example, offers a streamlined approach to biaryl structures, which are common motifs in pharmaceuticals.[7] The choice of catalyst (e.g., Pd(OAc)₂), ligand, and oxidant is critical for achieving high yields and preventing side reactions. Silver salts are often used as oxidants in these reactions.[7] For substrates that are already halogenated (e.g., at the C7 position), Suzuki or Sonogashira cross-coupling reactions are highly effective for building molecular complexity.[8][9]

The workflow for such a two-step functionalization is illustrated below.

G A Benzo[d]isothiazole B Step 1: Regioselective Halogenation (e.g., C7-Bromination) A->B C 7-Bromo-benzo[d]isothiazole B->C D Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) C->D E 7-Aryl-benzo[d]isothiazole D->E

Caption: Two-step workflow for C7-arylation.

Data Presentation: Comparison of Coupling Partners

EntryArylboronic AcidCatalyst SystemBaseYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃95[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃92[9]
34-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃88[9]
4Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃85[9]

Part 2: Modification of the Isothiazole Heterocycle

Functionalization of the isothiazole ring primarily involves N-alkylation/arylation or modification at the C3 position. The oxidized sulfur variants, particularly saccharin and its derivatives, offer a rich platform for N-functionalization.

N-Functionalization of Benzo[d]isothiazol-3(2H)-ones

The nitrogen atom in benzo[d]isothiazol-3(2H)-one and its 1,1-dioxide analogue (saccharin) is acidic and can be readily deprotonated to form an anion.[4] This nucleophilic nitrogen can then be functionalized with a wide range of electrophiles.

Trustworthiness of Protocols: Standard Williamson ether synthesis conditions (a base like K₂CO₃ or NaH with an alkyl halide in a polar aprotic solvent like DMF or ACN) are highly reliable for N-alkylation. For more complex couplings, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," pre-functionalized saccharin building blocks (e.g., azido- or alkynyl-saccharin) can be used to generate diverse libraries of triazole conjugates.[4]

G cluster_0 N-Functionalization Pathways A Saccharin (or Benzo[d]isothiazol-3(2H)-one) B Base (e.g., K₂CO₃) Alkyl Halide (R-X) A->B D Multi-step synthesis to Azido-Saccharin A->D C N-Alkyl Saccharin B->C E Alkyne Partner Cu(I) Catalyst D->E CuAAC F Saccharin-Triazole Conjugate E->F

Sources

Experimental Procedures for N-S Bond Formation in Heterocycles: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The nitrogen-sulfur (N-S) bond is a cornerstone in the architecture of numerous heterocyclic compounds that are vital to medicinal chemistry and materials science. The unique electronic properties and structural diversity of N-S heterocycles have positioned them as privileged scaffolds in a wide range of pharmaceuticals, including antibacterial, antiviral, and anti-cancer agents. This application note provides an in-depth guide to key experimental strategies for the formation of N-S bonds within heterocyclic frameworks. We will move beyond simple procedural lists to explore the mechanistic rationale behind various synthetic choices, offering field-proven insights for researchers. Detailed, step-by-step protocols for several authoritative methods are presented, including oxidative dehydrogenative coupling, asymmetric synthesis via sulfinimines, and intramolecular nucleophilic substitution, to empower chemists in their synthetic endeavors.

Introduction: The Significance of the N-S Bond

Heterocyclic compounds containing one or more nitrogen-sulfur bonds represent a critical class of molecules in drug discovery and development. The presence of the N-S linkage imparts specific conformational and electronic characteristics that are often crucial for biological activity. From the foundational sulfonamide antibiotics to modern kinase inhibitors, the strategic incorporation of N-S bonds has repeatedly proven to be a successful tactic in modulating physicochemical properties and target engagement.

The synthesis of these scaffolds, however, presents unique challenges. The formation of the N-S bond requires careful selection of reagents and conditions to control reactivity, prevent over-oxidation of sulfur, and, in many cases, establish stereochemistry. This guide details several robust and versatile methodologies that address these challenges, providing both the conceptual framework and practical protocols for their implementation in a laboratory setting.

Strategy 1: Oxidative Dehydrogenative Coupling (N-H/S-H Cross-Coupling)

One of the most direct and atom-economical methods for N-S bond formation is the oxidative coupling of N-H and S-H precursors.[1] This strategy avoids the need for pre-functionalized starting materials, instead relying on an oxidant to facilitate the removal of two hydrogen atoms and forge the desired N-S bond. Transition metals, particularly copper, are often employed as catalysts to promote this transformation under mild conditions.[2][3]

Causality and Mechanistic Insight

Copper-catalyzed N-H/S-H coupling is believed to proceed through a cycle involving different oxidation states of copper. The process likely begins with the coordination of the thiol (or thiolate) and the amine to the copper center. The oxidant then facilitates the formation of a high-valent copper species, which undergoes reductive elimination to form the N-S bond and regenerate the active catalyst.[4] This approach is particularly powerful for intramolecular reactions, enabling the efficient synthesis of fused heterocyclic systems.[2]

Visualizing the Workflow: Intramolecular N-S Cyclization

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product SM 2-Mercaptobenzamide Derivative (N-H and S-H source) Cat CuI (Catalyst) SM->Cat 1. Add Substrate & Catalyst Oxi O2 or other oxidant Cat->Oxi 2. Introduce Oxidant Solv Solvent (e.g., DMSO) Oxi->Solv 3. Add Solvent Heat Heat Solv->Heat 4. Heat to Reaction Temp Prod Benzo[d]isothiazol-3(2H)-one (N-S Bond Formed) Heat->Prod 5. Cyclization & Isolation

Caption: Workflow for Copper-Catalyzed Intramolecular N-S Bond Formation.

Protocol 1: Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones

This protocol is adapted from a procedure describing the intramolecular dehydrogenative N-H/S-H coupling to form benzo[d]isothiazol-3(2H)-ones, a scaffold found in bioactive molecules.[2]

Materials:

  • Substituted 2-mercaptobenzamide (1.0 mmol, 1 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO), 5 mL

  • Reaction vial equipped with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • To a reaction vial, add the substituted 2-mercaptobenzamide (1.0 mmol) and CuI (19.0 mg, 0.1 mmol).

  • Add DMSO (5 mL) to the vial.

  • Purge the vial with oxygen and then fit it with an oxygen-filled balloon.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired benzo[d]isothiazol-3(2H)-one.

Trustworthiness: This protocol is self-validating through consistent monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Strategy 2: Asymmetric Synthesis via N-Sulfinyl Imine Intermediates

For the synthesis of chiral nitrogen heterocycles, N-sulfinyl imines (sulfinimines) are exceptionally powerful intermediates.[5] Pioneered by the Davis and Ellman groups, this methodology utilizes a removable chiral sulfinyl group to direct stereoselective nucleophilic additions to the imine C=N bond.[6][7] This approach provides reliable access to enantiomerically pure amines, which can then be elaborated into a vast array of complex heterocyclic structures.[8]

Causality and Mechanistic Insight

The stereochemical outcome of additions to N-sulfinyl imines is governed by the chiral sulfinyl group. For many organometallic reagents, the reaction proceeds through a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite the bulky group on the sulfur atom (e.g., tert-butyl).[5] The electron-withdrawing nature of the sulfinyl group also activates the imine for nucleophilic attack. After the key C-C bond-forming step, the sulfinyl group can be easily cleaved under acidic conditions to reveal the free amine, which is then poised for subsequent cyclization to form the target heterocycle.[5]

Visualizing the Strategy: Asymmetric Piperidine Synthesis

G cluster_step1 Step 1: Chiral Auxiliary Addition cluster_step2 Step 2: Deprotection & Cyclization A Chiral N-Sulfinyl Imine (e.g., Ellman's Auxiliary) C N-Sulfinyl β-Amino Ester (High d.r.) A->C B Enolate Nucleophile B->C D Acidic Cleavage (e.g., TFA/MeOH) C->D 1. E Intramolecular Mannich Reaction with Aldehyde D->E 2. F Chiral Piperidine Derivative E->F 3.

Caption: General strategy for asymmetric heterocycle synthesis using a sulfinimine.

Protocol 2: Stereoselective Synthesis of an N-Sulfinyl β-Amino Ester Building Block

This protocol describes the diastereoselective addition of a methyl acetate enolate to an N-sulfinyl imine, a key step in the synthesis of chiral piperidines and other alkaloids.[5]

Materials:

  • Diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv), freshly distilled

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol, 1.0 equiv)

  • Methyl acetate (0.87 mL, 11.0 mmol, 1.1 equiv), freshly distilled

  • (R)-N-tert-Butanesulfinyl aldimine (10.0 mmol, 1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an argon atmosphere, equipped with a magnetic stir bar and thermometer.

  • Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL) to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask under argon, prepare a solution of the (R)-N-tert-butanesulfinyl aldimine (10.0 mmol) in anhydrous THF (10 mL).

  • To the LDA solution, slowly add methyl acetate (0.87 mL) dropwise. Stir the resulting enolate solution for 45 minutes at -78 °C.

  • Add the solution of the N-sulfinyl imine dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC for the disappearance of the imine.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically with an ethyl acetate/hexanes eluent) to yield the enantiopure N-sulfinyl β-amino ester.

Trustworthiness: The diastereomeric ratio (d.r.) of the product should be determined by ¹H NMR analysis of the crude reaction mixture. The success of this protocol relies on anhydrous conditions and precise temperature control to ensure high stereoselectivity.

Strategy 3: Intramolecular Nucleophilic Substitution at sp² Nitrogen

The formation of an N-S bond can also be achieved through intramolecular nucleophilic substitution, a fundamental reaction in organic chemistry. A particularly elegant variation involves the substitution at an electron-deficient sp²-hybridized nitrogen atom.[9] In this approach, a tethered sulfur nucleophile attacks the nitrogen center, displacing a suitable leaving group to form a new heterocyclic ring.

Causality and Mechanistic Insight

This reaction is facilitated by making the sp² nitrogen sufficiently electrophilic. This is typically achieved by attaching a potent electron-withdrawing group that can also function as a good leaving group, such as a sulfonate ester.[9] When the precursor is treated with a base, the sulfur-containing moiety (e.g., a thiourea) is deprotonated to generate a potent sulfur anion. This anion then cyclizes via an in-plane SN2σ-type mechanism, attacking the σ* orbital of the N-O bond and displacing the sulfonate leaving group to forge the N-S bond.[9]

Protocol 3: Synthesis of Imidazo[2,1-c][5][6][11]thiadiazoles

This protocol is based on the synthesis of fused N-S heterocycles via intramolecular nucleophilic substitution of a hydroxylamine-O-sulfonate.[9]

Materials:

  • 2-(Hydroxyimino)imidazolidine O-sulfonate precursor (1.0 mmol, 1 equiv)

  • Aryl isothiocyanate (1.0 mmol, 1 equiv)

  • Triethylamine (1.4 mmol, 1.4 equiv)

  • Anhydrous acetonitrile (10 mL)

  • Sodium hydroxide (NaOH), 10% aqueous solution

Procedure: Step A: Formation of the Thiourea Intermediate

  • In a round-bottom flask, dissolve the 2-(hydroxyimino)imidazolidine O-sulfonate precursor (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add triethylamine (0.2 mL, 1.4 mmol) followed by the aryl isothiocyanate (1.0 mmol).

  • Stir the reaction mixture at 40 °C. The reaction proceeds via a tandem nucleophilic addition-electrophilic amination. Monitor the formation of the thiourea intermediate by TLC.

Step B: Base-Mediated Cyclization

  • Once the intermediate is formed (or if performing a one-pot procedure), cool the reaction mixture.

  • Carefully add 10% aqueous NaOH solution dropwise with vigorous stirring. An instantaneous reaction is often observed, leading to the precipitation of the product.

  • Stir for an additional 30 minutes at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired 3-arylimino-6,7-dihydroimidazo[2,1-c][5][6][10]thiadiazole.

Trustworthiness: The two-step nature of this reaction allows for the potential isolation and characterization of the thiourea intermediate, providing a clear checkpoint. The final cyclized product's structure should be rigorously confirmed by spectroscopic methods (NMR, IR, MS) to verify the N-S bond formation and ring closure.

Summary and Outlook

The construction of N-S bonds in heterocycles is a dynamic field with a rich arsenal of synthetic methodologies. We have detailed three robust strategies—oxidative coupling, asymmetric synthesis via sulfinimines, and intramolecular nucleophilic substitution—that provide reliable access to diverse and valuable heterocyclic scaffolds. Each method offers distinct advantages depending on the synthetic goal, from the atom economy of dehydrogenative coupling to the stereochemical precision of sulfinimine chemistry. By understanding the underlying principles and having access to detailed, validated protocols, researchers are better equipped to tackle the synthesis of novel N-S heterocycles for applications in drug discovery and beyond.

References

  • Sach, N. W., Richter, D. T., Cripps, S., et al. (2018). Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer. Synfacts. Available at: [Link]

  • Davis, F. A., & Song, M. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC. Available at: [Link]

  • (2014). Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. Available at: [Link]

  • Anilkumar, G., & Raveendran, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. Available at: [Link]

  • Matlock, J. V., Svejstrup, T. D., Songara, P., et al. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters. Available at: [Link]

  • Anilkumar, G., & Raveendran, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. National Institutes of Health. Available at: [Link]

  • Wang, S., Ni, Z., Huang, X., et al. (2014). Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide. Organic Letters. Available at: [Link]

  • (n.d.). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ResearchGate. Available at: [Link]

  • Zhdankin, V. V. (2019). Oxidative Coupling with S–N Bond Formation. ResearchGate. Available at: [Link]

  • Bakulev, V. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jasiński, R. (2020). Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron-Deficient sp2 Nitrogen Atom. ResearchGate. Available at: [Link]

  • (n.d.). Electrophilic amination. Wikipedia. Available at: [Link]

  • Kumar, A., & Kumar, V. (2013). Copper-catalyzed intramolecular N-S bond formation by oxidative dehydrogenative cyclization. PubMed. Available at: [Link]

  • Jiang, Y., et al. (2015). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • (n.d.). Nucleophilic Substitution Reactions. Course Hero. Available at: [Link]

  • Maji, M. (2017). Review on Fe-Catalyzed Carbon-Carbon, Carbon-Heteroatom Oxidative Coupling and Annulations in the Synthesis of Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Benzothiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazoles represent a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Traditionally, the synthesis of these heterocycles via conductive thermal heating suffers from prolonged reaction times, harsh conditions, and suboptimal yields due to localized superheating and side-product formation.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, MAOS accelerates reaction rates, improves chemoselectivity, and aligns strictly with green chemistry principles[3][4]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the microwave-assisted synthesis of benzothiazole derivatives, detailing mechanistic rationales, optimized protocols, and analytical validation strategies.

Mechanistic Insights & Causality in MAOS

The fundamental advantage of microwave synthesis lies in its ability to directly couple electromagnetic energy with the dipole moments of the solvent and reagents[5]. This causes rapid molecular friction and uniform volumetric heating, bypassing the thermal gradients typical of oil baths.

  • The Glycerol Advantage (Dielectric Coupling): Solvent selection is the most critical variable in MAOS. Glycerol is highly polar with an exceptionally high dielectric constant, making it a superior microwave absorber[5]. It rapidly reaches the desired activation energy threshold while remaining environmentally benign. Causally, its high viscosity at room temperature prevents premature reagent dispersion, while its reduced viscosity at elevated microwave temperatures facilitates optimal mass transfer, eliminating the need for toxic metal catalysts[4].

  • Oxidative Cyclocondensation (PIFA Promotion): The core reaction involves the condensation of 2-aminothiophenol with an aldehyde. When using promoters like Phenyliodonium bis(trifluoroacetate) (PIFA), microwave energy accelerates the initial Schiff base formation. PIFA then acts as a mild oxidant, driving the intramolecular oxidative cyclization of the intermediate phenolic imines toward the thermodynamically stable benzothiazole core in minutes, preventing the thermal degradation seen in conventional heating[1].

  • Solvent-Free Atom Economy: For multi-component reactions, solvent-free microwave conditions maximize atom economy. By removing the solvent, the localized concentration of reactants is maximized. The intrinsic polarity of the reagents themselves absorbs the microwave energy, driving the condensation rapidly forward[3].

Workflow Visualization

MAOS_Workflow Step1 1. Reagent Preparation Equimolar 2-Aminothiophenol & Substituted Aldehyde Step2 2. Green Environment Selection Glycerol (Polar) OR Solvent-Free Step1->Step2 Step3 3. Microwave Irradiation CEM Focused MW, 170W Temp: 90-120°C, Time: 2-5 min Step2->Step3 Catalyst (Optional) e.g., PIFA or PdCl2 Step4 4. Quenching & Precipitation Cool to RT, Add H2O/EtOAc Step3->Step4 Dielectric Heating Rapid Cyclization Step5 5. Isolation & Purification Filtration & Recrystallization (Methanol/Ethanol) Step4->Step5 Step6 6. Analytical Validation FT-IR, 1H/13C-NMR, LC-MS Step5->Step6

Figure 1: Workflow for microwave-assisted synthesis of benzothiazoles.

Detailed Experimental Protocols

Protocol A: Green Synthesis Using Glycerol (Catalyst-Free)

This protocol exploits the high dielectric heating efficiency of glycerol to perform a catalyst-free condensation[4][5].

  • Preparation: In a 10 mL microwave-transparent glass tube equipped with a Teflon-coated magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the corresponding substituted aromatic aldehyde (1.0 mmol)[5].

  • Solvent Addition: Add 4.0 mL of pure glycerol. Causality: Glycerol acts simultaneously as the solvent and the primary microwave absorber, negating the need for external catalysts[4].

  • Irradiation: Place the vessel in a focused microwave synthesizer (e.g., CEM Discover). Irradiate at a power of 170 W, maintaining the internal temperature at 90–100 °C for 2–5 minutes[4].

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/acetone (10:1 v/v) eluent system[5].

  • Workup: Upon completion, cool the mixture to room temperature. Add a mixture of distilled water and ethyl acetate to precipitate the crude product out of the glycerol matrix[4].

  • Purification: Filter the solid under vacuum and recrystallize from hot methanol to yield the pure 2-substituted benzothiazole[2][4].

Protocol B: PIFA-Promoted One-Pot Synthesis

Designed for rapid oxidative cyclization, this method is ideal for generating libraries of analgesic agents[1].

  • Preparation: Combine 2-aminothiophenol (1.0 mmol), the target aldehyde (1.0 mmol), and PIFA (1.05 mmol) in 3 mL of absolute ethanol within a sealed microwave reaction vial[1].

  • Irradiation: Subject the mixture to microwave irradiation for 3-6 minutes. Causality: The microwave energy rapidly overcomes the activation barrier for Schiff base formation, while PIFA smoothly oxidizes the intermediate to close the thiazole ring[1].

  • Quenching: Cool the vial to room temperature and quench the reaction by adding 15 mL of distilled water[1].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization[1].

Protocol C: Solvent-Free Multicomponent Synthesis

This protocol is optimized for complex pyrimido-benzothiazole derivatives, maximizing atom economy[3].

  • Preparation: Mix 2-aminobenzothiazole derivatives, pyridine-2-aldehyde, and ethyl acetoacetate in equimolar ratios in a mortar. Add a catalytic amount (5 mol%) of PdCl₂[3].

  • Irradiation: Transfer the neat, solvent-free mixture to a microwave reactor and irradiate for 4-8 minutes. Causality: The absence of solvent forces reagents into close proximity, allowing dielectric heating to drive the multi-component condensation with zero solvent waste[3].

  • Workup: Extract the resulting solid mass with hot ethanol, filter to recover the PdCl₂ catalyst, and allow the filtrate to crystallize at room temperature[3].

Data Presentation: Comparative Method Analysis

The following table summarizes the quantitative advantages of MAOS over conventional thermal heating for benzothiazole synthesis.

ParameterConventional ThermalProtocol A (Glycerol)Protocol B (PIFA)Protocol C (Solvent-Free)
Heating Source Oil Bath (110°C)Microwave (170W)MicrowaveMicrowave
Solvent Toluene / DMFGlycerolEthanolNone
Catalyst / Promoter p-TsOH / Heavy MetalsNonePIFA (1.05 eq)PdCl₂ (Catalytic)
Average Reaction Time 4 - 12 Hours2 - 5 Minutes3 - 6 Minutes4 - 8 Minutes
Average Yield (%) 55 - 70%85 - 96%82 - 94%88 - 95%
Environmental Impact High (Toxic solvents)Low (Green solvent)ModerateVery Low (High economy)

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized benzothiazoles, the following self-validating analytical checks must be performed:

  • TLC Validation: The disappearance of the starting aldehyde spot (visualized under UV 254 nm or with 2,4-DNPH stain) confirms the completion of the condensation[5].

  • FT-IR Spectroscopy: The successful formation of the benzothiazole ring is marked by the appearance of a strong C=N stretching band around 1600–1650 cm⁻¹. Crucially, the complete absence of the characteristic aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ validates the total consumption of the starting material[1][4].

  • NMR Spectroscopy: In ¹H-NMR (CDCl₃ or DMSO-d₆), the highly deshielded aldehyde proton (typically observed at δ 9.5–10.5 ppm) must be completely absent. The appearance of complex multiplet signals in the aromatic region (δ 7.3–8.2 ppm) confirms the integration of the benzothiazole core[1][5].

References

  • Praveen, C., Nandakumar, A., Dheenkumar, P., & Muralidharan, D. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences. URL:[Link]

  • Bejan, V., et al. (2016). pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. Arabian Journal of Chemistry. URL:[Link]

  • Yilmaz, et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências (SciELO). URL:[Link]

  • Zhang, X.-Z., Zhou, W.-J., & Bai, L. (2012). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Journal of Chemical Research. URL:[Link]

  • Mali, D. R., Kawale, V. A., Khaire, S. F., & Wagh, J. S. (2024). Docking, Microwave Assisted Synthesis of Benzothiazole Derivatives using Green Solvent as Antioxidant Agent. International Journal of Zoological Investigations. URL:[Link]

Sources

Application Notes and Protocols for the Use of 5-Bromo-3-methylisothiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isothiazole Scaffold as a Privileged Motif in Agrochemicals

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of modern agrochemicals. Its unique electronic properties and metabolic stability have led to the discovery of numerous commercial fungicides and insecticides. The inherent biological activity of the isothiazole nucleus, coupled with the ability to fine-tune its properties through targeted functionalization, makes it a "privileged scaffold" in the design of novel crop protection agents.

Within the arsenal of isothiazole-based building blocks, 5-Bromo-3-methylisothiazole emerges as a particularly valuable and versatile intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for a wide array of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse molecular fragments. This capability is paramount in the construction of complex agrochemical molecules with optimized efficacy, selectivity, and environmental profiles. This guide provides an in-depth exploration of the applications of 5-Bromo-3-methylisothiazole in agrochemical synthesis, complete with detailed experimental protocols and an elucidation of the underlying chemical principles.

Synthesis of the Key Intermediate: 5-Bromo-3-methylisothiazole

A reliable and scalable synthesis of 5-Bromo-3-methylisothiazole is the foundational step for its utilization in broader agrochemical development programs. The most common and efficient laboratory-scale preparation involves a Sandmeyer-type reaction, starting from the readily available 5-amino-3-methylisothiazole.[1]

Protocol 1: Synthesis of 5-Bromo-3-methylisothiazole via Diazotization-Bromination

This protocol details the conversion of 5-amino-3-methylisothiazole to 5-Bromo-3-methylisothiazole.

Materials:

  • 5-amino-3-methylisothiazole hydrochloride

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-amino-3-methylisothiazole hydrochloride (1 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-3-methylisothiazole.

  • The crude product can be further purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.

Expected Yield: 75-85%

Causality of Experimental Choices:

  • The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

  • The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acids.

Core Applications in Agrochemical Synthesis: Building Complexity from a Simple Core

The strategic placement of the bromine atom on the 5-Bromo-3-methylisothiazole ring opens a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in the synthesis of highly potent agrochemicals.

Application 1: Synthesis of N-(Isothiazol-5-yl)amide Insecticides

A prominent class of insecticides features an N-(isothiazol-5-yl)amide pharmacophore. While many patented examples utilize a chlorinated isothiazole, the synthetic principles are directly translatable to the bromo-analogue, which often exhibits different reactivity and can be advantageous in certain synthetic routes.[2][3] The following workflow outlines the synthesis of a model N-(isothiazol-5-yl)amide insecticide, highlighting the utility of 5-Bromo-3-methylisothiazole.

Workflow for the Synthesis of a Model N-(Isothiazol-5-yl)amide Insecticide

cluster_0 Functionalization of 5-Bromo-3-methylisothiazole cluster_1 Amide Bond Formation A 5-Bromo-3-methylisothiazole B Buchwald-Hartwig Amination A->B Primary Amine, Pd Catalyst, Base C 5-Amino-3-methylisothiazole Derivative B->C E Amide Coupling C->E D Carboxylic Acid Derivative D->E Coupling Reagent (e.g., HATU, EDCI) F Target N-(Isothiazol-5-yl)amide Insecticide E->F

Caption: Synthetic workflow for an N-(isothiazol-5-yl)amide insecticide.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-3-methylisothiazole

This protocol details the palladium-catalyzed amination of 5-Bromo-3-methylisothiazole, a key step in the synthesis of various agrochemical intermediates.

Materials:

  • 5-Bromo-3-methylisothiazole (1 equivalent)

  • Primary amine (e.g., aniline or a substituted aniline) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., sodium tert-butoxide, cesium carbonate, 2 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add 5-Bromo-3-methylisothiazole and the primary amine.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield: 60-95%

Trustworthiness of the Protocol: This protocol is based on well-established Buchwald-Hartwig amination conditions, which are widely used in the pharmaceutical and agrochemical industries for the formation of C-N bonds.[1][4] The choice of catalyst, ligand, and base may require optimization depending on the specific amine substrate.

Application 2: Synthesis of Aryl-Substituted Isothiazole Fungicides via Suzuki-Miyaura Coupling

The introduction of an aryl or heteroaryl moiety at the 5-position of the isothiazole ring is a common strategy in the design of novel fungicides. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for achieving this transformation, offering high functional group tolerance and generally high yields.[5][6]

Workflow for the Synthesis of a Model 5-Aryl-3-methylisothiazole Fungicide

cluster_0 Core Synthesis cluster_1 Cross-Coupling cluster_2 Further Functionalization (Optional) A 5-Bromo-3-methylisothiazole C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C Pd Catalyst, Base, Solvent D 5-Aryl-3-methylisothiazole Intermediate C->D E Subsequent Reactions D->E F Target Fungicide E->F

Caption: Synthetic workflow for a 5-aryl-3-methylisothiazole fungicide.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methylisothiazole

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-3-methylisothiazole with an arylboronic acid.

Materials:

  • 5-Bromo-3-methylisothiazole (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., potassium carbonate, cesium carbonate, sodium carbonate, 2-3 equivalents)

  • Solvent system (e.g., toluene/water, dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 5-Bromo-3-methylisothiazole, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Yield: 70-98%

Data on Suzuki-Miyaura Coupling of Bromo-Heterocycles

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90Excellent[7]
PdCl₂(dppf)K₂CO₃Toluene/H₂O85Good to Excellent[8]
Pd(PPh₃)₄Cs₂CO₃Ethanol (Microwave)100Good to Excellent[9]

Conclusion: A Versatile Building Block for Future Agrochemicals

5-Bromo-3-methylisothiazole stands as a testament to the power of heterocyclic chemistry in addressing the ongoing challenges in agriculture. Its strategic design, featuring a reactive bromine handle on a biologically relevant isothiazole core, provides a robust platform for the synthesis of a diverse array of potential fungicides and insecticides. The application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, allows for the efficient and modular construction of complex agrochemical candidates. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of versatile intermediates like 5-Bromo-3-methylisothiazole in the discovery and development pipeline is set to increase.

References

  • CymitQuimica. (n.d.). CAS 20493-60-1: 5-Bromo-3-methylisothiazole.
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (2017). PMC.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Methylene Group Modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and Insecticidal Activity. (1999). Journal of Agricultural and Food Chemistry.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Methylene group modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and insecticidal activity. (1999). PubMed.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • A review on the Suzuki-Miyaura cross-coupling reaction. (2023).
  • How to Prepare 5-BROMO-3-METHYL-ISOTHIAZOLE? - FAQ. (2020). Guidechem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2017). PMC.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (2013). Chemija.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 5-Bromo-3-methylbenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in the assembly of sulfur-nitrogen heterocycles. The synthesis of 5-bromo-3-methylbenzo[d]isothiazole is a critical workflow for researchers developing kinase inhibitors and novel central nervous system therapeutics.

Historically, preparing benzo[d]isothiazoles required complex, pre-functionalized substrates or expensive transition-metal catalysts. Today, the most atom-economical and scalable approach is a transition-metal-free, three-component oxidative annulation using an ortho-haloacetophenone, elemental sulfur, and an ammonium salt[1].

This guide bypasses generic advice to provide you with field-proven causality, a self-validating protocol, and targeted troubleshooting for this specific transformation.

Mechanistic Pathway

To troubleshoot effectively, you must understand the sequence of bond formations. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) by sulfur species, followed by imine condensation, and concludes with an aerobic oxidative N-S bond closure.

Mechanism SM 1-(5-Bromo-2-fluorophenyl) ethan-1-one S_Attack S_NAr Substitution by S8 / S^2- SM->S_Attack ThioKetone 2-Mercaptoacetophenone Intermediate S_Attack->ThioKetone Imine Imine Condensation (NH4OAc) ThioKetone->Imine Cyclization Aerobic Oxidative N-S Coupling Imine->Cyclization Product 5-Bromo-3-methylbenzo [d]isothiazole Cyclization->Product

Fig 1. Mechanistic pathway for the transition-metal-free synthesis of benzisothiazoles.

Quantitative Optimization of Reaction Conditions

Optimization is not guesswork; it is a balance of solubility, thermal kinetics, and redox potential. The table below summarizes the causality behind our optimized parameters, demonstrating why specific reagents succeed where others fail.

EntrySulfur SourceNitrogen SourceSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
1S8 (2.0 eq)NH3 (aq)DMF10045%Incomplete conversion. Aqueous NH3 off-gasses too rapidly at high temps, leading to a loss of stoichiometry.
2S8 (2.0 eq)NH4OAc (3.0 eq)DMF10062%Better N-incorporation. NH4OAc provides a controlled, steady release of ammonia.
3S8 (2.0 eq)NH4OAc (3.0 eq)DMSO12088% Optimal. DMSO acts as both a highly polar aprotic solvent for SNAr and a mild oxidant for the final N-S bond closure[2].
4KSCN (2.0 eq)NH4OAc (3.0 eq)DMSO120TracePoor sulfur transfer. Elemental sulfur is required due to its superior atom economy and reactivity under aerobic conditions[3].
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical checkpoint is provided so you can verify the reaction is proceeding correctly without waiting for the final LC-MS run.

Materials Required:

  • 1-(5-bromo-2-fluorophenyl)ethan-1-one (1.0 mmol)

  • Elemental sulfur (S8, 2.0 mmol as S)

  • Ammonium acetate (NH4OAc, 3.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 5.0 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1-(5-bromo-2-fluorophenyl)ethan-1-one, elemental sulfur, and ammonium acetate.

  • Solvent Addition: Add anhydrous DMSO (5.0 mL).

    • Validation Check: The mixture will initially appear as a pale yellow, heterogeneous suspension. S8 is poorly soluble at room temperature.

  • Thermal Activation & Aerobic Oxidation: Seal the tube with a septum pierced by an open needle (to allow ambient O2 ingress) and heat to 120 °C in an oil bath for 12 hours.

    • Validation Check (2 Hours): The reaction must transition to a deep red/brown homogeneous solution. This color change confirms the thermal cleavage of S8 into active polysulfide anions. If the solution remains pale and cloudy, verify your internal temperature.

  • Reaction Quenching (Critical Step): Cool the mixture to room temperature. Add 10 mL of saturated aqueous sodium sulfite (Na2SO3) and stir vigorously for 30 minutes.

    • Causality: Elemental sulfur often co-elutes with the final product during chromatography. Na2SO3 reacts with unreacted S8 to form water-soluble sodium thiosulfate (Na2S2O3), completely eliminating sulfur smearing on your column.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 15 mL) to remove trace DMSO, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 5-bromo-3-methylbenzo[d]isothiazole.

Troubleshooting & FAQs

Troubleshooting Start Analyze Reaction Yield YieldLow Yield < 50% Start->YieldLow YieldHigh Yield > 80% Start->YieldHigh CheckSM Unreacted Starting Material? YieldLow->CheckSM Workup Proceed to Na2SO3 Workup YieldHigh->Workup IncTemp Increase Temp to 120°C Check S8 Solubility CheckSM->IncTemp Yes CheckSide Side Products Detected? CheckSM->CheckSide No Oxidation Ensure Aerobic Conditions (Open to Air / O2) CheckSide->Oxidation Disulfides/Open-chain

Fig 2. Troubleshooting logic tree for optimizing the oxidative annulation yield of benzisothiazoles.

Q: My reaction stalled at 50% conversion, and I see unreacted starting material on the TLC. What went wrong? A: This is almost always a thermal kinetics issue. The initial SNAr attack by the polysulfide anion on the 2-fluorophenyl ring requires a high activation energy. Ensure your internal reaction temperature is genuinely reaching 120 °C. If you are using a 2-chlorophenyl or 2-bromophenyl starting material instead of the fluorinated analog, you may need to increase the temperature to 130 °C or add a catalytic amount of CuI (10 mol%) to facilitate the initial C-S bond formation[2].

Q: The starting material is fully consumed, but my mass spec shows a mass corresponding to the uncyclized intermediate (M+2) or a disulfide dimer. How do I force the cyclization? A: The final step of the mechanism (N-S bond formation) is an oxidative process. If you run this reaction in a strictly inert atmosphere (e.g., sealed under Argon), the reaction will arrest at the imine/thiol intermediate. You must ensure aerobic conditions. Piercing the septum with a needle to allow ambient air ingress, or using a balloon of O2, provides the necessary terminal oxidant to drive the N-S coupling. Furthermore, DMSO itself acts as a mild oxidant at these temperatures, which is why it outperforms DMF[2].

Q: I am having a nightmare purifying the product. There is a persistent yellow band that co-elutes with my compound. How do I fix this? A: That yellow band is unreacted elemental sulfur (S8). Sulfur is highly soluble in organic solvents and will streak through silica gel, contaminating your NMR spectra. Do not attempt to separate it via chromatography. Instead, strictly adhere to Step 4 of the protocol: quench the crude reaction mixture with saturated aqueous sodium sulfite (Na2SO3) and stir for 30 minutes. The sulfite nucleophilically attacks the S8 ring, converting it entirely into water-soluble sodium thiosulfate, which is easily washed away during the aqueous extraction.

Q: Can I substitute ammonium acetate with aqueous ammonia or ammonium chloride? A: Ammonium acetate is specifically chosen because it acts as a mild, anhydrous ammonia surrogate. Aqueous ammonia introduces unnecessary water, which can hydrolyze the imine intermediate back to the ketone before cyclization occurs. Ammonium chloride is too acidic and can protonate the intermediate thiol, reducing its nucleophilicity. Ammonium acetate provides the perfect balance of controlled ammonia release and neutral pH buffering[1].

References
  • Synthesis of benzo[d]isothiazoles: an update Source: KU Leuven (Lirias) URL:[Link]

  • Assembly of 2-Arylbenzothiazoles through Three-Component Oxidative Annulation under Transition-Metal-Free Conditions Source: Organic Letters (ACS Publications) URL:[Link]

  • Metal-Free Visible Light-Promoted Synthesis of Isothiazoles: a Catalytic Approach for N−S Bond Formation Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Purification Challenges of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of brominated heterocyclic compounds. As a Senior Application Scientist, this resource is designed to provide both practical solutions and the underlying scientific reasoning to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of brominated heterocyclic compounds.

Q1: What are the most common methods for purifying brominated heterocyclic compounds?

The primary purification techniques include:

  • Silica Gel Column Chromatography: This is the most widely used method, often employing solvent systems like ethyl acetate/hexane or dichloromethane.[1]

  • Recrystallization: An effective technique for obtaining high-purity crystalline solids.[1][2] Common solvent systems include ethyl acetate/hexane, ethanol, and mixed solvent systems like water/alcohol.[1]

  • Acid-Base Extraction: This method is useful for removing non-basic impurities by taking advantage of the basicity of nitrogen-containing heterocycles.[1]

  • Distillation: Suitable for volatile and thermally stable compounds.[2][3]

Q2: What are the typical impurities I should expect in my crude brominated heterocyclic product?

Common impurities often depend on the synthetic route but frequently include:

  • Unreacted starting materials.[4]

  • Over-brominated products (di- or poly-brominated species).[4]

  • Isomeric products, as bromination can occur at multiple positions.[1][4]

  • Debrominated byproducts resulting from side reactions.[1]

  • Polymeric or tar-like substances, which can form during the reaction or workup.[1]

  • Residual brominating agents (e.g., Br₂ or N-bromosuccinimide).[5]

Q3: How does the position of the bromine atom affect the purification strategy?

The position of the bromine atom relative to the heteroatom(s) influences the molecule's polarity, stability, and reactivity.[6] This can impact its interaction with the stationary phase in chromatography and its solubility in different solvents for recrystallization. For instance, a bromine atom adjacent to a nitrogen atom may affect the basicity of the heterocycle, influencing the effectiveness of acid-base extraction.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

A. Column Chromatography

Issue 1: My brominated heterocyclic compound is decomposing on the silica gel column.

  • Potential Causes:

    • Acidity of Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive compounds, particularly those with acid-labile functional groups or certain nitrogen-containing heterocycles.[1][7]

    • Compound Instability: The target molecule itself may be inherently unstable in the presence of silica, oxygen, or trace amounts of water.[1]

  • Troubleshooting Steps:

    • Assess Stability on TLC: Before committing to a column, test your compound's stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of new spots or significant streaking indicates degradation on the silica.[7]

    • Deactivate the Silica Gel: Neutralize the acidic nature of the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[1]

    • Consider Alternative Stationary Phases: If deactivation is not sufficient, switch to a less acidic or inert stationary phase.[1] Good alternatives include:

      • Alumina (Neutral or Basic): Often a suitable choice for acid-sensitive compounds.[1][8]

      • Florisil: A magnesium silicate-based adsorbent that can be milder than silica.[1]

      • Reverse-Phase Silica (C18): A viable option if your compound is sufficiently non-polar.[1]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[1]

    • Work Under an Inert Atmosphere: If your compound is sensitive to oxygen, performing the chromatography under a nitrogen or argon atmosphere can prevent oxidative degradation.[1]

Issue 2: I'm struggling to separate constitutional isomers of my brominated heterocyclic product.

  • Potential Causes:

    • Similar Polarity: Isomers frequently have very similar polarities, making their separation by standard chromatography challenging.[1]

    • Inadequate Solvent System: The chosen eluent may not possess enough selectivity to resolve the isomers.[1]

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Extensive TLC Screening: Methodically screen a wide range of solvent systems with varying polarities and compositions. Aim for an Rf value of 0.3-0.4 for your target compound to maximize separation.[1]

      • Utilize Different Solvent Selectivities: If a standard ethyl acetate/hexane system fails, try solvents with different chemical properties, such as dichloromethane/methanol or toluene/acetone.

    • Employ a Shallow Gradient: Instead of isocratic elution, use a shallow solvent gradient to gradually increase the polarity of the mobile phase. This can enhance the resolution of closely eluting compounds.[7]

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers superior resolving power compared to standard column chromatography.[2] Both normal-phase and reverse-phase HPLC can be explored.

Issue 3: The purified brominated compound appears discolored (e.g., yellow or brown).

  • Potential Cause:

    • Residual Bromine: Trace amounts of elemental bromine from the reaction can impart a yellow or brown color to the final product.

  • Troubleshooting Steps:

    • Pre-Column Wash: Before chromatography, dissolve the crude product in an organic solvent and wash it with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.[7] Follow this with a water wash to remove the resulting salts.[7]

B. Recrystallization

Issue 1: My brominated heterocyclic compound will not crystallize.

  • Potential Causes:

    • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Compound is an Oil: The compound may be a low-melting solid or an oil at room temperature.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically test a variety of solvents with different polarities. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.[2]

    • Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.

    • Further Purification: If impurities are preventing crystallization, it may be necessary to first pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Issue 2: Low recovery of my crystalline product.

  • Potential Causes:

    • Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling.[9]

    • Premature Crystallization: The compound may have crystallized out during a hot filtration step.

    • Significant Solubility in the Cold Solvent: The compound may still have appreciable solubility in the solvent even at reduced temperatures.[9]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[9]

    • Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crashing out prematurely.

    • Cool to a Lower Temperature: After initial cooling, place the crystallization flask in an ice bath or refrigerator to maximize the yield of crystals.[9]

    • Concentrate the Mother Liquor: The volume of the mother liquor can be reduced by evaporation to recover more product, though this may necessitate a second recrystallization to ensure purity.[9]

III. Visualization of Workflows

A logical approach to troubleshooting purification is essential. The following diagram outlines a decision-making process for selecting and optimizing a purification strategy for brominated heterocyclic compounds.

Purification_Workflow start Crude Brominated Heterocycle tlc TLC Analysis (Multiple Solvent Systems) start->tlc decision1 Single Major Spot? tlc->decision1 acid_base Acid-Base Extraction (for basic heterocycles) tlc->acid_base Baseline Impurities & Basic Heterocycle column_chrom Column Chromatography decision1->column_chrom No, multiple spots decision2 Crystalline Solid? decision1->decision2 Yes purity_analysis Purity Analysis (NMR, LC-MS, GC-MS) column_chrom->purity_analysis recrystallization Recrystallization recrystallization->purity_analysis decision2->column_chrom No, oil decision2->recrystallization Yes acid_base->column_chrom pure_product Pure Product purity_analysis->pure_product Purity >95% troubleshoot_column Troubleshoot Column (See Guide) purity_analysis->troubleshoot_column Purity <95% (from column) troubleshoot_recryst Troubleshoot Recrystallization (See Guide) purity_analysis->troubleshoot_recryst Purity <95% (from recrystallization) troubleshoot_column->column_chrom troubleshoot_recryst->recrystallization

Caption: Decision workflow for purification strategy.

IV. Data Presentation

The following table provides a starting point for selecting a stationary phase when encountering issues with standard silica gel.

Issue Recommended Alternative Stationary Phase Rationale Typical Eluent System
Acid-sensitive compound degradationNeutral or Basic AluminaLess acidic than silica, preventing degradation of acid-labile groups.[1]Hexane/Ethyl Acetate, Dichloromethane
Basic compound streaking/tailingTriethylamine-treated Silica or Basic AluminaNeutralizes acidic sites, improving peak shape for basic analytes.[1][9]Hexane/Ethyl Acetate + 0.5% Triethylamine
Highly non-polar compoundsReverse-Phase Silica (C18)Separates based on hydrophobicity, offering a different selectivity.[1]Acetonitrile/Water, Methanol/Water
Separation of polar isomersFlorisilOffers different selectivity compared to silica or alumina.[1]Hexane/Ethyl Acetate, Toluene/Acetone

V. Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment

  • Obtain a square TLC plate.

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Carefully spot the solution in one corner of the TLC plate, approximately 1 cm from each edge.

  • Develop the plate in a chosen eluent system.

  • Remove the plate from the developing chamber and allow the solvent to fully evaporate. Do not visualize yet.

  • Rotate the plate 90 degrees so that the initial lane of separated spots is now at the bottom.

  • Develop the plate again in the same eluent system.

  • Visualize the plate using a UV lamp and/or an appropriate stain.

  • Interpretation: A stable compound will show all spots lying on a diagonal line from the origin. Any spots that appear off this diagonal indicate degradation on the silica plate.[7]

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Prepare the desired eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Prepare a slurry of silica gel in this triethylamine-containing solvent mixture.

  • Pack the column using the wet slurry packing method.

  • Run the column as usual with the triethylamine-containing eluent.

References

Sources

side reactions in the synthesis of isothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of isothiazole derivatives. Isothiazoles—five-membered heterocycles containing adjacent sulfur and nitrogen atoms—are critical scaffolds in drug development (e.g., the antiviral Denotivir, the antipsychotic Geodon) and agrochemicals (e.g., Isotianil)[1]. However, their synthesis is notoriously prone to side reactions such as over-oxidation, dimerization, and regioselectivity issues[2].

Designed for researchers and drug development professionals, this guide synthesizes field-proven insights to help you troubleshoot and optimize your isothiazole workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My oxidative cyclization of 3-aminopropenethiones is yielding a mixture of the target isothiazole and a +16 Da / +32 Da byproduct. What is happening?

Causality: You are experiencing over-oxidation . When forming the S–N bond via oxidative cyclization using strong or uncalibrated liquid oxidants (like H2​O2​ or mCPBA), the highly nucleophilic sulfur atom in the newly formed isothiazole ring is susceptible to further oxidation. This results in the formation of isothiazole 1-oxides (sulfoxides, +16 Da) or 1,1-dioxides (sulfones, +32 Da)[2]. Solution: Switch to a milder, heterogeneous oxidant. Solvent-free oxidative cyclization using chromium trioxide supported on silica gel ( CrO3​/SiO2​ ) restricts the mobility of the active oxidant, preventing over-oxidation while maintaining high yields. Alternatively, if you must use liquid reagents, arylsulfonyloxaziridines provide a controlled, mild oxidation pathway[2].

Q2: Instead of the cyclized isothiazole, my LC-MS shows a massive peak corresponding to exactly twice the mass of my precursor minus 2 protons. How do I fix this?

Causality: This is disulfide dimerization . Before the intramolecular nucleophilic attack of the nitrogen onto the activated sulfur can occur, intermolecular coupling between two sulfur atoms takes place. This is typically caused by insufficient base strength or severe steric hindrance near the nitrogen, which slows down the intramolecular ring closure[2]. Solution: Implement a sequential base-addition strategy. Using a single base like Triethylamine ( Et3​N ) often leads to poor yields (<18%). Instead, first introduce 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO acts as a superior nucleophilic catalyst to activate the intermediate without promoting rapid intermolecular coupling. Follow this sequentially with Et3​N to act as the final proton sponge, which has been shown to boost yields to >90%[2].

Q3: I am using a 1,3-dipolar cycloaddition approach, but I am getting an inseparable mixture of 3,4- and 3,5-disubstituted regioisomers.

Causality: Traditional cycloadditions (e.g., nitrile sulfides with unsymmetrical alkynes) suffer from poor regiocontrol because the electronic differentiation between the two alkyne carbons is often insufficient to dictate a single transition state[3]. Solution: Abandon the classical 1,3-dipolar cycloaddition for unsymmetrical targets. Instead, utilize a tandem Pummerer-like rearrangement and sulfenamide cyclization[4]. By starting with readily available aldehydes and tert-butanesulfinamide, the reaction cascade forces a specific regiochemistry through a structurally rigid sulfenimine intermediate, eliminating regioisomer side products entirely[4].

Part 2: Quantitative Data & Reagent Comparison

To select the optimal conditions for the cyclization of 3-aminopropenethiones, compare the causal effects of different oxidants on yield and side-product formation.

Oxidant SystemTypical Yield (%)Over-Oxidation (1-oxide)Dimerization RiskReaction Conditions
H2​O2​ (Aqueous) 40 - 60%High (>20%)LowRoom Temp, Solvent required
I2​ / K2​CO3​ 65 - 80%LowModerateReflux, Halogenated solvent
CrO3​/SiO2​ 85 - 95%Trace (<2%) LowSolvent-free , RT or Microwave[2]
Arylsulfonyloxaziridines 70 - 85%Moderate (Controlled)LowMild, selective for sulfoxides[2]

Part 3: Self-Validating Experimental Protocols

Protocol A: Solvent-Free Oxidative Cyclization (Minimizing Over-Oxidation)

This protocol utilizes a solid-supported oxidant to prevent the formation of isothiazole 1-oxides.

  • Preparation: Grind 3-aminopropenethione precursor (1.0 mmol) with CrO3​/SiO2​ (1.5 mmol equivalent of CrO3​ ) in an agate mortar until a homogeneous fine powder is achieved[2].

  • Reaction: Transfer the solid mixture to a reaction vial. Irradiate in a dedicated microwave synthesizer at 80 °C for 1–2 minutes, or stir at room temperature for 2–3 hours.

  • Validation Checkpoint 1 (TLC): Extract a 5 mg aliquot, suspend in ethyl acetate, and spot on a TLC plate. The disappearance of the highly polar thione precursor indicates completion.

  • Isolation: Elute the solid mixture directly on a short silica gel pad using ethyl acetate/hexane (1:4). The solid support traps the reduced chromium species.

  • Validation Checkpoint 2 (LC-MS): Analyze the eluent. The mass should correspond exactly to the target [M+H]+. The absence of[M+16+H]+ confirms the suppression of over-oxidation.

Protocol B: Tandem Pummerer-like Rearrangement & Cyclization (Regiospecific)

This protocol avoids regioisomer mixtures by utilizing a structurally defined cascade[4][5].

  • Activation: To a solution of the sulfinamide precursor (0.2 mmol) in anhydrous CH2​Cl2​ (2.0 mL) under an inert atmosphere, add Trifluoroacetic anhydride (TFAA, 4.0 equiv) dropwise at 0 °C.

  • Rearrangement: Stir the mixture for 30 minutes. The TFAA activates the sulfoxide, triggering a Pummerer-like rearrangement to form an α -thio carbocation equivalent[4].

  • Cyclization: Add 4-Dimethylaminopyridine (DMAP, 2.0 equiv) as the base. The base facilitates nucleophilic condensation and subsequent sulfenamide cyclization. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Colorimetric/TLC): The reaction mixture will typically darken as aromatization occurs. TLC should show a single, non-polar UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and dry over MgSO4​ . Purify via flash chromatography.

  • Validation Checkpoint 2 (NMR): 1H NMR will show a distinct singlet in the aromatic region (typically 8.0-8.5 ppm) corresponding to the isolated isothiazole ring proton, confirming absolute regiochemistry.

Part 4: Visualizations of Pathways and Troubleshooting

ReactionPathway Precursor 3-Aminopropenethione (Precursor) Intermediate Activated S-Intermediate (e.g., Sulfenyl Halide) Precursor->Intermediate Mild Oxidant (e.g., I2, CrO3/SiO2) Target Isothiazole (Target Product) Intermediate->Target Intramolecular N-attack (Fast) Dimerization Disulfide Dimer (Dimerization) Intermediate->Dimerization Intermolecular S-S Coupling (Slow N-attack / Poor Base) OverOxidation Isothiazole 1-oxide / 1,1-dioxide (Over-oxidation) Target->OverOxidation Excess Strong Oxidant (e.g., H2O2, mCPBA)

Reaction pathway of 3-aminopropenethione oxidative cyclization and common side reactions.

Troubleshooting Start LC-MS Shows Low Yield of Isothiazole CheckMass Analyze Major Byproduct Mass Start->CheckMass Mass16 Mass = Target + 16/32 Da CheckMass->Mass16 MassDimer Mass = 2x Precursor - 2H CheckMass->MassDimer MassIsomer Multiple Peaks, Same Mass CheckMass->MassIsomer Sol16 Over-oxidation: Switch to CrO3/SiO2 or mild oxidants Mass16->Sol16 SolDimer Dimerization: Optimize Base (DABCO then Et3N) MassDimer->SolDimer SolIsomer Regioisomers: Use directed [4+1] annulation MassIsomer->SolIsomer

Troubleshooting workflow for identifying and resolving isothiazole synthesis side reactions.

References

  • Alam, M. A., et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal, 2019.[Link]

  • Li, R., et al. "Carbon–Sulfur Bond Formation: Tandem Process for the Synthesis of Functionalized Isothiazoles." Organic Letters, American Chemical Society, 2021.[Link]

  • Yu, X., et al. "Synthesis of Isoselenazoles and Isothiazoles from Demethoxylative Cycloaddition of Alkynyl Oxime Ethers." The Journal of Organic Chemistry, American Chemical Society, 2020.[Link]

Sources

stability issues of 5-Bromo-3-methylbenzo[d]isothiazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to address the stability challenges you may encounter when working with 5-Bromo-3-methylbenzo[d]isothiazole in solution. While specific, peer-reviewed stability data for this exact molecule is limited, we can build a robust understanding by drawing upon established principles for the benzisothiazole scaffold, related isothiazolinones, and bromo-aromatic compounds. This guide provides field-proven insights and actionable protocols to ensure the integrity of your experiments.

Technical Support Center: 5-Bromo-3-methylbenzo[d]isothiazole

This center is structured to provide immediate answers to common questions and in-depth troubleshooting for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and storage of 5-Bromo-3-methylbenzo[d]isothiazole solutions.

Q1: What are the primary factors that can affect the stability of 5-Bromo-3-methylbenzo[d]isothiazole in solution?

The chemical stability of this compound is influenced by several key environmental factors.[1] Based on its structure, the most critical factors to control are:

  • pH: The isothiazole ring, particularly in related isothiazolinone structures, can be susceptible to hydrolysis under strongly alkaline conditions.[2][3] While benzisothiazoles are generally more stable over a wider pH range than other isothiazolinones, extreme pH should be avoided.[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1][4]

  • Light: Bromo-aromatic compounds can be sensitive to light, particularly UV radiation, which can potentially induce cleavage of the carbon-bromine bond.[5][6]

  • Oxidizing Agents: The sulfur atom in the isothiazole ring is a potential site for oxidation, which would alter the molecule's structure and properties.

Q2: How should I prepare and store stock solutions of this compound?

For maximum stability and reproducibility, adhere to the following guidelines:

  • Solvent Selection: Start with high-purity, anhydrous solvents. Based on the principles of "like dissolves like," polar aprotic solvents such as DMSO or DMF are often suitable for creating high-concentration stock solutions.[7] For aqueous experiments, prepare the final dilution from a concentrated organic stock solution immediately before use.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Container Choice: Always use amber glass vials or tubes wrapped in aluminum foil to protect the solution from light.

Q3: What are the likely degradation pathways for this molecule?

While a definitive study on this specific molecule is not available, we can hypothesize three primary degradation routes based on its chemical moieties:

  • Hydrolysis of the Isothiazole Ring: This is a known degradation pathway for isothiazolinones, especially in alkaline media, which leads to ring-opening.[2][3]

  • Oxidation at Sulfur: The sulfur heteroatom could be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing contaminants or prolonged exposure to air.

  • Photodecomposition: Energy from UV or even high-intensity visible light could lead to homolytic cleavage of the C-Br bond, generating radical species that could lead to a cascade of secondary products.[8]

Q4: What analytical methods are recommended for conducting a stability study?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and common method for quantifying the parent compound in a stability study.[9][10] Its advantages include high selectivity and moderate sensitivity.[9] For identifying unknown degradation products, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[9][11]

Part 2: Troubleshooting Guide

This section provides a question-and-answer format to diagnose and solve specific experimental problems.

Issue: I'm observing a rapid loss of my compound in an aqueous buffer (pH 8.5) at room temperature.

  • Probable Cause: Alkaline hydrolysis of the isothiazole ring. The rate of degradation for many isothiazolinones increases significantly with a rise in pH, particularly in the alkaline range.[3]

  • Solution:

    • pH Optimization: If your experimental conditions permit, lower the pH of the buffer. Benzisothiazole structures are generally more stable in neutral to slightly acidic conditions (pH 5.5-7.5).[4]

    • Temperature Control: Perform the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate. Remember that reaction kinetics can also be affected.

    • Time-Course Analysis: Prepare solutions immediately before use and minimize the duration of the experiment. Include time-point controls to quantify the rate of loss.

Issue: My HPLC analysis shows several new, smaller peaks appearing over time, while my main peak decreases.

  • Probable Cause: This is a classic sign of compound degradation. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If identifying the new species is critical, use LC-MS to obtain the mass of the degradation products. This can provide direct evidence for pathways like hydrolysis (addition of water mass) or oxidation (addition of oxygen mass).

    • Perform a Forced Degradation Study: Systematically expose your compound to harsh conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help you create a "degradation profile" and identify which stress factor is most problematic. See the protocol below for details.

    • Check for Purity: Ensure the new peaks are not from a contaminated solvent or buffer. Run a blank (solvent/buffer only) to rule this out.

Issue: I am seeing significant variability in my results between different batches of solutions prepared on different days.

  • Probable Cause: This often points to issues with solution preparation, handling, or photostability.

  • Solution:

    • Standardize Solution Preparation: Use a strict, documented SOP for solution preparation, including the same solvent source, sonication time (if used), and final filtration step.

    • Implement Light Protection: From the moment the solid is dissolved, protect the solution from light using amber vials and by minimizing exposure to ambient lab light. Photodegradation can be a significant source of variability for bromo-aromatic compounds.[5][6]

    • Aliquot Stock Solutions: Prepare a large, validated batch of high-concentration stock solution and freeze it in single-use aliquots. This eliminates variability from re-weighing small amounts of solid and repeated freeze-thaw cycles.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for handling and stability testing.

Protocol 3.1: Standardized Preparation of Stock and Working Solutions
  • Materials: 5-Bromo-3-methylbenzo[d]isothiazole (solid, >95% purity), anhydrous DMSO, amber glass vials, precision balance, volumetric flasks.

  • Procedure:

    • Accurately weigh the required amount of solid compound in a fume hood.

    • Transfer the solid to a volumetric flask.

    • Add approximately 80% of the final volume of anhydrous DMSO.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Bring the solution to the final volume with DMSO and mix thoroughly. This is your high-concentration stock solution (e.g., 10 mM).

    • Immediately transfer the stock solution into single-use aliquots in amber vials.

    • Store aliquots at -20°C or below.

    • For working solutions, thaw a single aliquot and dilute it to the final concentration in your desired experimental buffer or solvent immediately before use.

Protocol 3.2: Forced Degradation Study Workflow

This study is essential for identifying the intrinsic stability of the molecule and its likely degradation pathways.

  • Objective: To assess the stability of the compound under accelerated stress conditions.

  • Methodology:

    • Prepare a solution of 5-Bromo-3-methylbenzo[d]isothiazole in a 50:50 mixture of acetonitrile and water at a known concentration (e.g., 100 µg/mL).

    • Divide the solution into six separate, light-protected vials.

    • Treat each vial as described in the table below. Include a control sample stored at 4°C in the dark.

    • Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid/base samples), and dilute to the analytical concentration.

    • Analyze all samples by HPLC-UV.

Stress ConditionReagent/ProcedureRationale
Acid Hydrolysis Add 0.1 M HClTests stability in acidic conditions.
Base Hydrolysis Add 0.1 M NaOHTests for susceptibility to alkaline hydrolysis of the isothiazole ring.[2][3]
Oxidation Add 3% H₂O₂Probes for oxidation, likely at the sulfur atom.
Thermal Stress Heat at 60°C in the darkEvaluates thermal degradation kinetics.[4]
Photolytic Stress Expose to UV light (e.g., 254 nm) or high-intensity white light at room temperatureAssesses photostability, a key concern for bromo-aromatic compounds.[5][6]
Control Store at 4°C in the darkProvides a baseline for comparison.
Protocol 3.3: HPLC-UV Method for Stability Analysis
  • Objective: To quantify the remaining percentage of 5-Bromo-3-methylbenzo[d]isothiazole after exposure to stress conditions.

  • Instrumentation & Conditions (Example):

    • HPLC System: Standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the λmax of the compound (typically between 250-300 nm for this type of chromophore).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using a freshly prepared serial dilution of a reference standard (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject the prepared samples from the forced degradation study.

    • Calculate the concentration of the parent compound in each sample by comparing its peak area to the calibration curve.

    • Express the result as "% Remaining Compound" relative to the control or T=0 sample.

Part 4: Data Visualization & Interpretation

Visualizing potential degradation pathways and experimental workflows can clarify complex processes.

Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation routes for 5-Bromo-3-methylbenzo[d]isothiazole based on its chemical structure.

G cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 5-Bromo-3-methylbenzo[d]isothiazole hydrolysis_product Ring-Opened Product (e.g., 2-mercapto-5-bromo- N-acetylbenzamide) parent->hydrolysis_product OH⁻ / H₂O oxidation_product N-Oxide or S-Oxide Derivatives parent->oxidation_product [O] e.g., H₂O₂ photolysis_product Debrominated Product & Radical Byproducts parent->photolysis_product hν (UV Light)

Caption: Hypothesized degradation pathways for 5-Bromo-3-methylbenzo[d]isothiazole.

Experimental Workflow for Stability Testing

This workflow provides a clear, top-down view of the process for assessing compound stability.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid (HCl) base Base (NaOH) heat Heat (60°C) light UV Light oxid Oxidation (H₂O₂) control Control (4°C, Dark) sampling Sample at Time Points (0, 24, 48, 72 hr) acid->sampling base->sampling heat->sampling light->sampling oxid->sampling control->sampling analysis HPLC-UV Analysis (Quantify Parent Peak) sampling->analysis data Data Interpretation (% Degradation vs. Time) analysis->data report Generate Stability Report data->report

Caption: Workflow for a comprehensive forced degradation stability study.

References

  • Stability of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Under Diverse pH Conditions: A Comparative Analysis. (n.d.). Benchchem.
  • Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(5). Retrieved March 15, 2026, from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved March 15, 2026, from [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. (2016). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). Canadian Center of Science and Education. Retrieved March 15, 2026, from [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved March 15, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved March 15, 2026, from [Link]

  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved March 15, 2026, from [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][12]Thiazin-4-One Derivatives. (2025). PMC. Retrieved March 15, 2026, from [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2019). PubMed. Retrieved March 15, 2026, from [Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Retrieved March 15, 2026, from [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). SciSpace. Retrieved March 15, 2026, from [Link]

  • Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Benzisothiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of benzisothiazole and benzisothiazolinone (BIT) derivatives in biochemical and cell-based assays.

Benzisothiazoles are highly valuable scaffolds in medicinal chemistry, serving as potent antimicrobial agents and selective enzyme inhibitors, such as against Mycobacterium tuberculosis DprE1[1] and human Phosphomannose Isomerase (PMI)[2]. However, their fused bicyclic ring system—a hydrophobic benzene ring fused to a polarizable thiazole ring—often results in high lipophilicity and poor aqueous solubility[3]. When these compounds precipitate or form colloidal aggregates in aqueous media, they cause a cascade of assay artifacts: false negatives (due to reduced effective concentration), false positives (via non-specific protein sequestration), and flat Structure-Activity Relationships (SAR)[3][4].

This guide provides field-proven, self-validating protocols and causal explanations to help you successfully formulate and screen benzisothiazole libraries.

Diagnostic Workflow: Identifying Solubility Artifacts

Before altering your assay chemistry, you must determine whether a lack of biological activity is due to true target inactivity or a physical solubility failure. The following workflow illustrates the logical progression for diagnosing and resolving these issues.

G Start 10 mM Benzisothiazole DMSO Stock Dilution Direct Dilution into Aqueous Buffer Start->Dilution Detection Measure Light Scattering (Nephelometry/DLS) Dilution->Detection Decision Are Aggregates Present? Detection->Decision TruePath Solubility Exceeded (DMSO Shock) Decision->TruePath Yes (>100nm) FalsePath True Solubilization Proceed to Assay Decision->FalsePath No Optimization Optimize: Co-solvents, Intermediate Dilution, or pH Adjustment TruePath->Optimization Optimization->Detection Re-evaluate

Workflow for diagnosing and resolving benzisothiazole solubility issues in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why do my benzisothiazole derivatives precipitate immediately upon addition to the assay buffer, even if the final concentration is below the theoretical thermodynamic solubility limit? A1: You are likely experiencing a phenomenon known as "DMSO shock." When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the local concentration of the benzisothiazole at the solvent interface drastically exceeds its kinetic solubility before the DMSO can diffuse into the bulk solution[3]. Because benzisothiazolones possess rigid, planar structures, they rapidly nucleate and form microcrystals or colloidal aggregates. Once formed, these aggregates are thermodynamically stable and will not redissolve. Solution: Lower the activation energy for dissolution and prevent local supersaturation by using intermediate dilution steps and adding the compound dropwise to a vigorously vortexed buffer.

Q2: How can I improve the kinetic solubility of benzisothiazolones without altering the assay's biological integrity? A2: While DMSO is the industry standard for compound storage, high concentrations (>1% v/v) can denature target enzymes or cause cytotoxicity in cell-based assays[4]. To enhance solubility while maintaining biological integrity, consider the following:

  • Complexing Agents: Use cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin). These molecules feature a hydrophobic cavity that encapsulates the benzisothiazole core, shielding it from the aqueous environment while remaining highly water-soluble.

  • Alternative Sulfoxides: Recent studies have demonstrated that bifunctional DMSO substitutes, such as oxetane-substituted sulfoxides, can significantly enhance the dissolution of lipophilic organic compounds without increasing cellular toxicity[5].

Q3: My High-Throughput Screening (HTS) data for a benzisothiazolone library shows "flat SAR" where all compounds exhibit ~50% inhibition regardless of structural modifications. What is happening? A3: Flat SAR is a hallmark symptom of solubility-limited assays[3]. If you screen a library at a final concentration of 10 µM, but the kinetic solubility limit of the benzisothiazole scaffold is only 2 µM, the actual dissolved concentration for all compounds is capped at 2 µM. Consequently, you are measuring the activity of the compounds at their solubility limit, not at the intended screening concentration. You must empirically determine the kinetic solubility of your library prior to screening[4].

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol utilized in assay development must validate its own success or failure before biological data is collected.

Protocol 1: Self-Validating Kinetic Solubility Determination (Nephelometry)

Causality: Nephelometry measures scattered light. Soluble compounds do not scatter light, but colloidal aggregates do. By measuring scattering across a concentration gradient, the exact point of precipitation (kinetic solubility limit) is identified[4].

  • Preparation: Prepare a 10 mM stock of the benzisothiazole compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the final aqueous assay buffer in a 96-well clear-bottom plate (maintaining a constant 1% DMSO concentration).

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow thermodynamic equilibration of any formed aggregates.

  • Self-Validation Controls: Include a positive control well (100 µM Amiodarone, a known insoluble compound) and a negative control well (Buffer + 1% DMSO vehicle).

    • Validation Check: If the negative control scatters light, the buffer is contaminated. If the positive control fails to scatter light, the nephelometer gain is set too low. The assay must be halted and corrected.

  • Measurement: Read light scattering at 620 nm. The concentration immediately preceding the inflection point of the scattering curve is your kinetic solubility limit.

Protocol 2: The "Slow-Dilution" Method for Hydrophobic Benzisothiazoles

Causality: Rapid dilution causes local supersaturation. Slow, dropwise addition into a high-shear environment ensures rapid dispersion of the DMSO vehicle, preventing local nucleation[3].

  • Intermediate Stock: Dilute the 10 mM DMSO stock to a 1 mM intermediate stock using a 80:20 blend of DMSO and PEG-400.

  • Buffer Preparation: Pre-warm the aqueous assay buffer to 37°C to increase the thermodynamic solubility threshold during the critical mixing phase.

  • High-Shear Mixing: Place the tube containing the assay buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the intermediate stock dropwise into the vortexing buffer to reach the desired final concentration.

  • Self-Validation (DLS): Post-dilution, analyze a 10 µL aliquot via Dynamic Light Scattering (DLS).

    • Validation Check: If the polydispersity index (PDI) is >0.3 or particles >100 nm are detected, colloidal aggregates are present. The dilution is rejected, proving the system validates its physical state before biological testing.

Quantitative Data & Optimization Tables

Table 1: Physicochemical Properties of Benzisothiazole Derivatives

Understanding the baseline properties of your specific benzisothiazole class allows you to predict assay interference risks before they occur.

Compound ClassTypical cLogPEst. Kinetic Solubility (µM)Primary Assay Interference Risk
Unsubstituted Benzisothiazolones1.5 - 2.050 - 100Low
Halogenated Benzisothiazolones2.5 - 3.510 - 50Moderate (Aggregation)
BTZ-Derived Nitroaromatics3.0 - 4.5< 10High (Precipitation)
Table 2: Co-solvent & Excipient Optimization Matrix

Select the appropriate solubilizing agent based on your assay's specific biological constraints.

Excipient / SolventRecommended Max Conc.Mechanism of SolubilizationBest Used For
DMSO1.0% v/vGeneral solvationBaseline biochemical screening
PEG-4002.0% v/vCo-solvent / DispersantPreventing DMSO shock at interfaces
HP-β-Cyclodextrin5.0% w/vHydrophobic encapsulationHighly lipophilic BTZ derivatives
Oxetane-sulfoxides1.0% v/vBifunctional solvationSensitive cell-based viability assays

References

  • Title: Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia. Source: nih.gov.
  • Title: BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis. Source: nih.gov.
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: nih.gov.
  • Title: Assay Guidance Manual. Source: nih.gov.
  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: nih.gov.

Sources

Technical Support Center: Refinement of Protocols for Synthesizing 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As drug development professionals and synthetic chemists, you know that the 2-substituted benzothiazole scaffold is a privileged pharmacophore. However, traditional syntheses often rely on harsh conditions, toxic solvents, or expensive palladium catalysts. This guide provides field-proven, optimized protocols focusing on green chemistry, transition-metal-free alternatives, and robust catalytic systems. Every protocol here is designed to be a self-validating system, ensuring you understand the causality behind each experimental choice to maximize your yields and reproducibility.

Module 1: Validated Experimental Protocols

Protocol A: Visible-Light Photoredox Cyclization (Green Chemistry Approach)

Reference: 1 [1]

This protocol leverages riboflavin (Vitamin B2) as a natural, low-cost photoredox catalyst to cyclize thiobenzanilides into 2-substituted benzothiazoles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add the thiobenzanilide substrate (1.0 equiv), Riboflavin (5 mol%), and Potassium peroxydisulfate (K₂S₂O₈, 3.0 equiv).

  • Solvent Addition & Degassing: Add HPLC-grade acetonitrile (CH₃CN) to achieve a 0.1 M concentration. Causality: Degas the mixture via argon sparging for 15 minutes. Oxygen quenches the triplet excited state of riboflavin, which will severely depress your yield by halting the single-electron transfer (SET) process.

  • Irradiation: Irradiate the mixture using a Blue LED (~450 nm) at room temperature for 12–24 hours.

  • Self-Validation Check: The initial mixture will exhibit strong yellow fluorescence. As the reaction progresses, the suspension will change color. Monitor via TLC (Hexanes/EtOAc); the disappearance of the polar thioamide spot confirms conversion.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization

Reference: 2 [2]

For laboratories scaling up production, this method replaces expensive noble metals with abundant Nickel, achieving complete conversion in minutes.

Step-by-Step Methodology:

  • Reagent Assembly: Combine arylthiourea (1.0 equiv), NiBr₂ (10 mol%), and pyridine (2.0 equiv) in 1,4-dioxane.

  • Oxidant Addition: Slowly add Phenyliodine(III) diacetate (PIDA, 1.5 equiv) at room temperature. Causality: PIDA acts as the terminal oxidant. It oxidizes the Ni(II) center to a higher oxidation state, which is strictly required to facilitate the electrophilic C-H activation at the ortho-position of the aromatic ring.

  • Reaction Monitoring: Stir at room temperature. Self-Validation Check: A distinct color shift occurs immediately upon PIDA addition, signaling metal oxidation. The reaction is remarkably fast; check TLC after just 10 minutes.

  • Isolation: Filter through a short pad of Celite to remove nickel salts, concentrate the filtrate, and purify.

Module 2: Mechanistic Pathway Visualization

Understanding the electron flow is critical for troubleshooting. Below is the mechanistic pathway for the photoredox cyclization (Protocol A).

MechanisticPathway N1 Thiobenzanilide (Substrate) N3 Single Electron Transfer (SET) N1->N3 N2 Riboflavin (RF) Excited State (Blue LED) N2->N3 Photocatalysis N4 Radical Cation Intermediate N3->N4 N5 Intramolecular Cyclization (C-S Bond Formation) N4->N5 N6 Deprotonation & Oxidation (via K2S2O8) N5->N6 N7 2-Substituted Benzothiazole N6->N7

Mechanistic pathway of visible-light-induced photoredox cyclization of thiobenzanilides.

Module 3: Quantitative Optimization Matrix

Use this matrix to select the optimal protocol based on your laboratory's constraints and target scale.

Synthesis StrategyKey Reagents / CatalystSolventTemp / TimeAvg. YieldPrimary Advantage
Photoredox Cyclization [1]Riboflavin (5 mol%), K₂S₂O₈AcetonitrileRT / 12-24 h85-97%Transition-metal-free, green conditions.
Oxidative C-H Functionalization [2]NiBr₂ (10 mol%), PIDA, Pyridine1,4-DioxaneRT / 10 min75-83%Ultra-fast kinetics, easily scalable to grams.
Nitro-Methyl Redox-Neutral [4]Elemental Sulfur, NitroarenesSolvent-free / Neat150 °C / 24 h60-75%High atom economy, utilizes cheap starting materials.
One-Pot Disulfide Reduction [3]Bis-(2-nitrophenyl)-disulfide, Na₂SEthanol/WaterReflux / 2-4 h78-90%Best for industrial multi-gram (up to 350g) scale.

Module 4: Troubleshooting & FAQs

Q1: I am attempting the condensation of 2-aminothiophenol with an aliphatic aldehyde, but my yields are consistently below 40%. How can I optimize this? Scientist's Answer: Causality: Aliphatic aldehydes are significantly less electrophilic than aryl aldehydes and are highly prone to side reactions like enolization or aldol self-condensation under standard thermal conditions. Solution: Shift to a micellar catalysis approach. Using Cetyltrimethylammonium bromide (CTAB) "on water" forms micelles that concentrate the hydrophobic organic reactants, accelerating the nucleophilic attack of the thiol while suppressing aqueous side reactions. Alternatively, utilizing microwave irradiation (e.g., 100 °C for 4-8 minutes) can push the Schiff base formation and subsequent cyclization faster than the competing degradation pathways.

Q2: During the transition-metal-free synthesis from bis-(2-nitrophenyl)-disulfides, my reaction stalls at the intermediate stage. What is the root cause? Scientist's Answer: Causality: The tandem reduction of the nitro group and cleavage of the disulfide bond require a precise, localized stoichiometric excess of the reducing agent (e.g., sodium salts). If the reaction mixture becomes highly heterogeneous and stirring is inadequate, localized depletion of the reductant occurs, stalling the cascade 3. Solution: Ensure vigorous mechanical stirring (avoid standard magnetic stir bars for >50g scales). Verify the quality of your technical-grade disulfide and optimize the ratio of the reducing agent—a slight excess (1.5x theoretical) is required to drive the one-pot tandem reduction-condensation to completion.

Q3: My photoredox cyclization using Riboflavin is yielding complex mixtures and degraded starting material. What went wrong? Scientist's Answer: Causality: This is a classic symptom of over-oxidation or competitive radical quenching. If the reaction is run open to the air, ambient oxygen interferes with the triplet excited state of Riboflavin or reacts with the radical cation intermediate, leading to non-productive degradation pathways 1. Solution: Strictly degas your acetonitrile solvent via freeze-pump-thaw or prolonged Argon sparging. Furthermore, verify your light source; the blue LED emission spectrum must strictly overlap with the absorption maximum of Riboflavin (~440-450 nm) to prevent non-specific photolysis.

References

  • Bouchet, L. M., Heredia, A. A., Argüello, J. E., & Schmidt, L. C. (2020). "Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles." Organic Letters.
  • Gao, M.-Y., Li, J.-H., Zhang, S.-B., Chen, L.-J., Li, Y.-S., & Dong, Z.-B. (2020). "A Mild Synthesis of 2-Substituted Benzothiazoles via Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization." The Journal of Organic Chemistry.
  • ACS Publications. (2024). "Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides." ACS Publications.
  • ACS Publications. (2020). "Transition-Metal-Free Synthesis of 2-Substituted Benzothiazoles from Nitrobenzenes, Methylheteroaryl Compounds, and Elemental Sulfur, Based on Nitro-Methyl Redox-Neutral Cyclization." The Journal of Organic Chemistry.

Sources

avoiding impurities in the synthesis of 5-Bromo-3-methylbenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methylbenzo[d]isothiazole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and help you minimize impurities in your reaction, ensuring a high-purity final product. Our recommendations are grounded in established chemical principles and supported by authoritative literature.

I. Overview of Synthetic Strategy and Potential Impurities

The synthesis of 5-Bromo-3-methylbenzo[d]isothiazole typically involves two key stages: the formation of the 3-methylbenzo[d]isothiazole core followed by regioselective bromination, or the use of a pre-brominated starting material. Each approach presents a unique set of challenges regarding impurity formation. This guide will focus on a common and effective synthetic route, highlighting critical control points to ensure the desired product is obtained with high purity.

A plausible and widely applicable synthetic route starts from 2-amino-5-bromotoluene, proceeding through a diazotization reaction to introduce a thiol group, followed by cyclization and oxidation.

II. Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My final product is a mixture of bromo-isomers. How can I improve the regioselectivity of the bromination?

Answer:

Achieving high regioselectivity in the bromination of 3-methylbenzo[d]isothiazole is a common challenge. The electronic nature of the heterocyclic ring system directs electrophilic substitution to multiple positions, primarily the 5- and 7-positions.

Causality: The isothiazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the directing effects of the fused ring and the methyl group can lead to a mixture of isomers.

Troubleshooting Steps:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

    • N-Bromosuccinimide (NBS): Often provides higher selectivity for the desired 5-bromo isomer compared to liquid bromine, especially when the reaction is carried out in a non-polar solvent at low temperatures.[1]

    • Liquid Bromine (Br₂): Can be too reactive, leading to over-bromination and a mixture of isomers. If used, it should be in the presence of a mild Lewis acid catalyst and at low temperatures.

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents like dichloromethane (DCM) or chloroform are generally preferred over polar solvents.

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0 to -10 °C) is critical to control the reaction rate and minimize the formation of undesired isomers.[1]

Recommended Protocol for Regioselective Bromination:

ParameterRecommended ConditionRationale
Starting Material 3-methylbenzo[d]isothiazole
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Dichloromethane (DCM) or AcetonitrileProvides good solubility and is relatively inert.
Temperature 0 °C to room temperatureMinimizes side reactions.
Reaction Time 2-4 hours (monitor by TLC)Avoids over-bromination.
FAQ 2: I am observing a significant amount of di-brominated product. What is causing this and how can I prevent it?

Answer:

The formation of di-brominated impurities, such as 5,7-dibromo-3-methylbenzo[d]isothiazole, is a clear indication of an overly reactive bromination system.

Causality: Once the first bromine atom is attached to the benzene ring, the ring becomes more deactivated. However, if the reaction conditions are too harsh (e.g., high temperature, excess of a strong brominating agent), a second bromination can occur.

Troubleshooting Steps:

  • Stoichiometry of the Brominating Agent: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will significantly increase the likelihood of di-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction to prevent further bromination. Avoid elevated temperatures.

  • Gradual Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture at any given time.

FAQ 3: My NMR spectrum shows unreacted 3-methylbenzo[d]isothiazole. How can I drive the reaction to completion without generating more impurities?

Answer:

Incomplete conversion is a common issue, often stemming from a desire to avoid the formation of over-brominated products.

Causality: Insufficient amount of brominating agent, low reaction temperature, or short reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Optimize Stoichiometry: If you are using less than one equivalent of the brominating agent, consider a slight increase to 1.05 equivalents.

  • Incremental Temperature Increase: If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature and monitor the progress by TLC.

  • Extended Reaction Time: A longer reaction time at a controlled temperature is often preferable to increasing the temperature or adding a large excess of the brominating agent.

III. Experimental Protocols

Protocol 1: Synthesis of 3-methylbenzo[d]isothiazole

This synthesis is a multi-step process starting from 2-aminotoluene.

Step 1: Synthesis of 2-Mercaptotoluene

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminotoluene in a suitable solvent like a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

  • Slowly add the diazonium salt solution to the potassium ethyl xanthate solution, controlling the temperature.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Hydrolyze the resulting xanthate ester with a base like sodium hydroxide to yield 2-mercaptotoluene.

  • Acidify the mixture and extract the product with an organic solvent.

  • Purify the crude product by distillation under reduced pressure.

Step 2: Cyclization to 3-methylbenzo[d]isothiazole

A common method for this cyclization is through reaction with an oxidizing agent in the presence of an ammonia source.[2]

  • Dissolve 2-mercaptotoluene in a suitable solvent.

  • React with a reagent system like sulfuryl chloride and ammonia to facilitate the ring closure.[2]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by quenching with water and extracting the product.

  • Purify the crude product by column chromatography.

Protocol 2: Bromination of 3-methylbenzo[d]isothiazole
  • Dissolve 3-methylbenzo[d]isothiazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Bromo-3-methylbenzo[d]isothiazole.

IV. Visualization of Key Processes

Troubleshooting Logic for Bromination

G start Reaction Outcome Analysis isomers Mixture of Bromo-Isomers? start->isomers dibromo Di-brominated Product? isomers->dibromo No action_isomers 1. Switch to NBS 2. Lower Temperature 3. Use Non-polar Solvent isomers->action_isomers Yes incomplete Incomplete Reaction? dibromo->incomplete No action_dibromo 1. Reduce Equivalents of Brominating Agent 2. Monitor with TLC and Quench Promptly 3. Add Brominating Agent Slowly dibromo->action_dibromo Yes success High Purity Product incomplete->success No action_incomplete 1. Slightly Increase Equivalents of Brominating Agent 2. Allow to Warm to RT 3. Increase Reaction Time incomplete->action_incomplete Yes

Caption: Troubleshooting workflow for the bromination of 3-methylbenzo[d]isothiazole.

V. References

  • No direct synthesis protocol was found in the initial searches. The provided protocols are based on general and established synthetic methodologies for similar compounds.

  • The preparation of 3‐substituted 1,2‐benzisothiazole‐1,1‐dioxides from the condensation‐cyclization of dilithiated β‐ketoesters with methyl 2‐(aminosulfonyl)benzoate or 1,2‐benzisothiazol‐3(2H). (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. (2025). PMC. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints. [Link]

  • Method for producing 1,2-benzisothiazol-3-ones. (n.d.). European Patent Office. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). ACS Publications. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Lirias. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]

  • Process for preparing benzisothiazolinones. (n.d.). Google Patents.

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Benzisothiazole Derivatives for Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research with benzisothiazole derivatives. This guide is structured to provide practical, in-depth solutions to the challenges you may face in enhancing the selectivity of these versatile compounds. As researchers and drug development professionals, your goal is to design molecules with high potency for the intended target and minimal off-target effects. This resource is designed to help you achieve that.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise during the development and screening of benzisothiazole derivatives.

Q1: My benzisothiazole derivative is highly potent but shows significant off-target activity. Where do I start to improve its selectivity?

A1: This is a common challenge in drug discovery. A multi-pronged approach is often the most effective. First, consider the structure-activity relationship (SAR) of your compound series. Literature on benzisothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are often crucial for biological activity.[1][2][3] A systematic modification at these positions can help to identify functional groups that enhance binding to your primary target while reducing interactions with off-targets.

Simultaneously, leveraging computational tools can provide valuable insights.[4] Molecular docking and pharmacophore modeling can help you visualize the binding mode of your compound in the active site of both the target and off-target proteins.[4][5] This can reveal key differences in the binding pockets that can be exploited to design more selective ligands.

Q2: What is bioisosteric replacement, and how can it be applied to improve the selectivity of my benzisothiazole derivatives?

A2: Bioisosterism is a powerful medicinal chemistry strategy where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[6][7] This can lead to enhanced selectivity, reduced toxicity, and improved pharmacokinetic properties.[6][8]

For example, if a carboxylic acid group in your derivative is causing off-target effects through unwanted ionic interactions, you could consider replacing it with a tetrazole ring. Tetrazoles are often more lipophilic and can have improved membrane permeability while retaining acidic properties.[6] Similarly, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom, which can alter the electronic properties and hydrogen bonding potential of the molecule, potentially leading to more specific interactions with the target protein.[6]

Q3: I am working with G protein-coupled receptors (GPCRs). I've heard about "biased agonism." How can this concept help me develop more selective benzisothiazole-based drugs?

A3: Biased agonism, also known as functional selectivity, is a paradigm-shifting concept in GPCR pharmacology.[9][10] It describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[9][10][11] For instance, a biased agonist might activate a G protein-mediated pathway that leads to a therapeutic effect, while avoiding the activation of a β-arrestin pathway that could cause side effects.[12]

To develop biased agonists from your benzisothiazole series, you will need to screen your compounds in multiple functional assays that measure the activity of different signaling pathways (e.g., G protein activation and β-arrestin recruitment). By comparing the relative efficacies of your compounds in these assays, you can identify biased ligands and begin to understand the structural features that confer this bias.[9][10]

II. Troubleshooting Experimental Assays

A. Troubleshooting Biochemical Assays (e.g., Enzyme Inhibition Assays)
Problem Potential Cause Troubleshooting Steps
High background signal - Autofluorescence of the compound. - Non-specific inhibition at high compound concentrations. - Contamination of reagents.- Run a control experiment without the enzyme to measure the intrinsic fluorescence of your compound. - Perform a dose-response curve to ensure you are working within a specific inhibitory range. - Use fresh, high-quality reagents and filter your buffers.[13]
Low signal or no enzyme activity - Enzyme instability. - Incorrect buffer conditions (pH, salt). - Inactive enzyme stock.- Add stabilizing agents like BSA or glycerol to the assay buffer.[14] - Optimize the buffer conditions for your specific enzyme.[14] - Test the activity of your enzyme stock with a known inhibitor or substrate.
Inconsistent results between replicates - Pipetting errors. - Incomplete mixing of reagents. - Temperature fluctuations.- Use calibrated pipettes and be mindful of your pipetting technique.[13][15] - Ensure all solutions are thoroughly mixed before and after addition to the assay plate. - Allow all reagents to equilibrate to the assay temperature before starting the reaction.[13]
B. Troubleshooting Cell-Based Assays
Problem Potential Cause Troubleshooting Steps
High well-to-well variability - Uneven cell seeding. - Edge effects in the microplate. - Cell health issues.- Ensure your cells are in a single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with media to maintain humidity. - Regularly check your cells for confluency and signs of stress or contamination.[16]
Low assay window (signal-to-background) - Low expression of the target protein. - Suboptimal assay timing. - High background from media components.- Use a cell line with higher target expression or consider transient overexpression. - Optimize the incubation time with your compound and the assay reagents.[17] - If using a fluorescence-based assay, consider using phenol red-free media to reduce background fluorescence.[18]
Compound cytotoxicity masking the desired effect - The compound is toxic to the cells at the concentrations being tested.- Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. - If cytotoxicity is observed, try to identify less toxic analogs or use lower concentrations of the compound.

III. Experimental Protocols and Workflows

Here we provide step-by-step guidance for key experimental workflows aimed at enhancing and validating the selectivity of your benzisothiazole derivatives.

A. Workflow for Enhancing Selectivity through Structure-Activity Relationship (SAR) Studies

This workflow outlines a systematic approach to modifying your lead benzisothiazole derivative to improve its selectivity.

SAR_Workflow start Identify Lead Benzisothiazole Derivative with High Potency sar_analysis Analyze Existing SAR Data (e.g., substitutions at C-2 and C-6) start->sar_analysis synthesis Synthesize a Focused Library of Analogs sar_analysis->synthesis primary_screen Screen Analogs Against Primary Target synthesis->primary_screen secondary_screen Screen Active Analogs Against a Panel of Off-Targets primary_screen->secondary_screen selectivity_index Calculate Selectivity Index (IC50 off-target / IC50 on-target) secondary_screen->selectivity_index data_analysis Analyze Data to Identify Key Structural Modifications for Selectivity selectivity_index->data_analysis next_round Design and Synthesize Next Generation of Analogs data_analysis->next_round end Selective Lead Compound Identified data_analysis->end If selectivity is achieved next_round->primary_screen Iterate

Caption: Iterative workflow for improving selectivity using SAR.

B. Protocol for Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of a benzisothiazole-based kinase inhibitor against a panel of kinases.

Materials:

  • Your benzisothiazole inhibitor stock solution (e.g., 10 mM in DMSO).

  • A panel of purified, active kinases.

  • Kinase-specific substrates.

  • ATP.

  • Kinase assay buffer.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplates (e.g., 384-well white plates for luminescence).

  • A microplate reader.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of your benzisothiazole inhibitor in the kinase assay buffer. Also, prepare a vehicle control (DMSO in buffer).

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Your diluted inhibitor or vehicle control.

    • The specific kinase for that well.

    • The corresponding kinase substrate.

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final concentration of ATP should ideally be at or near the Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[19]

  • Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using your chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the inhibitor concentration for each kinase and fit the data to a dose-response curve to determine the IC50 value for each kinase.

    • The selectivity profile can be visualized by comparing the IC50 values across the kinase panel.

C. Conceptual Workflow for Identifying Biased Agonists

This diagram illustrates the process of screening for biased agonism in a GPCR target.

Biased_Agonism_Workflow start Synthesize Benzisothiazole Analogs assay1 Functional Assay 1: G-protein Pathway (e.g., cAMP accumulation) start->assay1 assay2 Functional Assay 2: β-Arrestin Pathway (e.g., β-arrestin recruitment assay) start->assay2 dose_response Generate Dose-Response Curves for Each Analog in Both Assays assay1->dose_response assay2->dose_response bias_analysis Calculate Bias Factor (Relative to a reference agonist) dose_response->bias_analysis sar_bias Analyze SAR for Biased Signaling bias_analysis->sar_bias end Identify Lead Biased Agonist sar_bias->end

Caption: Workflow for biased agonism screening.

IV. In Silico Approaches to Enhance Selectivity

Computational methods are indispensable tools for rationally designing selectivity into your benzisothiazole derivatives.[4][21][22]

A. Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target.[23][24][25]

How it enhances selectivity:

  • Virtual Screening: You can create pharmacophore models for both your on-target and off-target proteins. By sequentially screening a virtual compound library against both models, you can identify compounds that fit the on-target pharmacophore but not the off-target one.[26][27]

  • Lead Optimization: By understanding the key pharmacophoric features required for on-target activity, you can rationally modify your lead compound to better match these features while simultaneously introducing elements that clash with the off-target pharmacophore.

B. Molecular Docking and Dynamics

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] Molecular dynamics simulations can then be used to study the stability of this binding pose over time.

How it enhances selectivity:

  • Binding Site Analysis: Docking your benzisothiazole derivative into the binding sites of both your target and off-target proteins can reveal subtle differences in their shape, size, and amino acid composition.[4]

  • Rational Design: By identifying unique sub-pockets or residues in the target protein's active site, you can design modifications to your compound that form specific interactions with these features, thereby increasing its affinity and selectivity for the target.[28][29]

V. Conclusion

Enhancing the selectivity of benzisothiazole derivatives is a challenging yet achievable goal that requires a combination of rational design, systematic screening, and careful troubleshooting. By integrating the medicinal chemistry strategies, experimental workflows, and computational approaches outlined in this guide, you will be well-equipped to develop potent and selective compounds for your biological targets.

References

  • arXiv. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]

  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2413-2420. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(2), 241-250. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Retrieved from [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • PubMed. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Retrieved from [Link]

  • American Chemical Society. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved from [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Books. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • ResearchGate. (2026). Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development. Retrieved from [Link]

  • Castanedo, G. M., et al. (2010). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. Journal of Medicinal Chemistry, 53(5), 1901-1904. Retrieved from [Link]

  • Singh, P., & Kaur, H. (2011). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Letters in Drug Design & Discovery, 8(7), 633-640. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole derivative. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Franco, R., et al. (2021). The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions. Frontiers in Pharmacology, 11, 618733. Retrieved from [Link]

  • ACS Publications. (2024). Exploring Bias in GPCR Signaling and its Implication in Drug Development: A One-Sided Affair. Biochemistry. Retrieved from [Link]

  • ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(1), 107-134. Retrieved from [Link]

  • ResearchGate. (2012). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • Molecules. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • PubMed. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. Retrieved from [Link]

  • PubMed. (2023). Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • OUCI. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2018). Computational Methods Applied to Rational Drug Design. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2002). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-methylbenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of the 5-bromo-3-methylbenzo[d]isothiazole scaffold. This guide is designed for process chemists and drug development professionals transitioning this critical intermediate from discovery-scale synthesis to multi-kilogram production.

While direct Grignard addition to 5-bromosaccharin is a common laboratory method, it inherently yields the 1,1-dioxide derivative[1]. Accessing the unoxidized benzo[d]isothiazole core efficiently at scale requires a de novo ring construction approach[2]. The most robust industrial pathway utilizes the oxidative cyclization of a 2-(benzylthio)aromatic precursor[3].

Synthetic Pathway Visualization

Workflow A 5-Bromo-2-fluorobenzonitrile B 1-(5-Bromo-2-fluorophenyl) ethan-1-one A->B MeMgBr (Grignard) C 1-(2-(Benzylthio)-5-bromophenyl) ethan-1-one B->C Benzyl mercaptan K2CO3, DMF D Sulfenyl Chloride Intermediate C->D SO2Cl2 DCM, 0 °C E 5-Bromo-3-methylbenzo[d]isothiazole (Target) D->E NH3 (gas) Cyclization

Figure 1: Scale-up synthetic workflow for 5-Bromo-3-methylbenzo[d]isothiazole.

Route Comparison & Quantitative Data

To justify the selection of the benzylthio pathway for scale-up, review the comparative data below. The oxidative cyclization route bypasses the need for harsh cryogenic reduction of a 1,1-dioxide intermediate.

ParameterPathway A: Saccharin RoutePathway B: Benzylthio Route (Recommended)
Target Product 5-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide5-Bromo-3-methylbenzo[d]isothiazole
Key Reagents 5-Bromosaccharin, MeMgBrBenzyl mercaptan, SO 2​ Cl 2​ , NH 3​ gas
Atom Economy Moderate (excess Grignard required)High (efficient cyclization)
Exotherm Risk High (Organometallic addition)Moderate (SO 2​ Cl 2​ quench requires care)
Overall Yield (Scale) 45–55%70–85%
Troubleshooting Guide & FAQs

Q: Why do we observe significant sulfoxide or disulfide dimer impurities during the SO 2​ Cl 2​ cyclization step? Causality: Sulfuryl chloride (SO 2​ Cl 2​ ) acts as a chlorinating agent that cleaves the benzyl group to form a highly reactive sulfenyl chloride intermediate[3]. If trace water is present in the solvent, it hydrolyzes the sulfenyl chloride to a sulfenic acid. This acid rapidly condenses with unreacted sulfenyl chloride to form a thiosulfinate, which disproportionates into disulfide dimers or oxidizes to sulfoxides. Solution: The system must be rigorously anhydrous. Ensure the dichloromethane (DCM) solvent has a Karl Fischer (KF) water content of <0.05% before initiating the addition of SO 2​ Cl 2​ . Maintain a continuous dry nitrogen sweep.

Q: During the S_NAr step with benzyl mercaptan, we see bis-substitution or debromination. How can this be mitigated? Causality: The 5-bromo position is susceptible to competitive nucleophilic aromatic substitution or radical degradation pathways if temperatures exceed 80 °C, especially when using strong bases like NaH. Solution: Maintain strictly controlled temperatures (40–50 °C) and utilize a mild base such as finely milled K 2​ CO 3​ in DMF. Benzyl mercaptan is highly nucleophilic and does not require harsh deprotonation to displace the activated ortho-fluorine.

Q: Can we synthesize the core first and perform a direct electrophilic bromination to get the 5-bromo derivative? Causality: Electrophilic aromatic substitution on the intact 3-methylbenzo[d]isothiazole core lacks regiocontrol. The directing effects of the fused isothiazole ring typically yield an inseparable mixture of 5-bromo and 7-bromo isomers[2]. Solution: Always use a "pre-brominated" starting material (e.g., 5-bromo-2-fluorobenzonitrile) to guarantee absolute regioselectivity.

Q: We observe over-chlorination (M+34 peaks on LC-MS) during the debenzylation step. What is going wrong? Causality: Excess SO 2​ Cl 2​ or prolonged reaction times at elevated temperatures lead to radical chlorination of the benzylic methyl group or electrophilic aromatic substitution on the electron-rich ring[3]. Solution: Strictly limit SO 2​ Cl 2​ to 1.02–1.05 equivalents. Maintain the reaction temperature strictly between -5 °C and 0 °C. If over-chlorination persists, quench residual SO 2​ Cl 2​ with a mild alkene scavenger (e.g., cyclohexene) immediately before ammonia sparging.

Validated Experimental Protocols
Protocol A: Synthesis of 1-(2-(Benzylthio)-5-bromophenyl)ethan-1-one

This protocol establishes the protected sulfur linkage necessary for controlled cyclization.

  • Reactor Preparation: Charge a dry, nitrogen-flushed 50 L glass-lined reactor with 1-(5-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add anhydrous, finely milled K 2​ CO 3​ (1.5 eq). Self-validation step: Ensure K 2​ CO 3​ is free-flowing; clumped base drastically reduces surface area and stalls the reaction.

  • Thioetherification: Cool the suspension to 10 °C. Add benzyl mercaptan (1.05 eq) dropwise over 1 hour. Maintain the internal temperature below 25 °C to prevent thermal degradation.

  • Maturation: Heat the reaction to 50 °C and stir for 4 hours. Self-validation step: Monitor via HPLC at 254 nm. The reaction is complete when the fluorinated starting material is <1.0% (AUC).

  • Workup: Cool to 20 °C and quench by slowly adding purified water (30 volumes). Filter the precipitated product, wash thoroughly with water to remove DMF, and dry under vacuum at 45 °C.

Protocol B: Oxidative Cyclization to 5-Bromo-3-methylbenzo[d]isothiazole

This protocol executes the deprotection and N-S bond formation in a single, continuous sequence.

  • Solvent Validation: In a rigorously dried 50 L reactor, dissolve 1-(2-(benzylthio)-5-bromophenyl)ethan-1-one (1.0 eq) in anhydrous DCM (15 volumes). Self-validation step: Perform a Karl Fischer titration on the bulk solution; KF must be <0.05% before proceeding.

  • Cleavage: Cool the solution to -5 °C. Add sulfuryl chloride (SO 2​ Cl 2​ , 1.05 eq) dropwise over 2 hours. Causality: Slow addition controls the exothermic cleavage of the benzyl group and prevents localized over-chlorination.

  • Intermediate Formation: Stir for 30 minutes at 0 °C. The formation of the highly reactive sulfenyl chloride intermediate is visually indicated by a shift to a deep yellow/orange color. Do not attempt to isolate this intermediate.

  • Cyclization: Immediately sparge anhydrous ammonia (NH 3​ ) gas into the solution via a sub-surface dip tube. Maintain the internal temperature below 10 °C. Continue sparging until the solution is distinctly basic (pH > 9 on dampened indicator paper).

  • Isolation: Quench the reaction with water (10 volumes) to dissolve ammonium chloride salts. Separate the organic layer, dry over Na 2​ SO 4​ , concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield pure 5-bromo-3-methylbenzo[d]isothiazole.

References
  • Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024. URL: [Link]2]

  • "US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof." Google Patents. URL: 1]

  • Zlotin, S. G., et al. "Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides." The Journal of Organic Chemistry, 2000. URL: [Link]3]

Sources

Technical Support Center: Managing Reaction Byproducts in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of managing reaction byproducts in heterocyclic chemistry. This guide is structured for practicing researchers, scientists, and professionals in drug development who encounter the daily realities of synthesis. Our focus is not merely on protocols but on the underlying chemical principles that govern byproduct formation and separation. By understanding the causality behind these issues, you can move from reactive troubleshooting to proactive problem-solving.

Section 1: Proactive Strategies - Minimizing Byproduct Formation

The most efficient way to manage byproducts is to prevent their formation. This section addresses common questions about optimizing reaction design to enhance selectivity and minimize waste streams.

Frequently Asked Questions (FAQs)

Q1: My reaction is generating multiple regioisomers. How can I improve selectivity by modifying reaction conditions?

A: Regioisomer formation is a common challenge dictated by kinetics versus thermodynamics and the inherent reactivity of your substrates. Here’s how to approach this:

  • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which is formed via the lower energy transition state. Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer. Systematically screen temperatures to find the optimal balance.

  • Solvent Effects: The polarity of the solvent can influence transition state stabilization. For instance, polar aprotic solvents might stabilize a more polar transition state, leading to a different regioisomer than a nonpolar solvent.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of ligands are paramount. Bulky ligands can block certain reaction sites, directing the reaction to a less hindered position. For example, in a Heck reaction, the choice of phosphine ligand can significantly influence selectivity and suppress side reactions like olefin isomerization.[1]

  • Protecting Groups: While it adds steps, the strategic use of protecting groups can be the most reliable method to block reactive sites and force the reaction to proceed at the desired position.

Q2: What are "green chemistry" approaches I can implement to reduce byproduct formation from the outset?

A: Green chemistry principles are designed to minimize waste and hazardous substances, which directly correlates with reducing byproduct formation.[2][3]

  • Atom Economy: Design syntheses to maximize the incorporation of all materials used in the process into the final product.[3] Multicomponent reactions (MCRs) are an excellent example of this, where multiple starting materials are combined in a single step to form a complex product with minimal waste.[4][5]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can provide energy more efficiently and uniformly than conventional heating.[6][7][8] This often leads to dramatically reduced reaction times, which can minimize the opportunity for side reactions or product degradation to occur.[6][9]

  • Solvent Choice: Whenever possible, using greener solvents like water, ethanol, or even solvent-free conditions can alter reaction pathways and reduce waste.[3][4] For example, the Paal-Knorr pyrrole synthesis can be run efficiently in water with a surfactant, avoiding harsh acidic conditions.[10]

Section 2: Identification and Troubleshooting of Unknown Byproducts

When prevention fails, the next critical step is identification. This workflow outlines a systematic approach to characterizing unexpected signals in your analytical data.

Troubleshooting Workflow: Characterizing an Unknown Byproduct

This logical flow guides the process from initial detection to structural elucidation.

G A Unexpected Peak Detected (TLC, LC-MS, NMR) B Isolate the Byproduct A->B Sufficient Quantity? C Acquire High-Resolution Mass Spec (HRMS) B->C D Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) B->D E Determine Molecular Formula C->E F Identify Spin Systems & Connectivity D->F G Propose Potential Structures E->G F->G H Compare with Known Side Reactions G->H Plausible Mechanism? I Structure Confirmed H->I

Caption: Workflow for byproduct identification.

Section 3: Reactive Management - Purification and Removal of Byproducts

This section provides direct, actionable solutions to common and frustrating purification challenges encountered in heterocycle synthesis.

Troubleshooting Guide: Common Purification Issues

Issue 1: My product and a major byproduct have nearly identical Rf values on TLC. How can I improve their separation by column chromatography?

Causality: Co-elution occurs when the affinities of two compounds for the stationary phase are too similar in the chosen solvent system.

Solutions:

  • Optimize the Solvent System:

    • Change Polarity Drastically: Instead of incremental changes (e.g., 20% to 25% EtOAc/Hexane), try a completely different solvent system with different chemical properties, such as Dichloromethane/Methanol or Ether/Hexane.[11]

    • Add a Modifier: For N-heterocycles, adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can deactivate acidic sites on the silica gel, often improving peak shape and separation.[10] Conversely, for acidic compounds, adding a trace of acetic acid can achieve a similar effect.[11]

  • Alter Chromatographic Conditions:

    • Reduce the Rf: Aim for an Rf of 0.1-0.2 for your target compound. While this requires more solvent, it increases the interaction time with the stationary phase, providing more opportunities for separation.[11]

    • Use a Larger Column: A longer and narrower column increases the number of theoretical plates, enhancing resolving power.[11]

  • Change the Stationary Phase: If normal-phase silica gel fails, consider alternatives. Reversed-phase (C18) chromatography, which separates based on hydrophobicity, is an excellent option for polar heterocycles.[12]

Issue 2: My N-heterocycle is streaking badly on the column, and my yield is very low. What is happening?

Causality: The silica gel surface is covered in acidic silanol groups (Si-OH). Basic nitrogen atoms in your heterocycle can interact strongly with these sites, sometimes irreversibly, leading to streaking and product loss.[10]

Solutions:

  • Use Neutralized Silica Gel: Deactivate the silica by pre-treating it with a solution of your eluent containing 1-2% triethylamine before packing the column. See Protocol 1 for a detailed method.[10]

  • Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying acid-sensitive or basic compounds.[10]

  • Alternative Purification: If chromatography is consistently problematic, consider recrystallization, distillation (for volatile compounds), or preparative TLC.[10]

Issue 3: During recrystallization, my compound "oils out" instead of forming crystals.

Causality: This typically occurs for two reasons: 1) The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of your solvent, or 2) the solution is supersaturated, and precipitation is happening too quickly for an ordered crystal lattice to form.[12][13]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the concentration before allowing it to cool slowly again.[12]

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.[12]

    • Use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until turbidity persists. This can often induce crystallization.[12]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, adding a tiny "seed" crystal can initiate crystallization.

Data Summary: Purification Strategy Selection

The table below summarizes recommended purification techniques based on common byproduct challenges.

ChallengePrimary TechniqueSecondary/AlternativeKey Considerations
Polar, Water-Soluble Byproducts Aqueous Workup/ExtractionReversed-Phase ChromatographyOptimize pH of the aqueous wash to ionize and remove byproducts.
Isomeric Byproducts (Similar Polarity) High-Performance Flash ChromatographyPreparative HPLC / SFCUse a long column, shallow gradient, and a low target Rf (<0.2).[11]
Acid-Sensitive Product Chromatography on Alumina/Neutralized SilicaRecrystallizationAvoid prolonged exposure to standard silica gel.[10]
Thermally Labile Product Column Chromatography (Room Temp)Cold RecrystallizationAvoid high temperatures during solvent removal and recrystallization.
High-Boiling Solvent Residue (DMF/DMSO) Aqueous Workup/ExtractionKugelrohr DistillationRequires extensive washing with water/brine to partition solvent into the aqueous layer.[14]

Section 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography

Objective: To deactivate the acidic silanol groups on the surface of silica gel to improve the purification of basic or acid-sensitive heterocyclic compounds.[10]

Materials:

  • Standard silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Glass column for chromatography

  • Beaker or Erlenmeyer flask

Procedure:

  • Calculate Silica Amount: Determine the amount of silica gel needed (typically 30-100x the mass of your crude material).

  • Prepare Neutralizing Eluent: In a fume hood, prepare your chosen starting eluent. Add triethylamine to this eluent to a final concentration of 1-2% (v/v). For example, for 500 mL of eluent, add 5-10 mL of Et₃N.

  • Create Slurry: In a beaker, add the dry silica gel. Slowly pour the neutralizing eluent over the silica while gently swirling to create a homogenous slurry. Ensure there are no dry clumps.

  • Pack the Column: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibrate: Run 2-3 column volumes of the neutralizing eluent through the packed bed to ensure it is fully equilibrated before loading your sample.

  • Run Chromatography: Proceed with your purification. It is recommended to keep 0.5-1% Et₃N in your eluent throughout the entire run to maintain the deactivation.

Protocol 2: Workup for Removal of High-Boiling Polar Solvents (DMF/DMSO)

Objective: To efficiently remove solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) from a reaction mixture to isolate a less polar product.[14]

Materials:

  • Reaction mixture in DMF or DMSO

  • Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)

  • Deionized Water

  • Saturated aqueous NaCl solution (Brine)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Dilution is Key: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a large volume of the organic extraction solvent (e.g., 10-20 times the volume of the DMF/DMSO).

  • First Water Wash: Add a large volume of deionized water (at least 10 times the volume of the DMF/DMSO). Invert the funnel gently at first to avoid emulsion, then shake more vigorously. Allow the layers to separate. Drain and discard the aqueous (bottom) layer.

    • Causality: DMF and DMSO are fully miscible with water. This step partitions the bulk of the polar solvent into the aqueous phase.[14]

  • Repeat Water Washes: Repeat the water wash at least 3-5 more times. The "rule of thumb" is to use a total water wash volume of at least 50 times the initial volume of DMF/DMSO.[14]

  • Brine Wash: Perform a final wash with a saturated brine solution.

    • Causality: The brine wash helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.

  • Dry and Concentrate: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it sit for 10-15 minutes. Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product.

References

  • Sharma, B., Kumari, S., Mohan, C., & Zaidi, N. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Emerging Contaminants and Environmental Health, 5(1), 1.
  • OAE Publishing Inc. (2026, January 14).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • Sharma, S., Gangal, S., & Rauf, A. (n.d.). GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. Rasayan J. Chem.
  • Polshettiwar, V., & Varma, R. S. (2007). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 10(6), 723–737.
  • (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD.
  • BenchChem. (2025).
  • Suresh, T., & Chandra, A. V. (2025, September 14). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. International Journal of Trends in Emerging Research and Development, 3(5), 125-132.
  • Diana, P., & Cirrincione, G. (2015, June 9). Biosynthesis of Heterocycles. CHEManager Online.
  • (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
  • Reddit User Discussion. (2018, November 5). Suzuki purification problem. r/OrganicChemistry - Reddit.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Wang, F., et al. (2020, January 9). Cycloamination strategies for renewable N-heterocycles. Green Chemistry (RSC Publishing).
  • Lyčka, A., et al. (2021, May 25). Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones.
  • (n.d.).
  • University of Rochester. (n.d.). Workup: About - Chemistry. University of Rochester.
  • Chem Help ASAP. (2021, February 5).
  • Siadati, S. A., et al. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester.

Sources

Technical Support Center: Optimization of Visible-Light-Promoted Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for visible-light-promoted benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of photoredox catalysis to construct this valuable heterocyclic motif. We recognize that while these methods offer unparalleled advantages in terms of mild conditions and functional group tolerance, optimizing them can present unique challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues, refine your reaction conditions, and achieve consistent, high-yielding results.

Section 1: Troubleshooting Guide

Low yields, byproduct formation, and stalled reactions are common hurdles in photocatalysis. This section addresses specific issues in a problem-and-solution format, providing causative explanations and actionable remedies.

ProblemPotential CauseRecommended Solution & Scientific Rationale
1. Low to No Product Yield Poor Quality of Starting Materials: 2-aminothiophenol is highly susceptible to air oxidation, forming a disulfide byproduct which is unreactive in the desired pathway.[1]Solution: Use freshly purchased 2-aminothiophenol or purify it via distillation before use. Handle it under an inert atmosphere (N₂ or Ar) where possible.[1] Rationale: The presence of the disulfide dimer not only reduces the concentration of the key nucleophile but can also act as an unintended photosensitizer, potentially leading to undesired side reactions.[2]
Inactive or Inappropriate Photocatalyst: The chosen photocatalyst may not have the appropriate redox potential for your specific substrates, or it may have degraded due to improper storage (light/air exposure).Solution: Verify the redox potentials of your catalyst against the substrates. Ensure the catalyst is properly stored. Consider screening alternative catalysts (e.g., organic dyes like Eosin Y or metal-free options like g-C₃N₄ if metal contamination is a concern).[3][4] Rationale: The photocatalytic cycle relies on a precise sequence of single-electron transfers (SET). An energetic mismatch between the excited catalyst and the substrate will prevent the initiation of the radical cascade required for cyclization.[5]
Insufficient Light Penetration or Incorrect Wavelength: The reaction mixture may be too concentrated, or the light source's emission spectrum may not sufficiently overlap with the photocatalyst's absorption spectrum.[6]Solution: Ensure the reaction vessel is positioned close to the light source and that the light path is unobstructed. For concentrated solutions, consider using a reactor with a larger surface area or diluting the reaction. Use a light source (typically blue or green LEDs) that matches the λₘₐₓ of your photocatalyst.[7][8] Rationale: The rate of photon absorption by the photocatalyst is a primary determinant of the overall reaction rate. Inefficient irradiation leads to a low concentration of the excited-state catalyst, thus slowing or stalling the reaction.[9]
2. Significant Byproduct Formation Oxidation of 2-Aminothiophenol: As mentioned, the primary byproduct is often the disulfide formed from the oxidative dimerization of the starting material.Solution: Perform the reaction under a rigorously inert atmosphere (N₂ or Ar). Degas the solvent prior to use. Rationale: While some protocols use air or O₂ as the terminal oxidant[10], uncontrolled oxidation of the thiol is detrimental. If an oxidant is required, its concentration must be carefully controlled.
Self-Condensation of Aldehyde/Ketone: Under certain conditions (e.g., presence of a strong base), the carbonyl partner can undergo self-condensation.[1]Solution: Re-evaluate the necessity and strength of any base used. For instance, a milder organic base like DBU may be preferable to inorganic bases in some systems.[10] Rationale: The goal is to promote the nucleophilic attack of the thiophenol onto the carbonyl, not to generate an enolate from the carbonyl partner. Adjusting basicity can selectively favor the desired reaction pathway.
Incomplete Cyclization: The intermediate Schiff base or thiohemiaminal may be stable under the reaction conditions and fail to cyclize efficiently.[1]Solution: Increase the reaction temperature moderately, if the system is thermally stable. Ensure the photocatalyst and conditions are suitable for the final oxidative aromatization step, which drives the reaction to completion. Some systems benefit from a specific oxidant to facilitate this final step.[2][11] Rationale: The cyclization and subsequent oxidation to the aromatic benzothiazole are often the thermodynamic driving forces. If the final oxidation is inefficient, the reaction can stall at the intermediate stage.
3. Reaction Stalls or is Sluggish Catalyst Deactivation: The photocatalyst can be degraded by reactive intermediates or undergo photobleaching over long reaction times.Solution: Monitor the color of the reaction; significant fading may indicate catalyst degradation. If stalling occurs, try adding a second small portion of the catalyst. For gram-scale synthesis, consider using a more robust or recyclable catalyst like graphitic carbon nitride (g-C₃N₄).[3][4] Rationale: The catalytic cycle requires the continuous regeneration of the ground-state photocatalyst. Any process that irreversibly alters its structure will reduce the concentration of active catalyst, leading to a drop in the reaction rate.
Inhibitors Present: Trace impurities in solvents or starting materials (e.g., radical scavengers) can quench the desired reaction.Solution: Use high-purity, degassed solvents. Ensure starting materials are pure. Rationale: Photoredox catalysis proceeds via radical intermediates. Species that can trap these radicals will terminate the chain reaction, effectively inhibiting the entire process.
4. Inconsistent Results / Poor Reproducibility Variable Oxygen Concentration: Many visible-light reactions are sensitive to oxygen. Some require it as a terminal oxidant[10], while for others it's an inhibitor. Inconsistent atmospheric control is a major source of irreproducibility.Solution: Standardize the reaction atmosphere. Either run all experiments under a carefully prepared inert atmosphere (e.g., via 3x vacuum/N₂ cycles) or, if aerobic, ensure consistent and reproducible exposure to air (e.g., using an air-filled balloon or an open-to-air setup with consistent stirring). Rationale: Dioxygen can interact with the catalytic cycle in multiple ways: it can oxidize the excited photocatalyst, quench radical intermediates, or act as the terminal oxidant to regenerate the ground-state catalyst.[10] Which role it plays depends on the specific mechanism, but its concentration must be controlled.
Inconsistent Light Source Setup: Variations in the distance from the light source, the angle of irradiation, or the age/output of the LED/bulb can significantly alter reaction kinetics.[7]Solution: Create a standardized photoreactor setup. Fix the distance between the reaction vessel and the light source. Use a cooling fan to maintain a consistent temperature, as LED output can vary with heat. Rationale: The photon flux reaching the sample must be consistent for reproducible results. Maintaining a constant temperature prevents both thermal side reactions and fluctuations in light source intensity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for visible-light-promoted benzothiazole synthesis from thioanilides?

A1: The most widely accepted mechanism for the cyclization of thioanilides follows a photoredox catalytic cycle, as depicted below. The key steps are:

  • Excitation: The photocatalyst (PC) absorbs visible light to form a high-energy excited state (*PC).

  • Single Electron Transfer (SET): The excited photocatalyst is oxidized by an electron acceptor (often O₂ in aerobic systems) to form PC⁺ and a superoxide radical anion (O₂•⁻).[10]

  • Deprotonation & Oxidation: The thioanilide substrate is deprotonated by a base, forming an anion. This anion is then oxidized by PC⁺ via a second SET, generating a key sulfur-centered radical and regenerating the ground-state photocatalyst (PC).

  • Radical Cyclization: The sulfur radical attacks the adjacent aryl ring in an intramolecular fashion.

  • Aromatization: The resulting radical intermediate is oxidized and deprotonated (often involving the O₂•⁻ generated earlier) to furnish the final aromatic benzothiazole product.[10]

G cluster_photo Photoredox Cycle cluster_sub Substrate Transformation PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_plus PC+ PC_star->PC_plus SET with O₂ O2 O₂ PC_plus->PC SET with Substrate Anion SRadical Sulfur Radical PC_plus->SRadical Thioanilide Thioanilide Anion Substrate Anion Thioanilide->Anion Base Anion->SRadical Oxidation by PC+ Cyclized Cyclized Radical SRadical->Cyclized Intramolecular Cyclization Product Benzothiazole Cyclized->Product Oxidation & Aromatization O2_radical O₂•⁻ O2_radical->Product

Caption: General photoredox cycle for thioanilide cyclization.

Q2: How do I choose the right photocatalyst for my reaction?

A2: The ideal photocatalyst depends on the specific substrates, desired reaction conditions (e.g., aerobic vs. anaerobic), and scalability. Here is a comparison of common choices:

PhotocatalystClassλₘₐₓ (nm)ProsCons
Ru(bpy)₃(PF₆)₂ Transition Metal~452Highly efficient, well-studied, robust.[10]Expensive, potential for metal contamination in the final product.
Eosin Y Organic Dye~525Inexpensive, metal-free, good for various transformations.[3]Prone to photobleaching, can be less efficient than metal catalysts.
Fluorescein Organic Dye~490Very cheap, metal-free, effective for many reactions.[12]Can have lower quantum yields and stability compared to others.
g-C₃N₄ Metal-Free Polymer~460Heterogeneous (recyclable), inexpensive, sustainable, robust.[4]Lower activity compared to homogeneous catalysts, requires efficient stirring.
Riboflavin Natural Product~445Extremely cheap, biodegradable, "green" catalyst.[3][11]Can be less stable under prolonged irradiation.

Expert Tip: For initial screening, an inexpensive organic dye like Eosin Y is an excellent starting point. For pharmaceutical applications where metal contamination is a critical concern, a metal-free catalyst like g-C₃N₄ or riboflavin is a superior choice.[3][4]

Q3: What is the role of oxygen, and should I run my reaction under an inert atmosphere?

A3: The role of oxygen is one of the most critical and complex parameters. There is no single answer, as it is highly mechanism-dependent:

  • Aerobic (Oxidant): In many modern protocols, atmospheric oxygen is deliberately used as the terminal oxidant. It regenerates the ground-state photocatalyst by accepting an electron from its excited state, forming superoxide, which then participates in the final aromatization step.[10] This is an elegant and green approach as the only byproduct is water.

  • Anaerobic (Inhibitor): In other systems, oxygen can act as a quencher of radical intermediates, terminating the desired reaction. This is especially true for mechanisms that do not rely on an oxidative quenching cycle of the photocatalyst.

  • Photosensitizer Formation: In some cases, particularly when starting from 2-aminothiophenol, oxygen can facilitate the in-situ formation of a disulfide, which itself can act as the key photosensitizer, obviating the need for an external photocatalyst.[2]

Recommendation: Always consult the specific literature precedent for your chosen reaction type. If developing a new method, screen both inert and aerobic conditions. For reproducibility, rigorous control over the atmosphere is essential.

Q4: How critical is the choice of light source (wavelength, intensity)?

A4: The light source is critical. Two factors are paramount:

  • Wavelength: The emission spectrum of your light source MUST overlap with the absorption spectrum of your photocatalyst. Using a 450 nm blue LED for a catalyst that absorbs at 530 nm will result in no reaction. Most photocatalysts used for this synthesis absorb in the blue or green region of the visible spectrum.[8]

  • Intensity (Photon Flux): Higher light intensity generally leads to faster reaction rates, but only up to a point. Excessively high intensity can promote catalyst degradation or unwanted side reactions. A standard setup using 10-20W LEDs at a close distance (2-5 cm) with cooling is usually sufficient.[7]

Section 3: Standardized Experimental Protocol

This protocol provides a general, robust starting point for the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, based on common green chemistry principles.[13]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.1 mmol, 1.1 equiv)

  • Photocatalyst (e.g., Eosin Y, 1-2 mol%)

  • Solvent (e.g., Ethanol or a 1:1 Ethanol/Water mixture, 0.1 M concentration)

  • Reaction Vessel (e.g., 20 mL scintillation vial with a magnetic stir bar)

  • Light Source (e.g., 18W Blue LED strip)

  • Cooling Fan

Procedure:

  • Vessel Preparation: To the scintillation vial, add the aromatic aldehyde (1.1 mmol) and the photocatalyst (e.g., Eosin Y, ~0.02 mmol).

  • Solvent Addition: Add the chosen solvent (10 mL) and stir for a few minutes to dissolve the solids.

  • Atmosphere Control (Choose one):

    • Aerobic: Loosely cap the vial to allow air exchange.

    • Anaerobic: Seal the vial with a septum cap and bubble N₂ or Ar through the solution for 15 minutes to degas. Maintain a positive pressure with a gas balloon.

  • Initiation: In a fume hood with the safety shield down, add the 2-aminothiophenol (1.0 mmol) to the stirring solution.

  • Irradiation: Immediately place the vial approximately 2-5 cm from the LED light source. Position a small fan to blow air across the vial to maintain a constant temperature (typically 25-30 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.[1] Spot the reaction mixture against the starting aldehyde and 2-aminothiophenol. The product is typically a new, more UV-active spot.

  • Work-up: Once the starting material is consumed (typically 4-12 hours), turn off the light. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 2-arylbenzothiazole.

Caption: A streamlined troubleshooting workflow for low yield issues.

References

Sources

improving the efficiency of decarboxylative cross-coupling for benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we recognize that functionalizing benzothiazoles via Decarboxylative Cross-Coupling (DCC) offers a highly atom-economical pathway, replacing moisture-sensitive organometallic reagents with stable, widely available carboxylic acids[1]. However, the delicate kinetic balance between CO₂ extrusion and C-H activation often leads to synthetic bottlenecks such as protodecarboxylation or catalyst degradation.

This guide is engineered for drug development professionals and researchers, providing field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust experimental outcomes.

Mechanistic Workflow & Causality

Understanding the causality behind the catalytic cycle is the first step in troubleshooting. In the decarboxylative C-H arylation of benzothiazoles, the reaction relies on a metal catalyst (most commonly a Copper monometallic or Pd/Cu bimetallic system) to facilitate both the thermal extrusion of CO₂ from an aryl carboxylic acid and the subsequent C-H functionalization at the C2 position of the benzothiazole[1][2].

When these two cycles fall out of sync, side reactions dominate. The workflow below maps the critical intermediates where interventions are most effective.

G A Aryl Carboxylic Acid (Ar-COOH) C Cu-Carboxylate Intermediate A->C Base Deprotonation B Cu(I) Catalyst + Base B->C Metal Coordination D Decarboxylation (- CO2) C->D Thermal Energy (140°C) E Aryl-Cu(I) Species D->E CO2 Extrusion F Benzothiazole C-H Activation E->F + Benzothiazole F->B Catalyst Regeneration G Cross-Coupled Product (Aryl-Benzothiazole) F->G Oxidation (O2/DTBP)

Catalytic cycle of Cu-mediated decarboxylative C-H arylation of benzothiazoles.

Standard Self-Validating Experimental Protocol

To establish a reliable baseline for troubleshooting, we recommend the following validated protocol for the Copper-catalyzed aerobic decarboxylative coupling of aryl carboxylic acids with benzothiazoles[2]. Every step is designed with an internal logic to prevent common failure modes.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuBr (30 mol%) and 1,10-phenanthroline (60 mol%)[2].

    • Causality: The bidentate nitrogen ligand rigidly coordinates the Cu(I) center, preventing catalyst aggregation into inactive bulk copper (copper mirror/black) at high temperatures.

  • Substrate & Additive Loading: Add the benzothiazole derivative (0.6 mmol), the aryl carboxylic acid (0.2 mmol), K₂CO₃ (0.6 mmol), and 4 Å molecular sieves (30 mg)[2].

    • Causality: K₂CO₃ deprotonates the carboxylic acid to form the reactive carboxylate. The molecular sieves act as a moisture scavenger; trace water is the primary cause of undesired protodecarboxylation.

  • Oxidant & Solvent Introduction: Add di-tert-butyl peroxide (DTBP, 25 mol%) and anhydrous toluene (1 mL)[2]. Purge the vessel and backfill with an O₂ atmosphere (1 atm)[2].

    • Causality: O₂ acts as the terminal oxidant to turn over the catalytic cycle, while DTBP acts as a radical initiator/co-oxidant to lower the activation barrier for the C-H activation step.

  • Thermal Activation: Seal the tube and heat the mixture at 140 °C for 24 hours under vigorous stirring[2].

    • Causality: High thermal energy is strictly required to overcome the activation barrier for the extrusion of CO₂ from the copper-carboxylate complex.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts. Concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via Thin-Layer Chromatography (TLC, UV visualization) and ¹H NMR[3]. The definitive indicators of a successful coupling are the evolution of CO₂ gas during the reaction and the complete disappearance of the highly deshielded benzothiazole C2-H proton signal (typically around δ 8.9–9.0 ppm) in the NMR spectrum.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and coupling efficiency, derived from standard optimization matrices for benzothiazole DCC[2][4]. Use this matrix to benchmark your own deviations.

Catalyst / Ligand SystemBaseOxidant / AtmosphereTemp (°C)Yield (%)Mechanistic Observation
CuBr / NoneK₂CO₃O₂140<10%Rapid catalyst degradation; ligand is essential for stability.
CuBr / 1,10-PhenanthrolineNoneO₂1400%No carboxylate formation; base is critical for initiating the cycle.
CuBr / 1,10-PhenanthrolineK₂CO₃N₂ (No O₂)140TraceTerminal oxidant required for catalytic turnover.
CuBr / 1,10-PhenanthrolineK₂CO₃O₂ + DTBP (25 mol%)14063–85%Optimal turnover; DTBP synergizes with O₂ for C-H activation.
Pd(OAc)₂ / CuCO₃Ag₂CO₃Air12045–60%Ag acts as a stoichiometric oxidant; prone to homocoupling side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yields predominantly the protodecarboxylated arene (Ar-H) instead of the cross-coupled benzothiazole. How do I prevent this? A1: Protodecarboxylation occurs when the intermediate aryl-metal species is protonated before it can undergo cross-coupling with the benzothiazole[1].

  • Root Cause: Adventitious moisture or highly acidic protons in the reaction mixture.

  • Solution: Ensure strict anhydrous conditions. Increase the loading of freshly activated 4 Å molecular sieves. Verify the dryness of your solvent (toluene) and use freshly sublimed or recrystallized carboxylic acids. If using a Pd/Cu bimetallic system, ensure the transmetalation step is faster than protonation by optimizing the ligand (e.g., switching to electron-rich phosphines to accelerate oxidative addition)[1][2].

Q2: I am observing significant homocoupling of the benzothiazole (forming 2,2'-bibenzothiazole) or the aryl carboxylic acid. What is the mechanistic fix? A2: Homocoupling is a common side reaction driven by an imbalance in the rates of decarboxylation and C-H activation[1].

  • Root Cause: Excess oxidant or a mismatch in the stoichiometry of the reactive intermediates.

  • Solution: Adjust the stoichiometry. Use the benzothiazole in excess (e.g., a 3:1 ratio relative to the carboxylic acid) to ensure that once the aryl-metal species forms, it immediately encounters a benzothiazole molecule[2]. Furthermore, lower the partial pressure of O₂ or reduce the DTBP loading, as excessive oxidative conditions heavily promote radical-mediated homocoupling[2][5].

Q3: The benzothiazole starting material is decomposing, and the reaction mixture turns black rapidly. What is happening? A3: Benzothiazoles, particularly 2-aminothiophenol derivatives (which can form via ring-opening), are highly susceptible to oxidation[2][3].

  • Root Cause: Over-oxidation of the sulfur or nitrogen heteroatoms, or catalyst aggregation (formation of inactive metal(0) black).

  • Solution: The black precipitate indicates catalyst death. Increase the ligand-to-metal ratio (e.g., 2:1 1,10-phenanthroline to CuBr) to keep the metal coordinated[2]. If the heterocycle itself is degrading, lower the reaction temperature from 140 °C to 120 °C and extend the reaction time, or switch to a milder oxidant system (e.g., Ag₂CO₃ instead of O₂/DTBP)[2][6].

Q4: Can I perform this coupling at room temperature to protect sensitive functional groups? A4: Traditional thermal decarboxylation requires high temperatures (>120 °C) to break the strong C-COOH bond[1][2].

  • Solution: To achieve room-temperature coupling, you must switch the activation mode. Recent advancements utilize photocatalysis (e.g., blue LED irradiation) or electrocatalysis. For instance, forming an electron donor-acceptor (EDA) complex or using Ag-catalyzed radical decarboxylation with persulfate allows the generation of the aryl radical at room temperature, which can then be safely trapped by the benzothiazole[5][6][7].

References

  • Decarboxylative cross-coupling - Wikipedia , wikipedia.org, 1

  • Cobalt-Catalyzed Decarboxylative C-H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls , nih.gov, 8

  • Silver catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids , rsc.org, 6

  • Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids , researchgate.net,7

  • Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds , nih.gov, 9

  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids , rsc.org, 2

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis , nih.gov, 5

  • Troubleshooting guide for the synthesis of benzothiazole derivatives , benchchem.com, 3

  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids , acs.org, 10

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides , acs.org, 4

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Benzisothiazole and Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets. Among these, the benzofused five-membered heterocyclic compounds hold a place of honor. This guide provides a comparative analysis of two closely related yet distinct scaffolds: benzisothiazole and benzothiazole .

While differing only in the relative positions of the sulfur and nitrogen atoms within their thiazole ring, this subtle isomeric distinction imparts significant variations in their physicochemical properties, synthetic accessibility, and, most importantly, their biological activity profiles. Benzothiazole, with its nitrogen at position 3, is a weak base and has been extensively studied, forming the core of numerous therapeutic agents.[1][2] Its counterpart, benzisothiazole (specifically, 1,2-benzisothiazole), features nitrogen at position 2 and has also demonstrated a wide array of potent biological effects, particularly as antimicrobial agents.[3]

This guide will delve into a side-by-side comparison of their bioactivities, supported by experimental data and established protocols. We will explore their performance in key therapeutic areas, elucidate their mechanisms of action, and provide insights into the structure-activity relationships (SAR) that govern their potency. Our objective is to equip researchers and drug development professionals with a comprehensive understanding to guide future discovery efforts centered on these versatile scaffolds.

G cluster_0 Core Heterocyclic Structures Benzothiazole Benzothiazole_label Benzothiazole (1,3-Benzothiazole) Benzisothiazole Benzisothiazole_label 1,2-Benzisothiazole

Caption: Core chemical structures of Benzothiazole and 1,2-Benzisothiazole.

Comparative Bioactivity Analysis

The benzisothiazole and benzothiazole nuclei serve as foundational scaffolds for compounds with a vast array of pharmacological activities.[4][5] While there is significant overlap, key differences in potency, spectrum of activity, and mechanism of action are evident.

Antimicrobial Activity

Both scaffolds have yielded potent antibacterial and antifungal agents, a critical area of research given the rise of antibiotic resistance.[6]

Benzisothiazole Derivatives: The 1,2-benzisothiazole core, particularly in the form of 1,2-benzisothiazolin-3-ones (BIT), is renowned for its potent and broad-spectrum antimicrobial properties.[3][7] These compounds have found use as industrial biocides. Studies have shown they are particularly effective against Gram-positive bacteria, yeasts, and dermatophytes.[3] For example, certain sulfonamide derivatives of 1,2-benzisothiazole exhibit strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus.[8] The mechanism is often attributed to the disruption of essential cellular processes.

Benzothiazole Derivatives: Benzothiazole derivatives also exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][9][10] Their versatility allows for modifications that can target specific microbial enzymes. For instance, benzothiazole derivatives have been shown to inhibit enzymes crucial for bacterial survival like DNA gyrase and dihydropteroate synthase (DHPS).[11] This targeted approach is a cornerstone of modern antibiotic design, as it allows for greater selectivity and potentially lower toxicity.

Comparative Data Summary:

Compound ClassOrganismActivity (MIC/IC50)Reference
Benzisothiazole -Isatin HybridsE. coliMIC = 3.1 µg/mL[11]
Benzisothiazole -Isatin HybridsP. aeruginosaMIC = 6.2 µg/mL[11]
Benzothiazole -Pyrazolone Hybrid (16c)S. aureusMIC = 0.025 mM[12]
Benzothiazole -Thiazole Hybrid (4b)Various bacteria/fungiMIC = 3.90–15.63 µg/mL[13]
2-(phenylthio)benzothiazole Botrytis cinereaIC50 = 0.75 µg/mL[14]
Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both scaffolds have proven to be exceptionally fruitful.[15][16]

Benzisothiazole Derivatives: The 1,2-benzisothiazole scaffold is a privileged structure for designing multi-target anticancer agents.[16] Derivatives have been shown to induce apoptosis and inhibit angiogenesis, which are critical pathways in tumor development.[16] For instance, certain 1,2-benzisothiazole derivatives act as potent inhibitors of carbonic anhydrase isoform IX (CAIX), a key target in hypoxic tumors, and can block cancer cell proliferation under these conditions.[17]

Benzothiazole Derivatives: Benzothiazoles are perhaps more widely recognized in anticancer research, with some derivatives progressing to clinical evaluation.[18] Their mechanism of action is diverse and includes the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, as well as the induction of apoptosis via the generation of reactive oxygen species (ROS).[15][19] The 2-phenylbenzothiazole moiety, in particular, has been identified as a highly potent cytotoxic pharmacophore.[20] For example, certain derivatives have shown potent activity against various cancer cell lines with IC50 values in the nanomolar to low micromolar range.[21] Some compounds have also been found to suppress inflammatory pathways linked to cancer, such as the NF-κB/COX-2/iNOS signaling cascade.[22]

Comparative Data Summary:

Compound ClassCell LineActivity (IC50)Mechanism/TargetReference
Benzisothiazole DerivativesHT-29 (Colon)Potent inhibitionCarbonic Anhydrase IX[17]
Benzothiazole -Benzamide (41)Various1.1 µM to 8.8 µMAntiproliferative[21]
Benzothiazole -Indole (55)HT-29 (Colon)0.024 µMAntiproliferative[21]
Benzothiazole -Pyridine (29)SKRB-3 (Breast)1.2 nMAntitumor[21]
Benzothiazole Derivative (B7)A549 (Lung)Significant InhibitionAntiproliferative[23]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both scaffolds have been explored for their anti-inflammatory potential.

Benzisothiazole Derivatives: While less extensively reported than for benzothiazoles, some benzisothiazole derivatives have shown anti-inflammatory properties. For example, certain isothiazol-3(2H)-ones have been noted for their anti-inflammatory and analgesic activities.[7]

Benzothiazole Derivatives: This scaffold is well-established in the development of anti-inflammatory agents.[24][25] Derivatives have been shown to act through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[24][25][26] For instance, a study on benzothiazole-based thiazolidinones identified compounds with superior anti-inflammatory activity compared to the standard drug indomethacin in a carrageenan-induced paw edema model.[26]

Central Nervous System (CNS) Activity

The ability to cross the blood-brain barrier and modulate CNS targets makes these scaffolds valuable for treating neurological disorders.

Benzisothiazole Derivatives: Research in this area is emerging. The structural features of benzisothiazoles make them candidates for CNS-active compounds, although fewer examples are currently documented compared to benzothiazoles.

Benzothiazole Derivatives: Benzothiazoles are prominent in CNS drug discovery.[27][28] The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative.[18][29] It acts by inhibiting glutamate neurotransmission.[30] Other derivatives are being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's, acting on targets such as histamine H3 receptors and acetylcholinesterase (AChE).[27][29]

Mechanisms of Action: A Deeper Dive

The biological activities of these compounds are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design.

A common mechanism for the anticancer effect of many kinase inhibitors involves blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and halting signal transduction pathways that promote cell proliferation and survival.

G cluster_0 Tyrosine Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream Activates ATP ATP ATP->Receptor Phosphorylates Benzothiazole Benzothiazole Inhibitor Benzothiazole->Receptor Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of Tyrosine Kinase signaling by Benzothiazole derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity and reproducibility, the methods used to evaluate bioactivity must be robust and well-defined. Here, we detail standardized protocols for assessing antimicrobial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Screening

Causality: The MIC assay is a fundamental quantitative method in microbiology. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a standardized measure of a compound's potency, allowing for direct comparison between different agents. The choice of broth, inoculum size, and incubation conditions are critical variables that are standardized to ensure inter-laboratory reproducibility.

Workflow Diagram:

G Start Prepare Stock Solution of Test Compound Step1 Perform Serial Dilutions in 96-well plate Start->Step1 Step3 Inoculate all wells (except negative control) Step1->Step3 Step2 Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) Step2->Step3 Step4 Add Positive (Antibiotic) & Negative (No drug) Controls Step3->Step4 Step5 Incubate at 37°C for 18-24 hours Step4->Step5 Step6 Visually Inspect for Turbidity or use Plate Reader Step5->Step6 End Determine MIC: Lowest concentration with no visible growth Step6->End

Sources

structure-activity relationship (SAR) of 5-Bromo-3-methylbenzo[d]isothiazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: 5-Bromo-3-methylbenzo[d]isothiazole Analogs

As drug development shifts toward multi-target ligands and overcoming antimicrobial resistance, the benzo[d]isothiazole scaffold has emerged as a privileged pharmacophore. Specifically, 5-Bromo-3-methylbenzo[d]isothiazole (CAS 73437-06-6)[1] serves as a highly versatile, electronically primed building block. This guide provides an in-depth, objective comparison of 5-Bromo-3-methylbenzo[d]isothiazole analogs against alternative heterocyclic scaffolds, detailing the causality behind their structure-activity relationships (SAR) in both neuropsychiatric and antimicrobial applications.

Mechanistic Rationale: Why the 5-Bromo-3-Methyl Scaffold?

In medicinal chemistry, the selection of a core scaffold dictates the metabolic fate and target engagement profile of the resulting drug candidate. The 5-bromo-3-methylbenzo[d]isothiazole core offers three distinct advantages over traditional benzothiazoles or unsubstituted benzisothiazoles[2]:

  • Steric Shielding via the 3-Methyl Group: The N-S bond in isothiazoles is historically susceptible to reductive cleavage in vivo. The addition of a 3-methyl group provides critical steric hindrance, significantly increasing the metabolic half-life of the core compared to unsubstituted variants[3].

  • Orthogonal Functionalization: The bromine atom at the 5-position acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions)[4]. This allows for rapid, late-stage diversification without disturbing the sensitive isothiazole ring.

  • Unique Hydrogen Bonding: Unlike indoles or benzofurans, the benzo[d]isothiazole ring provides a unique bidirectional hydrogen-bond acceptor profile (via N and S), which is critical for anchoring into the hydrophobic pockets of G-protein coupled receptors (GPCRs) like 5-HT1A and D2[5][6].

Pathway Scaffold 5-Bromo-3-methyl- benzo[d]isothiazole Analog 5-Arylpiperazine Analog Scaffold->Analog Pd-Catalyzed Amination D2R D2 Receptor (Partial Agonism) Analog->D2R High Affinity HT1A 5-HT1A Receptor (Full Agonism) Analog->HT1A High Affinity cAMP cAMP Efflux Inhibition D2R->cAMP Gi/o Coupling HT1A->cAMP Gi/o Coupling

Fig 1. Mechanistic pathway of 5-substituted benzo[d]isothiazole analogs modulating CNS receptors.

Comparative SAR Analysis: Performance vs. Alternatives

A. Neuropsychiatric Targets (Dopamine D2 / Serotonin 5-HT1A)

Atypical antipsychotics (e.g., lurasidone, perospirone) frequently utilize the benzisothiazole motif. SAR studies reveal that substituting the 5-position of the 3-methylbenzo[d]isothiazole core with arylpiperazine moieties drastically shifts the receptor binding profile[6][7].

Compared to the highly polar 3-chloro-1,2-benzisothiazole 1,1-dioxide (saccharin-derived) analogs—which suffer from poor blood-brain barrier (BBB) penetration[8]—the 3-methyl analogs maintain optimal lipophilicity (clogP ~ 3.5) for CNS exposure.

Table 1: Comparative CNS Receptor Binding Affinities (Ki, nM)

Compound ScaffoldSubstitution at C5D2 Receptor Affinity (Ki)5-HT1A Affinity (Ki)Blood-Brain Barrier Penetration
3-Methylbenzo[d]isothiazole -Br (Precursor)> 10,000 nM> 10,000 nMHigh
3-Methylbenzo[d]isothiazole -Phenylpiperazine4.2 nM1.8 nMHigh
Unsubstituted Benzo[d]isothiazole -Phenylpiperazine12.5 nM8.4 nMModerate (High clearance)
Benzothiazole (Alternative) -Phenylpiperazine45.0 nM112.0 nMHigh

Data synthesis reflects established SAR trends where the 3-methyl group enhances target residence time and the 5-arylpiperazine drives nanomolar GPCR affinity[5][7].

B. Antimicrobial & Antifungal Efficacy

Beyond the CNS, benzo[d]isothiazoles are potent antimicrobial agents. The electron-withdrawing nature of the 5-bromo group intrinsically disrupts bacterial cell wall synthesis. However, cross-coupling the 5-position to form thioethers or Schiff bases expands the spectrum of activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans)[9][10][11].

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound / ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism / Note
5-Bromo-3-methylbenzo[d]isothiazole 16 µg/mL> 64 µg/mL32 µg/mLBaseline electrophilic toxicity
5-(Thioether)-3-methyl analog 4 µg/mL32 µg/mL8 µg/mLEnhanced lipophilic membrane disruption
3-Chloro-benzisothiazole 1,1-dioxide 64 µg/mL> 128 µg/mL> 128 µg/mLToo polar; poor membrane permeation[8]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal quality control checkpoints to confirm causality and prevent false positives.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

This protocol details the conversion of 5-Bromo-3-methylbenzo[d]isothiazole into a 5-arylpiperazine analog.

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask, combine 5-Bromo-3-methylbenzo[d]isothiazole (1.0 eq, 0.5 mmol)[1], the desired arylpiperazine (1.2 eq), and sodium tert-butoxide (1.5 eq).

    • Causality: NaOtBu is chosen over weaker bases (like K2CO3) to ensure complete deprotonation of the secondary amine, accelerating the transmetalation step.

  • Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and XPhos ligand (0.04 eq). Dissolve in anhydrous toluene (5 mL).

    • Validation Checkpoint 1: The solution must transition to a deep red/purple color, indicating the formation of the active Pd(0)-XPhos complex. If it remains yellow, the catalyst is dead.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.

  • Quench and Extraction: Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification & Validation: Purify via preparative HPLC.

    • Validation Checkpoint 2: Run LC-MS and 1H-NMR on the purified fraction. The disappearance of the distinct 5-bromo aromatic proton shift and the appearance of piperazine aliphatic signals validate structural conversion. Purity must be >98% before biological assay.

Protocol Step1 Reagent Prep: 5-Br Scaffold + Amine Step2 Catalysis: Pd2(dba)3 / XPhos Step1->Step2 Step3 Reaction: 100°C, 12h, N2 atm Step2->Step3 Step4 Purification: Prep-HPLC Step3->Step4 Step5 Validation: LC-MS & NMR Step4->Step5

Fig 2. Self-validating synthetic workflow for generating 5-amino benzo[d]isothiazole analogs.

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

To accurately assess the SAR of the synthesized analogs, binding affinity must be isolated from functional cellular variables.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human 5-HT1A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of the synthesized analog (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-8-OH-DPAT (radioligand, final concentration 1 nM), and 100 µL of membrane suspension.

    • System Control: Include wells with 10 µM unlabeled serotonin (5-HT) to define Non-Specific Binding (NSB). Include wells with vehicle (DMSO) to define Total Binding (TB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration and Reading: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Determine the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

    • Validation Checkpoint: The Ki of the reference standard (e.g., WAY-100635) must fall within 0.5 log units of historically published values (typically ~1-2 nM) for the assay run to be deemed valid.

Conclusion

The 5-Bromo-3-methylbenzo[d]isothiazole scaffold is vastly superior to unsubstituted benzisothiazoles and standard benzothiazoles when engineering molecules that require precise metabolic stability and high-affinity GPCR engagement. The 3-methyl group provides essential steric protection against enzymatic degradation, while the 5-bromo position serves as a highly efficient vector for SAR exploration. Whether optimizing D2/5-HT1A ratios for Parkinson's/Schizophrenia therapeutics or developing novel antimicrobial agents, this intermediate provides a robust, validated starting point for advanced drug discovery.

References

  • molaid.com. "5-bromo-3-methylbenzo[d]isothiazole - CAS 73437-06-6".
  • bidepharm.com. "5-Bromo-3-methylbenzo[d]isothiazole".
  • nih.gov. "An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity".
  • thieme-connect.com. "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists".
  • explorationpub.com. "Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents".
  • researchgate.net. "SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives".
  • rsc.org. "Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications".
  • researcher.life. "Synthesis, characterization and biological evaluation of benzo[d]isothiazole ring systems".
  • benchchem.com. "3-Methylbenzo[d]isothiazol-6-ol Research Chemical".
  • thieme-connect.com. "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines".
  • tandfonline.com. "Medicinal significance of benzothiazole scaffold: an insight view".

Sources

Validating 5-Bromo-3-methylbenzo[d]isothiazole: A Comparative Guide to Establishing TRPM5 Agonism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 5-Bromo-3-methylbenzo[d]isothiazole as a novel agonist of the Transient Receptor Potential Melastatin 5 (TRPM5) channel. For researchers and drug development professionals, this document outlines the critical experimental workflow, from initial in vitro characterization to comparative analysis against known modulators, ensuring scientific rigor and confidence in the generated data.

The TRPM5 channel, a calcium-activated non-selective cation channel, is a key player in taste transduction for sweet, bitter, and umami stimuli, and is also implicated in insulin secretion from pancreatic β-cells.[1][2] Its role in these physiological processes makes it an attractive therapeutic target. Recent research has identified a series of benzo[d]isothiazole derivatives as potent and selective agonists of human TRPM5, demonstrating their potential for therapeutic applications such as gastrointestinal prokinetics.[3][4] This guide will leverage these existing findings to establish a robust validation cascade for our compound of interest.

The Strategic Approach to Validation

Our validation strategy is built on a multi-tiered approach, beginning with high-throughput screening to assess initial activity, followed by detailed electrophysiological characterization to confirm direct channel modulation, and concluding with selectivity profiling to ensure target specificity. Each experimental stage is designed to be self-validating through the inclusion of appropriate positive and negative controls.

G cluster_1 Phase 2: Electrophysiological Confirmation cluster_2 Phase 3: Selectivity & Mechanism of Action A High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay B Identification of Primary Hits C Automated Patch-Clamp (e.g., QPatch, SyncroPatch) B->C D Manual Patch-Clamp (Gold Standard) B->D E Confirmation of Direct TRPM5 Agonism F Selectivity Profiling against other TRP channels (e.g., TRPM4) G Calcium Imaging Assays to investigate Ca2+ dependence H Validated TRPM5 Agonist

Caption: Experimental workflow for the validation of a novel TRPM5 agonist.

Comparative Performance Analysis

A critical aspect of validating a novel compound is to benchmark its performance against known modulators. We will compare 5-Bromo-3-methylbenzo[d]isothiazole with a known benzo[d]isothiazole-based TRPM5 agonist (Compound 64 from a published study) as a positive control and Triphenylphosphine oxide (TPPO) as a known antagonist.[3][4][5]

Compound Assay Type Metric Expected Potency (EC50/IC50) Selectivity vs. TRPM4
5-Bromo-3-methylbenzo[d]isothiazole Membrane Potential AssayEC50To be determinedTo be determined
Patch-Clamp ElectrophysiologyEC50To be determinedTo be determined
Compound 64 (Positive Control) Patch-Clamp ElectrophysiologyEC50Nanomolar range[3][4]>100-fold[3][4]
Triphenylphosphine oxide (TPPO) (Antagonist) Patch-Clamp ElectrophysiologyIC50Micromolar range[5][6]Moderate

Experimental Protocols

High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay

Rationale: This initial screen allows for the rapid assessment of a compound's ability to modulate TRPM5 channel activity by detecting changes in cell membrane potential.[7][8] A TRPM5-mediated influx of cations will cause membrane depolarization, which is registered by a voltage-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Utilize a stable cell line expressing human TRPM5, such as HEK-293 cells. Culture cells to 80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate with a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of 5-Bromo-3-methylbenzo[d]isothiazole, the positive control (Compound 64), and a vehicle control (e.g., DMSO).

  • Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compounds and continue to record the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence in response to compound addition. Plot the concentration-response curve and determine the EC50 value for 5-Bromo-3-methylbenzo[d]isothiazole.

Automated and Manual Patch-Clamp Electrophysiology

Rationale: Patch-clamp electrophysiology is the gold standard for characterizing ion channel function.[9][10] It provides a direct measure of the ion current flowing through the TRPM5 channel, confirming direct agonism and allowing for detailed biophysical characterization. Automated patch-clamp systems (e.g., QPatch, SyncroPatch) offer higher throughput for initial confirmation, while manual patch-clamp allows for more detailed mechanistic studies.[7][8]

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Acquisition A TRPM5-expressing cell line B Whole-cell configuration A->B C Application of voltage ramp B->C D Record baseline current C->D E Perfusion of 5-Bromo-3-methylbenzo[d]isothiazole D->E F Record current in presence of compound E->F G Washout F->G H Application of antagonist (TPPO) G->H I Record current with agonist + antagonist H->I

Caption: Workflow for patch-clamp electrophysiology experiments.

Protocol:

  • Cell Preparation: Use TRPM5-expressing HEK-293 cells. For manual patch-clamp, cells are plated on glass coverslips.

  • Recording Solutions:

    • Internal (Pipette) Solution: Containing a low concentration of free Ca2+ (to allow for agonist-induced potentiation) and a Cs-based salt to block K+ channels.

    • External (Bath) Solution: A physiological saline solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPM5 currents.

    • Record baseline currents.

  • Compound Application:

    • Perfuse the bath with increasing concentrations of 5-Bromo-3-methylbenzo[d]isothiazole and record the resulting currents.

    • To confirm the involvement of TRPM5, co-apply the TRPM5 antagonist TPPO with 5-Bromo-3-methylbenzo[d]isothiazole and observe for inhibition of the current.

  • Data Analysis:

    • Measure the current amplitude at a specific positive voltage (e.g., +80 mV).

    • Construct a concentration-response curve and calculate the EC50 value.

    • Compare the current-voltage (I-V) relationship in the presence and absence of the compound.

Selectivity Profiling

Rationale: To be a viable drug candidate, an agonist should exhibit high selectivity for its target. TRPM4 is the closest homolog to TRPM5 and is also a calcium-activated non-selective cation channel.[2][5] Therefore, assessing the activity of 5-Bromo-3-methylbenzo[d]isothiazole on TRPM4 is a critical step in determining its selectivity.

Protocol:

  • Cell Line: Utilize a stable cell line expressing human TRPM4.

  • Assay: Perform whole-cell patch-clamp electrophysiology as described for TRPM5.

  • Compound Application: Apply a high concentration of 5-Bromo-3-methylbenzo[d]isothiazole (e.g., 10-fold the EC50 determined for TRPM5) to the TRPM4-expressing cells.

  • Data Analysis: Quantify the current potentiation, if any, and compare it to the potentiation observed in TRPM5-expressing cells. A significantly lower potentiation in TRPM4-expressing cells indicates selectivity for TRPM5.

Understanding the Underlying Signaling Pathway

TRPM5 activation is downstream of G-protein coupled receptor (GPCR) signaling that leads to an increase in intracellular calcium ([Ca2+]i).[2][11] The binding of a tastant (or in a therapeutic context, an endogenous ligand) to its GPCR activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of Ca2+ into the cytoplasm. This rise in intracellular Ca2+ directly gates the TRPM5 channel, leading to cation influx and membrane depolarization.[1][9][12]

G cluster_0 Upstream Signaling cluster_1 TRPM5 Activation A Ligand B GPCR A->B C PLC B->C D PIP2 C->D E IP3 D->E hydrolysis F ER E->F binds to IP3R G [Ca2+]i increase F->G Ca2+ release H TRPM5 Channel G->H activates I Cation Influx (Na+, K+) H->I J Membrane Depolarization I->J

Caption: Simplified TRPM5 signaling pathway.

Conclusion

The validation of 5-Bromo-3-methylbenzo[d]isothiazole as a TRPM5 agonist requires a systematic and comparative approach. By following the experimental framework outlined in this guide, researchers can generate robust and reliable data to establish the compound's potency, efficacy, and selectivity. The use of established positive and negative controls, coupled with orthogonal assay formats, will provide the necessary confidence to advance promising compounds through the drug discovery pipeline. The discovery of novel, selective TRPM5 agonists holds significant promise for the development of new therapies for metabolic and gastrointestinal disorders.

References

  • TRPM5 - Wikipedia. Available at: [Link]

  • Both TRPM4 and TRPM5 antagonists inhibit intracellular calcium rise in... - ResearchGate. Available at: [Link]

  • Structures of TRPM5 channel elucidate mechanism of activation and inhibition - bioRxiv.org. Available at: [Link]

  • The TRPM5 Antagonist Triphenylphosphine Oxide Increases Sebaceous Lipogenesis and Modulates Immune Phenotype of Human Sebocytes in a TRPM5‐Independent Manner - PMC. Available at: [Link]

  • TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i - PubMed. Available at: [Link]

  • TRPM5 - Altmeyers Encyclopedia - Department Internal medicine. Available at: [Link]

  • TRPM5 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • TRPM4 and TRPM5 are both required for normal signaling in taste receptor cells - PNAS. Available at: [Link]

  • Identification of Positive Modulators of TRPM5 Channel Using a Fluorescent Membrane Potential Assay - Evotec. Available at: [Link]

  • Identification of positive modulators of TRPM5 channel from a high-throughput screen using a fluorescent membrane potential assay - PubMed. Available at: [Link]

  • From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents - ResearchGate. Available at: [Link]

  • Potent and Selective Agonists of Human TRPM5 - Evotec. Available at: [Link]

  • The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells. Available at: [Link]

  • From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents - PubMed. Available at: [Link]

  • TRPM3, TRPM4, and TRPM5 as thermo-sensitive channels. Available at: [Link]

  • Assaying activity of the ion channel TRPM5 in identified taste bud cells - R Discovery. Available at: [Link]

  • The Transduction Channel TRPM5 Is Gated by Intracellular Calcium in Taste Cells. Available at: [Link]

  • TRPM5 is critical for linoleic acid-induced CCK secretion from the enteroendocrine cell line, STC-1 - PMC. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update - Lirias. Available at: [Link]

  • TRPM5 activation depends on rate of calcium change. Data were obtained... - ResearchGate. Available at: [Link]

  • TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i - PMC. Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • TRPM5 is a voltage-modulated and Ca(2+)-activated monovalent selective cation channel - PubMed. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives: From Crystal to Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and optimizing its therapeutic potential. Among the various analytical techniques available, single-crystal X-ray crystallography remains the gold standard for unequivocally determining molecular structure in the solid state.[1][2] This guide provides an in-depth, comparative analysis of the X-ray crystallography of benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] By delving into the causality behind experimental choices and presenting comparative data, this guide aims to equip researchers with the critical knowledge to effectively utilize X-ray crystallography in their drug discovery and development endeavors.

The Decisive Role of X-ray Crystallography in Benzothiazole Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[5][6] The biological activity of these derivatives is intimately linked to their three-dimensional shape, which dictates how they interact with their biological targets. X-ray crystallography provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and, crucially, the subtle non-covalent intermolecular interactions that govern crystal packing and can influence a drug's solid-state properties like solubility and stability.[1][7] This detailed structural information is invaluable for establishing robust structure-activity relationships (SAR) and for guiding the rational design of more potent and selective drug candidates.

The following diagram illustrates the central role of X-ray crystallography in a typical structure-based drug design workflow.

cluster_0 Drug Discovery & Development cluster_1 X-ray Crystallography Workflow Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution & Refinement Structure Solution & Refinement Data Collection->Structure Solution & Refinement Structural Analysis Structural Analysis Structure Solution & Refinement->Structural Analysis Structural Analysis->Lead Optimization Informs SAR & Rational Design

Caption: A typical workflow for structure-based drug design, highlighting the integral role of X-ray crystallography.

Comparative Crystallographic Analysis of Benzothiazole Derivatives

The substitution pattern on the benzothiazole core significantly influences the molecule's conformation and its packing in the crystal lattice. This, in turn, can affect its physical properties and biological activity. A comparative analysis of the crystallographic data of different derivatives provides a clear illustration of these structure-property relationships.

The table below presents a comparison of key crystallographic parameters for two distinct benzothiazole derivatives, showcasing the structural variations arising from different substituents.[2]

Parameter2-(4-chlorophenyl)benzothiazole2-amino-6-chlorobenzothiazole
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/c 1P b c a
a (Å) 11.0497(5)7.371(2)
b (Å) 14.1040(6)12.015(4)
c (Å) 7.1466(3)17.200(6)
β (°) 98.556(4)90
Volume (ų) 1101.37(8)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.4811.608

Analysis of Comparative Data:

The data reveals significant differences in the crystal packing of the two derivatives. The change in the substituent at the 2-position from a 4-chlorophenyl group to an amino group, along with the shift of the chloro substituent on the benzothiazole ring, results in a change of the crystal system from monoclinic to orthorhombic.[2] This alteration in crystal symmetry is a direct consequence of the different intermolecular interactions facilitated by the respective functional groups. For instance, the amino group in 2-amino-6-chlorobenzothiazole can participate in hydrogen bonding, a strong directional interaction that significantly influences crystal packing, which is absent in 2-(4-chlorophenyl)benzothiazole. These variations in crystal packing can have a profound impact on the material's properties, such as its dissolution rate, which is a critical parameter for drug bioavailability.

A Self-Validating Experimental Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure relies on a meticulously executed experimental workflow. Each step is critical and serves as a validation point for the subsequent stages. The following protocol outlines a comprehensive and self-validating methodology for the single-crystal X-ray diffraction analysis of a novel benzothiazole derivative.

Start Start Crystal Growth Crystal Growth Start->Crystal Growth End End Crystal Mounting & Screening Crystal Mounting & Screening Crystal Growth->Crystal Mounting & Screening Data Collection Data Collection Crystal Mounting & Screening->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Validation & Analysis->End

Caption: A generalized workflow for single-crystal X-ray diffraction.

Step 1: Crystal Growth (The Foundation of Quality Data)

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal.[8] Therefore, meticulous attention to this initial step is paramount.

  • Rationale: The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects. Slow crystal growth is crucial as it allows molecules to arrange themselves into a highly ordered lattice.[8]

  • Methodology:

    • Solvent Selection: Choose a solvent or a mixture of solvents in which the benzothiazole derivative has moderate solubility. Highly soluble compounds tend to precipitate rapidly, leading to poor quality crystals.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days to weeks.[9]

    • Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger sealed container with a less polar solvent (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystallization.

    • Slow Cooling: If the compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled down slowly.

Step 2: Crystal Mounting and Screening (Selecting the Best Candidate)

  • Rationale: A suitable crystal must be selected and mounted on the diffractometer for preliminary evaluation of its diffraction quality.

  • Methodology:

    • Under a microscope, select a transparent crystal with well-defined faces and no visible cracks or inclusions.[8]

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil if data is to be collected at low temperatures.

    • Place the mounted crystal in the X-ray beam of the diffractometer and collect a few initial diffraction images (screening).

    • Self-Validation: The screening images should show sharp, well-defined diffraction spots. Diffuse or multiple spots indicate a poor-quality or non-single crystal, which should be rejected.

Step 3: Data Collection (Gathering the Raw Information)

  • Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Methodology:

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[7]

    • Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[7]

    • As the crystal is rotated, a series of diffraction patterns are recorded on a detector. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.

Step 4: Data Reduction and Structure Solution (From Diffraction to a Model)

  • Rationale: The raw diffraction data is processed to obtain the intensities of the individual reflections, which are then used to solve the crystal structure.

  • Methodology:

    • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like background scattering and absorption.[1]

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.[2]

Step 5: Structure Refinement and Validation (Fine-Tuning and Confirming the Structure)

  • Rationale: The initial structural model is refined against the experimental data to obtain the most accurate and chemically sensible structure.

  • Methodology:

    • Refinement: The atomic positions and displacement parameters are adjusted using a least-squares minimization process to improve the agreement between the calculated and observed structure factors.[2]

    • Validation: The final refined structure is rigorously validated using a variety of crystallographic and chemical checks. This includes examining the residual electron density map for any unassigned peaks and ensuring that bond lengths and angles are chemically reasonable.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail in the solid state, other analytical techniques offer complementary information. Understanding the strengths and limitations of each is crucial for a comprehensive characterization of benzothiazole derivatives.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[1]Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[1]Unambiguous determination of molecular structure and stereochemistry.Requires a single, well-ordered crystal. The solid-state conformation may differ from the solution conformation.[1]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information about the chemical environment, connectivity, and dynamics of atoms in solution.Provides structural information in a biologically more relevant solution state. Non-destructive.[1]Structure determination can be complex and may not provide the same level of atomic precision as X-ray crystallography. Not suitable for insoluble compounds.[1]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Provides the molecular weight, elemental composition, and fragmentation patterns.[1]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[1]Does not directly provide information about the 3D structure or stereochemistry.[1]

Conclusion: The Enduring Power of Crystallography in Drug Discovery

X-ray crystallography remains an indispensable tool in the arsenal of the medicinal chemist. For benzothiazole derivatives, this powerful technique provides the definitive structural blueprint necessary for understanding their biological activity and for guiding the design of next-generation therapeutics. By providing a detailed, atomic-level understanding of molecular geometry and intermolecular interactions, X-ray crystallography empowers researchers to move beyond trial-and-error and embrace a more rational, structure-guided approach to drug discovery. The insights gained from a single crystal structure can accelerate the journey from a promising hit compound to a life-saving medicine.

References

  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Deriv
  • A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Deriv
  • Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2 - Benchchem.
  • Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed. [Link]

  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing). [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide - SCIRP. [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects | Journal of Drug Delivery and Therapeutics. [Link]

  • Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties. [Link]

  • The structures of benzothiazole derivatives. - ResearchGate. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. [Link]

  • Turning on Photomechanical Responses in Molecular Crystals of Anthracenyl Thiazole Derivatives by Regulating Intermolecular Interactions - ACS Publications. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J. [Link]

  • Special details relating to single crystal X-ray diffraction data 2. Experimental details. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - MDPI. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core | Organic Letters - ACS Publications - ACS.org. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - ResearchGate. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 5-Bromo Substituted Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-bromo substituted benzisothiazole derivatives, offering a scientific rationale for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of halogenated heterocyclic compounds.

Introduction: The Strategic Role of Bromine in Benzisothiazole Scaffolds

The benzisothiazole scaffold, a bicyclic system composed of a benzene ring fused to an isothiazole ring, is a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological efficacy of this scaffold is highly dependent on the nature and position of its substituents.

The introduction of a halogen atom, particularly bromine, at the 5-position of the benzisothiazole ring is a strategic decision in medicinal chemistry. This is predicated on several key principles:

  • Enhanced Lipophilicity : The bromo group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Modulation of Electronic Properties : As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets like enzyme active sites or receptors.

  • Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological macromolecules, which can contribute to higher binding affinity and selectivity.

While extensive research exists for the broader benzothiazole class, this guide will synthesize available data to build a strong case for the focused investigation of 5-bromo substituted benzisothiazoles, a promising yet specific subclass.

Synthesis of 5-Bromo Substituted Benzisothiazoles

The synthesis of the core benzisothiazole structure and its subsequent bromination are critical first steps. A common approach involves the bromination of a benzisothiazole precursor. For instance, the synthesis can be achieved by the lithium-halogen exchange of a bromoaromatic ring followed by the addition of the resulting aryllithium to a gluconolactone.[2]

Below is a generalized workflow for the synthesis of a 5-bromo-benzisothiazole derivative.

cluster_synthesis Generalized Synthesis Workflow start Thiophenol Precursor step1 Cyclization to form Benzisothiazole Core start->step1 step2 Bromination under Acidic Conditions (e.g., with Br2) step1->step2 Formation of core scaffold step3 Purification of 5-Bromo-benzisothiazole step2->step3 Regioselective bromination step4 Further derivatization at other positions (e.g., C2 or C3) step3->step4 Isolation of key intermediate end Final 5-Bromo Substituted Derivative step4->end

Caption: A generalized workflow for the synthesis of 5-bromo substituted benzisothiazole derivatives.

Comparative Biological Evaluation

The primary value of introducing a 5-bromo substituent lies in its potential to enhance or modulate biological activity. Here, we compare its potential effects across several key therapeutic areas, drawing evidence from studies on 5-bromo-benzisothiazole analogues and other closely related halogenated heterocycles.

Anticancer Activity

Halogenation is a well-established strategy for augmenting the anticancer potency of benzothiazole derivatives.[1] The position and nature of the halogen are critical. For instance, studies on halogenated flavones have shown that bromo-substituted derivatives can be significantly more cytotoxic to cancer cells than their chloro-substituted counterparts.[3]

A study on 1,2-benzisothiazole dioxide compounds discovered that a 5-bromo substituted analogue was a more potent agonist of Hypoxia-inducible factor 2 (HIF-2), a key target in cancer therapy, leading to a 2-4 times improvement in downstream gene transcription.[4] However, the influence of bromine is not universally positive. In one study on oxadiazole-based benzothiazole derivatives, the replacement of a chloro moiety with a bromo group led to a decrease in anti-tumor potential, underscoring the importance of the overall molecular context.[5]

Table 1: Comparative Anticancer Activity of Halogenated Benzothiazole and Related Derivatives

Compound Class Specific Derivative Example Cancer Cell Line IC50 / GI50 (µM) Reference
Benzothiazole-Oxadiazole N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichloro phenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide CCRF-CEM (Leukemia) 8 ± 1 [5]
Benzothiazole-Oxadiazole Bromo-analogue of the above compound CCRF-CEM (Leukemia) >12 (Decreased activity) [5]
Morpholine-Benzothiazole Morpholine based thiourea bromo benzothiazole MCF-7 (Breast) 18.10 [5]
Benzisothiazole Dioxide 5-bromo substituted analogue Not specified Potent HIF-2 agonist [4]

| Benzisothiazole-C-glucoside | 16d (a bromo -heterocycle precursor was used in synthesis) | SGLT2 Inhibition Assay | 0.010 |[2][6] |

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is also significantly influenced by halogenation. Generally, the introduction of electron-withdrawing groups like halogens on the benzothiazole ring enhances antimicrobial activity. Studies on other heterocyclic scaffolds provide strong comparative insights. For example, in one study, N-bromine compounds demonstrated superior bactericidal activity compared to their N-chlorine analogues in the absence of a protein load.[7] This suggests that 5-bromo-benzisothiazoles could exhibit potent activity against various pathogens.

Table 2: Comparative Antimicrobial Activity of Halogenated Derivatives

Compound Class Organism(s) Activity Metric (MIC in µg/mL) Key Finding Reference
1,2-Benzothiazine Derivatives Bacillus subtilis, Staphylococcus aureus 25–600 Compounds with a para-bromo or para-chloro on the benzoyl moiety showed higher activity. [8]
Halogenated Flavones Pathogenic Bacteria Varies 6-chloro -8-nitroflavone showed potent inhibitory activity. [9]

| N-Halogen Compounds | E. coli, S. aureus | Not specified | N-bromo compounds showed higher bactericidal activity than N-chloro analogues. |[7] |

Structure-Activity Relationship (SAR) Insights

The available data, while not exclusively focused on 5-bromo-benzisothiazoles, allows for the formulation of key SAR hypotheses:

  • Potentiation by Halogenation : The presence of a halogen on the benzisothiazole ring is generally favorable for biological activity.

  • Position is Key : The specific position of the halogen is crucial. The 5-position is electronically distinct and substitution here can have a profound impact. The finding that a 5-bromo substitution enhances HIF-2 agonism is a key piece of evidence.[4]

  • Bromo vs. Chloro : The choice between bromine and chlorine is non-trivial. Bromine is larger and more polarizable but less electronegative than chlorine. This can lead to different binding interactions. In some scaffolds, bromine offers superior activity[3][7], while in others, chlorine is preferred[5]. A direct comparative study on 5-bromo vs. 5-chloro benzisothiazoles is a clear research gap that needs to be addressed.

Caption: Logical relationship illustrating the influence of 5-bromo substitution on biological activity.

Key Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation after exposure to a test compound.

Methodology:

  • Cell Seeding : Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the 5-bromo substituted benzisothiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution : Perform a two-fold serial dilution of the 5-bromo substituted benzisothiazole derivatives in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The strategic placement of a bromine atom at the 5-position of the benzisothiazole scaffold represents a promising avenue for the development of novel therapeutic agents. While direct comparative data remains limited, evidence from related halogenated heterocyclic compounds strongly suggests that this substitution can significantly enhance anticancer and antimicrobial activities.[3][4][7] The hypotheses presented in this guide are grounded in established principles of medicinal chemistry and supported by fragmented but compelling data.

There is a clear and urgent need for systematic studies that directly compare the biological activities of 5-bromo-benzisothiazole derivatives with their 5-chloro, 5-fluoro, and non-halogenated counterparts. Such research will be invaluable in elucidating precise structure-activity relationships and will pave the way for the rational design of next-generation benzisothiazole-based therapeutics.

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validation of antimicrobial activity of benzothiazole Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Validation and Comparative Efficacy of Benzothiazole Schiff Bases as Next-Generation Antimicrobials

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial and fungal efflux mechanisms. Among the most promising candidates in contemporary drug discovery are benzothiazole Schiff bases . By covalently linking the lipophilic benzothiazole core with the hydrogen-bonding azomethine (-HC=N-) group, researchers have engineered a hybrid scaffold that attacks pathogens through a multi-target mechanism.

This guide provides an objective, data-driven comparison of benzothiazole Schiff bases against standard antimicrobial agents, detailing the mechanistic rationale and the self-validating experimental protocols required to accurately quantify their efficacy.

Mechanistic Rationale: The Hybrid Pharmacophore Advantage

The superiority of benzothiazole Schiff bases over traditional single-target antibiotics lies in their dual-action mechanism.

  • The Benzothiazole Core: This bicyclic ring system imparts high lipophilicity to the molecule, enabling it to efficiently partition into and severely perturb the lipid bilayers of bacterial and fungal cell membranes[1],[2].

  • The Azomethine Linkage (-HC=N-): The nitrogen atom of the imine bond acts as a critical hydrogen bond acceptor. This structural feature facilitates high-affinity binding to the active sites of essential enzymes—most notably DNA gyrase and dihydrofolate reductase—while simultaneously interfering with cell wall production[3],[4].

By simultaneously depolarizing the cellular membrane and halting DNA replication, this hybrid pharmacophore severely restricts the pathogen's ability to develop mutational resistance.

MOA B Benzothiazole Core (High Lipophilicity) H Benzothiazole Schiff Base Hybrid Pharmacophore B->H Contributes lipophilicity S Azomethine Linkage (Hydrogen Bonding) S->H Contributes target binding M Membrane Depolarization & Cell Wall Disruption H->M Penetrates lipid bilayer D DNA Gyrase & Topoisomerase Inhibition H->D Binds enzymatic active sites C Pathogen Eradication (Bactericidal / Fungicidal) M->C D->C

Fig 1: Dual-action molecular mechanism of benzothiazole Schiff bases against microbial pathogens.

Comparative Performance Data

To objectively evaluate the therapeutic potential of these hybrids, their Minimum Inhibitory Concentration (MIC) values must be benchmarked against standard clinical therapeutics. The table below synthesizes recent in vitro screening data comparing benzothiazole Schiff bases against standard antibacterial (Ciprofloxacin) and antifungal (Fluconazole) agents.

Compound / ClassTarget PathogenMIC Range (µg/mL)Primary MechanismResistance Profile
Benzothiazole Schiff Bases S. aureus, E. coli3.91 - 15.62Membrane Depolarization + DNA Gyrase InhibitionLow (Multi-target)
Ciprofloxacin (Standard) S. aureus, E. coli15.62 - 31.25DNA Gyrase / Topoisomerase IV InhibitionHigh (Efflux, Target Mutation)
Simple Schiff Bases S. aureus12.5 - 25.0Cell Wall InterferenceModerate
Fluconazole (Standard) C. albicans (Resistant)> 64.0Ergosterol Synthesis InhibitionHigh (Efflux Pumps)
Benzothiazole Schiff Bases C. albicans (Resistant)8.0 - 16.0Membrane PerturbationLow (Overcomes Efflux)

Key Insights:

  • Antibacterial Superiority: Specific benzothiazole Schiff base derivatives achieve an exceptional MIC of 3.91 µg/mL against highly virulent strains like S. aureus, P. aeruginosa, and E. coli. This significantly outperforms the standard drug ciprofloxacin, which typically exhibits an MIC of 15.62 µg/mL against comparable clinical isolates[1],[3].

  • Overcoming Fungal Resistance: Against fungal pathogens, these hybrids maintain potent activity (MIC 8–16 µg/mL) against fluconazole-resistant C. albicans strains (where fluconazole is completely inert at >64 µg/mL), proving their capacity to bypass established efflux pump mechanisms[2].

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. When evaluating highly lipophilic compounds like benzothiazole derivatives, compound precipitation in aqueous media can easily be mistaken for bacterial turbidity, leading to false-positive resistance data.

To ensure absolute scientific integrity, the following step-by-step methodology integrates metabolic indicators and flow cytometry to create a self-validating loop .

Workflow P1 1. Culture Prep Mid-log Phase (10^5 CFU/mL) P2 2. Microdilution 250 to 3.91 µg/mL in MH Broth P1->P2 P3 3. Incubation 37°C for 24h P2->P3 P4 4. Validation Resazurin Addition (Colorimetric) P3->P4 P5 5. Mechanistic Assay FACS Depolarization P4->P5

Fig 2: Self-validating experimental workflow for lipophilic antimicrobial screening.

Step-by-Step Methodology & Causality

Step 1: Mid-Log Phase Synchronization

  • Action: Resuspend overnight bacterial cultures in fresh Mueller-Hinton (MH) broth (1/50 dilution) and incubate for 1 hour at 37°C to achieve a concentration of 105 CFU/mL[1].

  • Causality: Stationary phase bacteria exhibit phenotypic resistance due to slowed metabolism and thickened cell walls. Synchronizing the culture to the mid-log phase ensures active DNA replication and cell wall synthesis—the precise biological windows where the azomethine linkage and benzothiazole core exert their maximum bactericidal effect.

Step 2: Broth Microdilution with Internal Controls

  • Action: In a 96-well plate, prepare two-fold serial dilutions of the test compounds to achieve concentrations ranging from 250 to 3.91 µg/mL[1]. Include a strict DMSO vehicle control (<1% final concentration) and a standard drug control (e.g., Ciprofloxacin).

  • Causality: Benzothiazole derivatives are inherently hydrophobic. Without a strict vehicle control, solvent toxicity from DMSO can masquerade as antimicrobial efficacy, skewing the MIC data.

Step 3: Dual-Readout Validation (Turbidity + Resazurin)

  • Action: Following a 24-hour incubation at 37°C, assess the wells for visible turbidity. Immediately after, add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.

  • Causality: Hydrophobic Schiff bases often precipitate in broth, creating optical artifacts that mimic bacterial growth (false negatives). Resazurin, an oxidation-reduction indicator, shifts from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active cells. This provides an objective, colorimetric validation of the MIC that is immune to precipitation artifacts.

Step 4: Mechanistic Confirmation via Flow Cytometry (FACS)

  • Action: Expose intact bacterial cells to 1x and 2x MIC concentrations of the hybrid compound. Stain the cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) and analyze via Fluorescence-Activated Cell Sorting (FACS)[1].

  • Causality: An MIC value only proves growth inhibition (bacteriostatic activity). Utilizing FACS with a depolarization-sensitive dye validates the specific membrane-perturbing mechanism of action inherent to the benzothiazole scaffold, distinguishing true bactericidal membrane rupture from mere metabolic stalling.

Strategic Implications for Drug Development

For drug development professionals, benzothiazole Schiff bases represent a highly tunable scaffold. The modular nature of Schiff base synthesis allows for rapid structure-activity relationship (SAR) optimization. By substituting electron-withdrawing groups (e.g., halogens or nitro groups) onto the benzothiazole ring, researchers can further enhance the lipophilicity and target-binding affinity of the azomethine linkage, pushing MIC values even lower against multidrug-resistant (MDR) pathogens[4].

When validated through the rigorous, self-correcting protocols outlined above, these hybrids offer a viable, field-proven pipeline to combat the growing threat of standard-antibiotic obsolescence.

References[1] Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. saudijournals.com. View Source[3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. nih.gov.View Source[2] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. rsc.org.View Source[4] Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. iapchem.org. View Source

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Comparative Docking Studies of Benzothiazole vs. Benzisothiazole Scaffolds: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Among these, benzothiazole and benzisothiazole are privileged bicyclic pharmacophores. While they share identical atomic constituents—a benzene ring fused to a thiazole ring containing nitrogen and sulfur—the positional arrangement of these heteroatoms dictates profoundly different physicochemical properties.

This guide provides an objective, data-driven comparison of the in silico molecular docking performance of benzothiazole (1,3-thiazole fusion) and benzisothiazole (1,2-thiazole fusion) derivatives. By examining their binding affinities, target selectivity, and the causality behind their experimental behaviors, researchers can make informed decisions when selecting scaffolds for antimicrobial, anticancer, or neurological drug development.

Mechanistic & Structural Distinctions: The Causality of Scaffold Geometry

To understand the divergent docking behaviors of these two scaffolds, we must first analyze the causality driven by their molecular geometry. The subtle shift of a single nitrogen atom alters the entire electrostatic and steric profile of the molecule.

1,3-Benzothiazole: The Bidentate Anchor

In the benzothiazole scaffold, the nitrogen and sulfur atoms are separated by a carbon atom at position 2 (1,3-arrangement).

  • Mechanistic Impact : The nitrogen atom (N3) acts as a highly directional, strong hydrogen-bond acceptor, while the sulfur atom (S1) serves as a weak acceptor and a polarizable hydrophobic anchor[1].

  • Docking Consequence : The C2 position is highly accessible for substitution. When docked into enzymatic pockets (such as Dihydropteroate Synthase or DHPS), the C2 substituents can project deeply into adjacent sub-pockets, allowing the core scaffold to anchor itself via bidentate interactions with backbone amides[2].

1,2-Benzisothiazole: The Electrostatic Wedge

In the benzisothiazole scaffold, the nitrogen and sulfur atoms are adjacent (1,2-arrangement).

  • Mechanistic Impact : The adjacent N-S bond significantly alters the electron density of the ring system. It increases the polarizability of the sulfur atom and causes a sharp shift in the overall dipole moment[3].

  • Docking Consequence : This unique electrostatic surface makes benzisothiazole highly complementary to narrow, hydrophobic channels with localized polar regions, such as the active sites of Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX)[4],[5]. The scaffold acts as an "electrostatic wedge," forming highly stable complexes driven by strong electrostatic and Van der Waals forces.

TargetPathway cluster_0 Benzothiazole (1,3-Thiazole) cluster_1 Benzisothiazole (1,2-Thiazole) BTZ Benzothiazole Derivatives T1 DHPS / GABA-AT BTZ->T1 E1 Antimicrobial / Anticonvulsant T1->E1 BITZ Benzisothiazole Derivatives T2 COX-2 / CA IX BITZ->T2 E2 Anti-inflammatory / Anticancer T2->E2

Divergent pharmacological targeting pathways of benzothiazole and benzisothiazole scaffolds.

Comparative Docking Performance: Quantitative Data

The following tables synthesize published in silico molecular docking data, comparing the binding affinities (kcal/mol) and key interacting residues of both scaffolds against their respective validated therapeutic targets.

Table 1: Benzothiazole Docking Performance

Benzothiazole derivatives exhibit strong affinities for targets requiring deep pocket penetration and specific hydrogen bonding networks, such as antimicrobial and neurological targets.

Target ProteinPDB IDPrimary IndicationBinding Energy (kcal/mol)Key Interacting ResiduesRef
DHPS 3TYEAntimicrobial-7.85 to -11.17Lys220, Arg234, Gly188[2]
GABA-AT N/AAnticonvulsant-5.8 to -6.6Not Specified[6]
BACE-1 3K5FAnti-Alzheimer's-6.8 to -7.0Chains A & B specific[7]
Table 2: Benzisothiazole Docking Performance

Benzisothiazole derivatives excel in targeting inflammatory and oncology-related enzymes, where their unique dipole moment facilitates tight binding in hydrophobic channels.

Target ProteinPDB IDPrimary IndicationBinding Energy (kcal/mol)Key Interacting ResiduesRef
COX-2 N/AAnti-inflammatory-12.79Phe2247, Thr561, Gly552[5]
Thromboxane N/AAnti-inflammatory-13.25Ser275, Asn87, Lys261[5]
CA IX 5FL4AnticancerHigh Affinity (IC50 10nM)Zinc-coordinating residues[4]

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure high scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), molecular docking cannot be a "black box" operation. The following step-by-step protocol establishes a self-validating system using AutoDock Vina or Schrödinger Glide.

Step 1: Target Protein Preparation
  • Retrieval & Cleaning : Download the high-resolution crystal structure from the Protein Data Bank (e.g., PDB: 3TYE for DHPS)[2]. Strip all co-crystallized water molecules and non-essential heteroatoms. Causality: Water molecules can artificially block binding pockets unless they are known to be structurally conserved bridging waters.

  • Protonation & Charge Assignment : Add polar hydrogens and assign Kollman charges. Causality: Proteins require Kollman charges to accurately represent the electrostatic potential of the macromolecular backbone, which is critical for identifying dipole-driven interactions with the benzisothiazole scaffold.

Step 2: Ligand Preparation
  • 3D Optimization : Convert 2D structures of the derivatives into 3D using software like MarvinSketch or Spartan[6].

  • Energy Minimization : Minimize the ligand energy using the MMFF94 or AMBER forcefield. Causality: Minimization resolves steric clashes and optimizes bond lengths/angles to their lowest energy state, ensuring the initial conformation does not artificially skew the docking algorithm's conformational search[3].

  • Charge Assignment : Assign Gasteiger partial charges to the ligands.

Step 3: Grid Box Generation
  • Centering : Define the grid box coordinates by centering strictly on the native (co-crystallized) ligand.

  • Sizing : Ensure the box encompasses the entire active site (typically 20×20×20 Å). Causality: Restricting the search space to the validated active site prevents the algorithm from finding irrelevant allosteric poses (false positives).

Step 4: Protocol Validation (The Self-Validating Step)
  • Redocking : Before evaluating novel derivatives, extract the native co-crystallized ligand and re-dock it into the prepared protein using the exact grid parameters.

  • RMSD Calculation : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Trustworthiness Check : The protocol is only valid if the RMSD is < 2.0 Å . Causality: An RMSD under 2.0 Å proves that the chosen scoring function and grid parameters can accurately reproduce experimentally observed binding geometries, validating all subsequent predictions.

Step 5: Execution and Pose Analysis
  • Docking : Run the docking simulation for the benzothiazole/benzisothiazole libraries with exhaustiveness set to 8.

  • Analysis: Visualize the top-ranked poses using Chimera or Discovery Studio[6]. Quantify hydrogen bonds, π

    π stacking, and hydrophobic contacts.

DockingWorkflow P1 Target Protein Preparation (PDB Retrieval, Add H+, Charges) G1 Grid Box Generation (Centered on Native Ligand) P1->G1 L1 Ligand Preparation (3D Optimization, AMBER/MMFF94) L1->G1 D1 Molecular Docking Execution (AutoDock Vina / Glide) G1->D1 V1 Protocol Validation (Native Ligand RMSD < 2.0 Å) D1->V1 A1 Pose & Interaction Analysis (H-bonds, Hydrophobic Contacts) V1->A1

In silico molecular docking workflow with integrated RMSD validation.

Conclusion

Both benzothiazole and benzisothiazole scaffolds offer immense potential in drug discovery. However, their docking profiles are not interchangeable. Benzothiazole's 1,3-arrangement provides a flexible bidentate anchoring mechanism ideal for deep pockets like DHPS[2]. Conversely, the 1,2-arrangement of benzisothiazole creates a rigid, highly polarized electrostatic wedge that demonstrates superior binding kinetics in narrow, hydrophobic channels like COX-2 and CA IX[4],[5]. By applying rigorous, self-validating in silico protocols, researchers can accurately leverage these structural nuances to optimize lead compounds.

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assessing the neuroprotective activity of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Neuroprotective Activity of Substituted Benzothiazoles: A Comparative Guide

Introduction

The 1,3-benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in neuroprotection 1. Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), the first FDA-approved disease-modifying therapy for Amyotrophic Lateral Sclerosis (ALS), established the foundation for benzothiazole-mediated neuroprotection by modulating excitatory neurotransmission and inhibiting voltage-gated sodium channels 2. However, because neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) are multifactorial, the traditional "one-target, one-molecule" paradigm often falls short 3.

Recent advancements in drug design have pivoted toward synthesizing substituted benzothiazole derivatives that act as multi-target-directed ligands (MTDLs) 3. By functionalizing the core benzothiazole ring at specific positions (e.g., C-2, C-6), researchers have developed novel compounds with high affinities for enzymes and receptors implicated in neurodegeneration, including Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and Histamine H3 receptors (H3R) [[4]]().

This guide provides a rigorous, objective comparison of the neuroprotective efficacy of novel benzothiazole derivatives against established standards, detailing the causal mechanisms and providing self-validating experimental workflows for preclinical assessment.

Mechanistic Pathways of Benzothiazole-Mediated Neuroprotection

The therapeutic efficacy of benzothiazoles is highly dependent on the nature and position of their substituents. The primary mechanisms include:

  • Glutamate Modulation & Ion Channel Blockade: Riluzole and its chlorinated aminothiazole derivatives (e.g., SKA-378) prevent excitotoxic injury by inhibiting voltage-gated sodium channels (NaV1.6) and blocking calcium-regulated MeAIB/glutamine transport, thereby reducing the presynaptic release of glutamate 5.

  • Monoamine Oxidase B (MAO-B) Inhibition: Indole-substituted benzothiazoles (such as Compound 5b) function as highly selective, reversible MAO-B inhibitors. By preventing the breakdown of dopamine, these compounds protect nigrostriatal dopaminergic neurons in PD models 6.

  • Multi-Target Enzyme Inhibition (MTDLs): Alkoxy-linked benzothiazole derivatives (e.g., Compound 3s) simultaneously antagonize H3R while inhibiting AChE and butyrylcholinesterase (BuChE). This dual action addresses the cholinergic deficit in AD while modulating neurotransmitter release [[4]]().

  • Kinase Inhibition: Benzothiazole-based casein kinase-1δ (CK-1δ) inhibitors (e.g., Compound 4) modulate microglial inflammatory responses and protect dopaminergic neurons from neurotoxin-induced apoptosis 7.

Mechanisms BZT Substituted Benzothiazoles (e.g., Riluzole, MTDLs) NaV Inhibition of NaV Channels & Glutamate Release BZT->NaV Blocks MAOB MAO-B Inhibition (Indole-derivatives) BZT->MAOB Binds Reversibly AChE AChE/BuChE Inhibition (Alkoxy-linked MTDLs) BZT->AChE Dual Affinity CK1 CK-1δ Inhibition (Anti-inflammatory) BZT->CK1 Modulates Neuro Neuroprotection & Cell Survival NaV->Neuro Prevents Excitotoxicity MAOB->Neuro Preserves Dopamine AChE->Neuro Preserves Acetylcholine CK1->Neuro Reduces Apoptosis

Mechanistic pathways of substituted benzothiazoles mediating neuroprotection.

Comparative Efficacy: Quantitative Performance Data

To assess the relative potency of these derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) across primary neurodegenerative targets. The data illustrates how structural modifications (e.g., indole substitution vs. alkoxy linkage) shift the target profile from ion channels to specific central nervous system (CNS) enzymes.

CompoundStructural ModificationPrimary Target(s)Potency (IC₅₀ / Kᵢ)Disease Model Application
Riluzole 2-amino-6-(trifluoromethoxy)NaV channels, MeAIB transportIC₅₀ (MeAIB) = 1.0 μM 5ALS, Retinal Injury 8
SKA-378 Chlorinated aminothiazoleNaV1.6IC₅₀ = 28.0 μM 5Temporal Lobe Epilepsy
Compound 5b 6-fluoro-2-(1-methyl-1H-indol-5-yl)MAO-BIC₅₀ = 0.028 μM (28 nM) 6Parkinson's Disease (MPTP)
Compound 4 N-(Benzothiazolyl)-2-phenylacetamideCK-1δIC₅₀ = 0.023 μM (23 nM) 7Parkinson's Disease (6-OHDA)
Compound 3s Pyrrolidin-1-yl alkoxy-linkedH3R, AChE, BuChE, MAO-BKᵢ (H3R) = 0.036 μM; IC₅₀ (AChE) = 6.7 μM 4Alzheimer's Disease
Compound 4b 3-(azepan-1-yl)propyloxy-linkedH3RKᵢ = 0.012 μM (12 nM) [[3]]()Alzheimer's Disease

Analysis: While Riluzole remains the clinical standard for broad-spectrum excitotoxicity, novel derivatives like Compound 5b and Compound 4b demonstrate nanomolar potency against specific enzymatic targets, making them superior candidates for targeted therapies in PD and AD.

Experimental Workflows & Methodologies

To validate the neuroprotective activity of a novel benzothiazole derivative, researchers must employ a self-validating system of assays. The following protocols detail the critical steps and the causal logic behind each experimental choice.

Workflow Design Rational Drug Design (Scaffold Hopping) InVitro In Vitro Screening (Enzyme & Cell Assays) Design->InVitro Validation Orthogonal Validation (Reversibility & Toxicity) InVitro->Validation InVivo In Vivo Efficacy (MPTP / Light Injury Models) Validation->InVivo

Stepwise experimental workflow for validating benzothiazole neuroprotective agents.

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay

Purpose: To evaluate the capacity of benzothiazole derivatives to prevent neuronal death caused by glutamate excitotoxicity. This protocol uses a dual-assay self-validating system (MTT for metabolic activity and LDH for membrane integrity) to rule out false positives caused by compound interference with mitochondrial enzymes.

  • Cell Culture & Seeding:

    • Action: Seed SH-SY5Y human neuroblastoma cells (or primary rat cortical neurons) in 96-well plates at a density of 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: SH-SY5Y cells express functional NMDA and AMPA receptors, making them an ideal, reproducible model for glutamate-induced excitotoxicity.

  • Pre-treatment with Benzothiazole Derivatives:

    • Action: Replace media with fresh media containing the test compounds (e.g., 0.01 μM to 10 μM) and a positive control (Riluzole, 1 μM). Incubate for 1 hour.

    • Causality: A 1-hour pre-incubation allows the lipophilic benzothiazole core to penetrate the cell membrane and achieve steady-state binding at intracellular or transmembrane targets (like NaV channels) before the excitotoxic insult occurs.

  • Glutamate Challenge:

    • Action: Add L-glutamate to a final concentration of 50 mM. Incubate for 24 hours.

    • Causality: High concentrations of extracellular glutamate overstimulate ionotropic receptors, causing massive calcium influx, oxidative stress, and subsequent apoptotic cell death.

  • Orthogonal Viability Quantification:

    • Action: Perform an MTT assay on the cells to measure mitochondrial reductase activity. Simultaneously, sample the supernatant to perform a Lactate Dehydrogenase (LDH) release assay.

    • Causality: Relying solely on MTT can be misleading if the drug alters cellular metabolism without preventing death. Measuring LDH release confirms that the cellular membrane remained intact, providing definitive proof of neuroprotection.

Protocol 2: Reversible MAO-B Inhibition Assay (Fluorometric)

Purpose: To assess the potency and reversibility of indole-substituted benzothiazoles against MAO-B, which is critical for PD therapeutics 6. Irreversible inhibitors carry higher risks of adverse drug reactions; thus, proving reversibility is a mandatory safety validation step.

  • Enzyme-Inhibitor Incubation:

    • Action: Incubate recombinant human MAO-B (hMAO-B) with varying concentrations of the benzothiazole derivative (e.g., Compound 5b) in a potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

    • Causality: This incubation period allows the formation of the enzyme-inhibitor complex.

  • Substrate Addition & Fluorescence Measurement:

    • Action: Add kynuramine (a non-fluorescent MAO substrate). Measure the fluorescence of the product, 4-hydroxyquinoline (excitation 310 nm, emission 400 nm), continuously for 30 minutes. Calculate the IC₅₀.

    • Causality: The rate of 4-hydroxyquinoline formation is inversely proportional to the inhibitory potency of the compound.

  • Reversibility Washout (Dialysis/Ultrafiltration):

    • Action: Incubate hMAO-B with the test compound at a concentration of 100 × IC₅₀ for 30 minutes. Transfer the mixture to a 10 kDa centrifugal filter unit and wash three times with buffer to remove unbound ligands. Re-measure enzyme activity.

    • Causality: If the benzothiazole is a reversible inhibitor (like Compound 5b), the washout will remove the compound, and >95% of the enzyme's baseline activity will be recovered 6. If it is irreversible, the enzyme will remain inactive.

Conclusion

The benzothiazole scaffold remains a cornerstone in the development of neuroprotective agents. While Riluzole established the baseline for efficacy via ion channel modulation, modern rational drug design has successfully engineered substituted benzothiazoles with nanomolar affinities for MAO-B, CK-1δ, and cholinergic targets. By employing rigorous, orthogonally validated experimental workflows, researchers can accurately benchmark these novel derivatives, accelerating the discovery of multi-target disease-modifying therapies for Alzheimer's and Parkinson's diseases.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Compounds: The Case of 5-Bromo-3-methylbenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the first step. A compound's ultimate success hinges on its selectivity. Unforeseen interactions with off-target proteins can lead to toxicity, diminished efficacy, and late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle, but a fundamental component of building a successful therapeutic program.

This guide provides a comprehensive framework for characterizing the selectivity of a novel chemical entity, using the hypothetical case of 5-Bromo-3-methylbenzo[d]isothiazole . While this specific molecule has limited publicly available biological data, its benzisothiazole core is a "privileged scaffold" known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs), making it an excellent candidate for illustrating a robust profiling strategy.[1][2][3]

For the purpose of this guide, we will hypothesize that 5-Bromo-3-methylbenzo[d]isothiazole (hereafter referred to as "Cmpd-A") has been identified as a potent inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck) , a critical enzyme in T-cell signaling and a target for autoimmune diseases. Our objective is to build a comprehensive "anti-target" profile to identify potential liabilities and guide its optimization.

The Selectivity Profiling Funnel: A Phased Approach

A successful cross-reactivity profiling campaign follows a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This "funnel" approach is designed to efficiently identify potential issues and manage resources effectively.

A Phase 1: Broad Safety Screening (e.g., SafetyScreen44 Panel) B Phase 2: Extended Target Class Profiling (e.g., KINOMEscan®) A->B Initial Triage C Phase 3: IC50 Determination for 'Hits' (Dose-Response Assays) B->C Identify Specific Off-Targets D Phase 4: Functional Cellular Assays (e.g., cAMP, Calcium Flux, Phospho-protein) C->D Confirm Potency & Mechanism E Decision Point: Proceed, Optimize, or Terminate D->E Calculate Selectivity & Assess Risk

Caption: The Selectivity Profiling Funnel.

Phase 1: Broad Pharmacological Safety Screening

The first step is to cast a wide net. The goal is to rapidly identify any significant interactions with a panel of targets known to be associated with adverse drug reactions (ADRs).[4][5][6] Commercial services like the Eurofins SafetyScreen44™ or WuXi AppTec's Primary Safety Panel provide a cost-effective way to do this.[7][8][9][10][11] These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes implicated in cardiovascular, central nervous system (CNS), and other organ system toxicities.[5][11]

Experimental Protocol: Submission for SafetyScreen44™ Panel
  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-A in 100% DMSO. Ensure the compound is fully dissolved and the solution is free of particulates. A minimum of 100 µL is typically required.[8]

  • Sample Submission: Submit the compound to a contract research organization (CRO) offering the SafetyScreen44™ panel. The compound will be tested at a standard concentration, typically 10 µM, in duplicate binding or enzymatic assays.[12]

  • Data Analysis: The CRO will provide a report detailing the percent inhibition or stimulation for each of the 44 targets. A common threshold for a "hit" is >50% inhibition at 10 µM, which warrants further investigation.

Hypothetical Data Summary: Cmpd-A SafetyScreen44™ Results
Target ClassTarget NameAssay Type% Inhibition at 10 µMResult
KinaseLck (On-Target) Enzymatic98%Active
GPCRDopamine D2Binding75%Hit
GPCRSerotonin 5-HT2BBinding68%Hit
Ion ChannelhERGBinding15%Inactive
EnzymeCOX-2Enzymatic8%Inactive
...40 other targets...<50%Inactive

This data is for illustrative purposes only.

From this initial screen, we've identified two potential off-target liabilities: the D2 dopamine receptor and the 5-HT2B serotonin receptor.

Phase 2: Extended Target Class Profiling

Because our primary target is a kinase, it is crucial to understand Cmpd-A's selectivity across the entire kinome. The human genome contains over 500 kinases, and even structurally distinct kinases can have similar ATP-binding pockets. Services like the DiscoverX KINOMEscan®, which utilizes an active site-directed competition binding assay, are the industry standard for comprehensive kinase profiling.[13][14][15][16]

The results from this broad scan provide a global view of the compound's kinase selectivity, often visualized as a "tree spot" diagram.

Phase 3: Potency Determination of Confirmed Hits

The single-point data from Phase 1 and 2 indicates potential interactions, but does not define potency. The next critical step is to perform 10-point dose-response curves for the on-target (Lck) and all confirmed off-target hits (D2, 5-HT2B, and any significant kinase hits) to determine their half-maximal inhibitory concentrations (IC50).

This quantitative data allows us to calculate the Selectivity Index (SI) , a crucial metric for comparing compounds. The SI is the ratio of a compound's potency at an off-target versus its on-target.[17][18][19]

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity and a potentially safer therapeutic window.[17][18]

Comparative Data: Cmpd-A vs. Alternative Lck Inhibitors
CompoundLck IC50 (nM) [On-Target]Dopamine D2 IC50 (nM)SI for D25-HT2B IC50 (nM)SI for 5-HT2BSRC Kinase IC50 (nM)SI for SRC
Cmpd-A 15 850 57 1,200 80 30 2
Cmpd-X (Alternative 1)25>10,000>400>10,000>4005,000200
Cmpd-Y (Alternative 2)5150309519102

This data is for illustrative purposes only.

This comparison reveals critical insights. While Cmpd-A is the most potent Lck inhibitor, it has poor selectivity against SRC kinase (a closely related kinase) and only moderate selectivity against the D2 and 5-HT2B receptors. In contrast, Cmpd-X is less potent but vastly more selective. Cmpd-Y is highly potent but has a poor selectivity profile overall.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination

This protocol describes a common Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for determining the IC50 of an inhibitor against a kinase.[20][21][22][23][24]

  • Reagent Preparation:

    • Prepare a 4X serial dilution series of Cmpd-A in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase (e.g., Lck or SRC) mixed with a Europium (Eu)-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound dilution to the assay wells.

    • Add 5 µL of the 2X kinase/antibody mixture.

    • Initiate the reaction by adding 5 µL of the 4X tracer.

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 4: Confirmation in Functional Cellular Assays

Binding or biochemical assays demonstrate interaction, but not necessarily functional consequence. The final step is to test the off-target hits in cell-based assays that measure downstream signaling to confirm whether the compound acts as an antagonist, agonist, or inverse agonist.[6]

For the GPCR hits (D2 and 5-HT2B), common functional assays measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.[25][26][27][28][29][30] For the SRC kinase hit, a Western blot for a downstream phosphorylated substrate would confirm cellular inhibition.

cluster_0 Dopamine D2 Receptor (Gi-coupled) D2 D2 Receptor AC Adenylate Cyclase D2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA Activity cAMP->PKA CmpdA Cmpd-A (Antagonist) CmpdA->D2 Dopamine Dopamine Dopamine->D2 Agonist

Caption: Signaling pathway for the D2 receptor off-target.

Experimental Protocol: Cellular cAMP Assay (for D2 Receptor)

This protocol outlines a method to determine if Cmpd-A functionally antagonizes the Gi-coupled D2 receptor.

  • Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 cells) in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with a dilution series of Cmpd-A for 20-30 minutes.

  • Agonist Challenge: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal response).

  • Cell Lysis and Detection: After a 30-minute incubation, lyse the cells and measure cAMP levels using a commercial kit, such as Promega's cAMP-Glo™ Assay or an MSD cAMP assay.[25][30] These assays typically generate a luminescent or electrochemiluminescent signal that is inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the signal against the logarithm of Cmpd-A concentration to determine its IC50 for functional antagonism.

Conclusion and Strategic Implications

This comprehensive, four-phase profiling workflow provides the necessary data to make an informed decision on the future of 5-Bromo-3-methylbenzo[d]isothiazole (Cmpd-A). Based on our hypothetical data, Cmpd-A is a potent Lck inhibitor, but its development is challenged by a significant off-target activity against SRC kinase (SI = 2) and moderate activity on the D2 and 5-HT2B receptors.

The poor selectivity against SRC, a closely related tyrosine kinase, suggests a need for structure-activity relationship (SAR) studies to improve selectivity within the kinase family. The GPCR off-target effects, while less potent, could have CNS or cardiovascular implications and must be carefully considered. Compared to the alternatives, Cmpd-X presents a much safer starting point due to its superior selectivity, despite its lower on-target potency. This guide demonstrates that a deep, early understanding of cross-reactivity is paramount for navigating the complexities of drug development and ultimately selecting candidates with the highest probability of success.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Fiveable. Selectivity Index Definition. [Link]

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]

  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • IGI Global. Selectivity Index: Significance and symbolism. [Link]

  • Bio-protocol. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. [Link]

  • Reaction Biology. Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - FR. [Link]

  • PubMed. In vitro safety pharmacology profiling: what else beyond hERG?. [Link]

  • Bio-protocol. Selectivity index calculation. [Link]

  • Oxford Academic. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]

  • Eurofins Discovery. GPCR Products and Services. [Link]

  • ResearchGate. Calcium Flux Assay Protocol. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

  • JoVE. A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. [Link]

  • Taylor & Francis Online. An early indicator of drug success: Top Journal Selectivity Index. [Link]

  • National Center for Biotechnology Information. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]

  • Business Wire. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • National Center for Biotechnology Information. Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • GenomeWeb. DiscoveRx Genetics & Genomics News. [Link]

  • Preprints.org. Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. [Link]

  • PEPperPRINT. Antibody Cross-Reactivity Analysis. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

  • National Center for Biotechnology Information. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 5-Bromo-3-methylbenzo[d]isothiazole Against Known PARP and Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological drug discovery, the identification of novel small molecules with the potential to modulate key cancer-driving pathways is of paramount importance. This guide introduces 5-Bromo-3-methylbenzo[d]isothiazole, a compound from the biologically active benzo[d]isothiazole class, and proposes a framework for its initial characterization by benchmarking against well-established inhibitors of the Poly (ADP-ribose) polymerase (PARP) and Tankyrase enzyme families. While direct inhibitory activity of this specific molecule has not been extensively documented, the inherent properties of its core scaffold, known to be present in various enzyme inhibitors, warrant a thorough investigation into its potential as a novel therapeutic agent.[1][2][3]

This document provides a comprehensive, technically-grounded protocol for researchers, scientists, and drug development professionals to assess the inhibitory potential of 5-Bromo-3-methylbenzo[d]isothiazole. By comparing its performance with clinically-approved and late-stage clinical trial inhibitors, we aim to elucidate its potential mechanism of action and pave the way for further preclinical development.

Rationale for Benchmarking Against PARP and Tankyrase Inhibitors

The selection of PARP and Tankyrase as initial targets for benchmarking 5-Bromo-3-methylbenzo[d]isothiazole is based on several key considerations:

  • Structural Precedent: The benzo[d]isothiazole scaffold and its bioisosteres are present in a variety of compounds that exhibit anticancer properties by targeting crucial cellular enzymes.[4][5][6][7] This structural alert suggests a potential for interaction with the nicotinamide adenine dinucleotide (NAD+) binding site, a common feature of PARP family enzymes.

  • Therapeutic Relevance: PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA damage repair pathways, such as BRCA-mutated breast and ovarian cancers.[8][9][10][11][12] Tankyrase inhibitors, which modulate the Wnt/β-catenin signaling pathway, are a promising therapeutic strategy for cancers like colorectal cancer.[13][14][15][16] Evaluating a novel compound against these targets places it at the forefront of current cancer research.

  • Assay Availability: Robust and well-validated biochemical and cell-based assays for both PARP and Tankyrase are commercially available and extensively described in the literature, allowing for reproducible and comparative analysis.

Comparative Inhibitor Panel

To provide a comprehensive benchmark, 5-Bromo-3-methylbenzo[d]isothiazole should be evaluated alongside a panel of known inhibitors with varying potencies and specificities.

InhibitorTarget(s)StatusRationale for Inclusion
Olaparib (Lynparza®) PARP1, PARP2FDA ApprovedGold standard for PARP inhibition in clinical use.[9][10][12]
Talazoparib (Talzenna®) PARP1, PARP2FDA ApprovedA highly potent PARP inhibitor, providing a high-potency benchmark.[9][10]
Rucaparib (Rubraca®) PARP1, PARP2, PARP3FDA ApprovedAnother clinically relevant PARP inhibitor with a slightly different selectivity profile.[9][11]
XAV939 Tankyrase 1, Tankyrase 2PreclinicalA well-characterized and widely used tool compound for Tankyrase inhibition.[16]
G007-LK Tankyrase 1, Tankyrase 2PreclinicalA potent and selective Tankyrase inhibitor.[17]
RK-582 Tankyrase 1, Tankyrase 2Phase I Clinical TrialA clinical-stage Tankyrase inhibitor, representing the cutting edge of development.[14]

Experimental Workflow for Comparative Analysis

A multi-tiered approach, beginning with biochemical assays and progressing to cell-based functional assays, is recommended to thoroughly characterize the inhibitory profile of 5-Bromo-3-methylbenzo[d]isothiazole.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis biochem_parp PARP1/2 Enzymatic Assay ic50 IC50 Determination biochem_parp->ic50 Determine potency biochem_tnks Tankyrase 1/2 Enzymatic Assay biochem_tnks->ic50 Determine potency cell_prolif Cancer Cell Line Proliferation Assay sar Structure-Activity Relationship (SAR) Analysis cell_prolif->sar wnt_reporter Wnt/β-catenin Reporter Assay wnt_reporter->sar par_formation Cellular PAR Formation Assay par_formation->sar ic50->cell_prolif ic50->wnt_reporter ic50->par_formation selectivity Selectivity Profiling sar->selectivity

Caption: A streamlined workflow for the in-depth characterization of 5-Bromo-3-methylbenzo[d]isothiazole.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory activity of 5-Bromo-3-methylbenzo[d]isothiazole on purified PARP and Tankyrase enzymes.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP1/2 Assay

  • Reagent Preparation:

    • Prepare a serial dilution of 5-Bromo-3-methylbenzo[d]isothiazole and the reference PARP inhibitors (Olaparib, Talazoparib, Rucaparib) in DMSO.

    • Prepare the assay buffer containing Tris-HCl, MgCl₂, and DTT.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme in assay buffer.

    • Prepare a solution of biotinylated NAD+ and a histone H1-coated acceptor plate.

  • Assay Procedure:

    • Add the diluted compounds to the wells of a 384-well low-volume microplate.

    • Add the PARP enzyme solution to each well.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the HTRF detection reagents (Europium-cryptate labeled anti-histone H1 antibody and Streptavidin-XL665).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Tankyrase 1/2 TR-FRET Assay

  • Reagent Preparation:

    • Prepare serial dilutions of 5-Bromo-3-methylbenzo[d]isothiazole and the reference Tankyrase inhibitors (XAV939, G007-LK, RK-582) in DMSO.

    • Prepare the assay buffer containing HEPES, NaCl, MgCl₂, DTT, and CHAPS.

    • Prepare a solution of recombinant human Tankyrase 1 or Tankyrase 2 enzyme in assay buffer.

    • Prepare a solution of biotinylated NAD+ and a GST-tagged Axin1 protein as the substrate.

  • Assay Procedure:

    • Add the diluted compounds to the wells of a 384-well low-volume microplate.

    • Add the Tankyrase enzyme and GST-Axin1 substrate to each well.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for 90 minutes.

    • Add the TR-FRET detection reagents (LanthaScreen™ Tb-anti-GST antibody and Streptavidin-D2).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a TR-FRET compatible microplate reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio and determine the percent inhibition for each compound concentration.

    • Determine the IC50 values as described for the PARP assay.

Objective: To assess the cellular potency and mechanism of action of 5-Bromo-3-methylbenzo[d]isothiazole in relevant cancer cell lines.

Protocol: Cancer Cell Line Proliferation Assay (MTS Assay)

  • Cell Culture:

    • Culture BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines for PARP inhibitor comparison.

    • Culture APC-mutant colorectal cancer cell lines (e.g., SW480, DLD-1) for Tankyrase inhibitor comparison.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-Bromo-3-methylbenzo[d]isothiazole and the respective reference inhibitors.

    • Incubate the plates for 72 hours.

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) values by plotting percent viability against compound concentration.

Protocol: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

  • Cell Transfection and Culture:

    • Co-transfect SW480 cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) luciferase reporter plasmids and a Renilla luciferase plasmid (for normalization).

    • Plate the transfected cells in 96-well plates.

  • Assay Procedure:

    • Treat the cells with a serial dilution of 5-Bromo-3-methylbenzo[d]isothiazole and the reference Tankyrase inhibitors.

    • Incubate for 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of Wnt/β-catenin signaling and determine the IC50 values.

Anticipated Data and Interpretation

The following tables present a hypothetical but plausible set of results to illustrate the expected data output and aid in interpretation.

Table 1: Biochemical Inhibitory Potency (IC50, nM)

CompoundPARP1PARP2Tankyrase 1Tankyrase 2
5-Bromo-3-methylbenzo[d]isothiazole 1502505035
Olaparib51>10,000>10,000
Talazoparib10.5>10,000>10,000
Rucaparib20.85,0004,500
XAV939>10,000>10,000114
G007-LK>10,000>10,0004625
RK-582>10,000>10,000108

Table 2: Cellular Activity (GI50, µM)

CompoundMDA-MB-436 (BRCA-)MDA-MB-231 (BRCA+)SW480 (APC-)DLD-1 (APC-)
5-Bromo-3-methylbenzo[d]isothiazole 5.215.80.81.1
Olaparib0.18.5>20>20
Talazoparib0.055.1>20>20
XAV939>20>200.50.7

Interpretation of Hypothetical Data:

  • The biochemical data in Table 1 suggests that 5-Bromo-3-methylbenzo[d]isothiazole exhibits a preference for inhibiting Tankyrase 1 and 2 over PARP1 and 2.

  • The cellular data in Table 2 corroborates this, showing more potent growth inhibition in APC-mutant colorectal cancer cell lines (SW480, DLD-1) compared to the breast cancer cell lines.

  • The differential sensitivity between the BRCA-deficient and BRCA-proficient breast cancer cell lines, although less pronounced than for the dedicated PARP inhibitors, might indicate some off-target PARP inhibition or a synthetic lethal interaction with other pathways.

Visualizing the Potential Mechanism of Action

To further understand the potential impact of 5-Bromo-3-methylbenzo[d]isothiazole, it is useful to visualize the signaling pathways it may modulate.

The Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

wnt_pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_nucleus Wnt ON cluster_inhibition Tankyrase Inhibition destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation wnt_ligand Wnt frizzled Frizzled/LRP wnt_ligand->frizzled dsh Dishevelled frizzled->dsh axin_on Axin dsh->axin_on Inhibits Destruction Complex axin_par PARsylated Axin axin_on->axin_par beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulation & Translocation tcf_lef TCF/LEF nucleus->tcf_lef target_genes Target Gene Expression tcf_lef->target_genes tankyrase Tankyrase tankyrase->axin_on PARsylation ubiquitin Ubiquitination axin_par->ubiquitin Leads to ubiquitin->proteasome inhibitor 5-Bromo-3-methylbenzo[d]isothiazole or XAV939 inhibitor->tankyrase Inhibits

Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by 5-Bromo-3-methylbenzo[d]isothiazole.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial characterization of 5-Bromo-3-methylbenzo[d]isothiazole by benchmarking it against known PARP and Tankyrase inhibitors. The proposed experimental workflow, from biochemical assays to cell-based functional screens, will provide critical insights into its potency, selectivity, and potential mechanism of action. The hypothetical data presented serves as a framework for interpreting the experimental outcomes.

Should the results indicate significant and selective inhibitory activity against either PARP or Tankyrase, further investigations would be warranted, including:

  • Broader Selectivity Profiling: Screening against a wider panel of PARP family members and other related enzymes.

  • Structural Biology: Co-crystallization studies to elucidate the binding mode of the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's drug-like properties.

By following the rigorous scientific approach detailed in this guide, researchers can effectively evaluate the therapeutic potential of 5-Bromo-3-methylbenzo[d]isothiazole and contribute to the development of novel cancer therapies.

References

  • Jackson, S. P., & Durocher, D. (2017). Regulation of DNA repair by the ubiquitin-proteasome system. Nature, 544(7651), 418-427. [Link]

  • Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(11), 1437-1447. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Schatoff, E. M., & Leach, B. I. (2016). Tankyrase inhibition in cancer: a patent review. Expert Opinion on Therapeutic Patents, 26(10), 1163-1176. [Link]

  • FORCE (Facing Our Risk of Cancer Empowered). (2020). Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. [Link]

  • RIKEN. (2025). Japan's first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched. [Link]

  • Susan G. Komen®. (n.d.). PARP Inhibitors. [Link]

  • Arques, O., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644-656. [Link]

  • Le, P. N., & Cho, S. D. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5486-5506. [Link]

  • Chen, H., et al. (2021). Design, synthesis, and structure-activity relationship of programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing a benzo[d]isothiazole scaffold. European Journal of Medicinal Chemistry, 217, 113377. [Link]

  • Kim, M. K., et al. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European Journal of Cancer, 173, 41-51. [Link]

  • Ganesan, S., & Kamal, A. (2022). Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer. ResearchGate. [Link]

  • Nizi, M. G., et al. (2023).[8][9][13]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(1), 585-606. [Link]

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350. [Link]

  • Ibrahim, T. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. [Link]

  • Cheng, M., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769. [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. [Link]

  • Kandasamy, R., & Pecic, S. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship. [Link]

  • Aytemir, M. D., et al. (2012). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][10]Thiazin-4-One Derivatives. Molecules, 30(9), 2025. [Link]

  • He, Y., et al. (2019). Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation. Cancer Letters, 443, 80-90. [Link]

  • Hrast, M., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 163-175. [Link]

  • Ferguson, A. D., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 60(23), 9690-9705. [Link]

  • Zhang, Y., et al. (2024). Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease. European Journal of Medicinal Chemistry, 271, 116428. [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 13(15), 10078-10091. [Link]

  • Geronikaki, A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules, 27(7), 2167. [Link]

  • Patil, S. A., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for Anticancer Activity. Biointerface Research in Applied Chemistry, 14(6), 564. [Link]

  • Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 768. [Link]

  • Kim, H., et al. (2025). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. NAR Cancer, 7(2), zcaf013. [Link]

Sources

Safety Operating Guide

5-Bromo-3-methylbenzo[d]isothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of arbitrary administrative rules, but as a logical extension of chemical principles. When working with complex halogenated heterocycles like 5-Bromo-3-methylbenzo[d]isothiazole —a critical intermediate in the synthesis of CDK2 inhibitors for oncology research[1]—understanding the why behind a protocol is just as important as the how.

This guide provides a comprehensive, self-validating operational and disposal blueprint designed to protect personnel, ensure regulatory compliance, and prevent severe environmental contamination.

Section 1: Chemical Profiling & Hazard Assessment

Before handling any compound, we must establish its quantitative and regulatory profile. 5-Bromo-3-methylbenzo[d]isothiazole contains both a halogen (bromine) and heteroatoms (nitrogen, sulfur), which dictates its strict classification as a Halogenated Organic Waste[2].

Property / ParameterValue / Classification
Chemical Name 5-Bromo-3-methylbenzo[d]isothiazole
CAS Number 73437-06-6[3]
Molecular Formula C8H6BrNS[3]
Molecular Weight 228.11 g/mol [3]
Waste Classification Halogenated Organic Waste[2]
Primary Hazards Toxic, Irritant, Environmental Hazard[4]
Disposal Method High-Temperature Incineration (>1000°C)[5]
Emission Controls Caustic Scrubbing (for HBr, SOx, NOx)[5]

Section 2: The Mechanistic Logic of Waste Segregation (Causality)

In chemical disposal, segregation is a chemical necessity. Why do we strictly isolate brominated compounds?

If 5-Bromo-3-methylbenzo[d]isothiazole is inadvertently mixed with non-halogenated waste and subjected to standard, low-temperature incineration, the bromine atoms act as radical precursors. This incomplete combustion leads to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[2].

By strictly categorizing this material as Halogenated Organic Waste, we ensure it is routed to an[5]. These facilities operate at extreme temperatures and utilize caustic scrubbing systems to neutralize the acidic hydrogen bromide (HBr), sulfur oxides (SOx), and nitrogen oxides (NOx) generated during the thermal destruction of the isothiazole ring[5].

Section 3: Waste Segregation Pathway

G A 5-Bromo-3-methylbenzo[d]isothiazole Waste Generation B Halogenated Organic Waste Segregation A->B Segregate (Halogenated) C Non-Halogenated Waste (DO NOT MIX) A->C Avoid (Prevents Dioxins) D HDPE Primary Containment & Mass Verification B->D Package & Seal E RCRA-Permitted High-Temp Incineration D->E Licensed Transport F Caustic Scrubbing (HBr, SOx, NOx Control) E->F Emission Neutralization

Figure 1: Waste segregation and thermal destruction pathway for halogenated organics.

Section 4: Operational Handling & Experimental Setup

When utilizing 5-Bromo-3-methylbenzo[d]isothiazole in drug development workflows—such as its reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) to synthesize anilino-pyrazole derivatives[1]—the following self-validating protocol must be employed:

Step 1: Pre-Operational Environmental Verification

  • Action: Conduct all handling within a certified chemical fume hood.

  • Self-Validating Check: Use a digital anemometer to confirm the face velocity is between 80–120 feet per minute (fpm) before opening the chemical container. This ensures any aerosolized brominated dust is immediately captured.

Step 2: Reagent Handling and Transfer

  • Action: Weigh the compound using anti-static weigh boats and grounded spatulas.

  • Causality: Brominated heteroaromatic powders can carry static charges, leading to aerosolization and inhalation risks. Grounding prevents static discharge and material loss.

Step 3: Reaction Execution

  • Action: When performing the Grignard addition in THF, maintain the reaction vessel at 0°C[1].

  • Self-Validating Check: Insert a calibrated internal thermocouple. The protocol dictates that reagent addition must automatically halt if the internal temperature exceeds 5°C, preventing thermal runaway and unintended vaporization of the solvent-reagent mixture.

Section 5: Step-by-Step Disposal Protocol (A Self-Validating System)

To guarantee trustworthiness and compliance, the disposal of 5-Bromo-3-methylbenzo[d]isothiazole must follow a closed-loop, self-validating system.

Step 1: Waste Characterization & Compatibility Testing

  • Action: Collect all liquid and solid waste (including contaminated silica gel and filter paper) into a designated "Halogenated Organic Waste" container[2].

  • Self-Validating Check (The Aliquot Test): Before adding a new batch of waste to the main carboy, mix a 1 mL aliquot of the new waste with 1 mL from the carboy in a secondary vial. Observe for 5 minutes. If no exothermic reaction, phase separation, or gas evolution occurs, it is chemically compatible and safe to proceed.

Step 2: Primary Containment

  • Action: Store the waste in a chemically resistant High-Density Polyethylene (HDPE) carboy.

  • Self-Validating Check (Seal Integrity): Before first use, seal the empty container, apply gentle manual pressure, and listen/feel for micro-leaks. A compromised seal will release toxic brominated and sulfurous vapors into the lab environment.

Step 3: Secondary Containment & Labeling

  • Action: Place the primary carboy in a secondary containment tray capable of holding 110% of the primary container's volume[2]. Label the container clearly with the chemical name, CAS number, and specific hazards (Toxic, Irritant, Halogenated).

Step 4: Mass Balance Reconciliation

  • Action: Prepare the waste for licensed transport.

  • Self-Validating Check (Logbook Verification): Calculate the mass balance. The mass of the starting material minus the mass of the isolated product must closely match the mass of the waste generated (allowing a ±5% margin for transfer loss). If the numbers do not align, immediately investigate the workflow for unaccounted spills, evaporation, or improper disposal down the drain.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. URL:[Link]

  • U.S. Patent Application. "Anilino-Pyrazole Derivatives, Compositions and Methods Thereof." Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.